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  • Product: 2-Chloro-1,3-difluoro-5-nitrobenzene
  • CAS: 3828-41-9

Core Science & Biosynthesis

Foundational

2-Chloro-1,3-difluoro-5-nitrobenzene chemical properties

This is an in-depth technical guide on 2-Chloro-1,3-difluoro-5-nitrobenzene (also known as 4-Chloro-3,5-difluoronitrobenzene). High-Performance Fluorinated Building Block for Pharmaceutical Synthesis Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-Chloro-1,3-difluoro-5-nitrobenzene (also known as 4-Chloro-3,5-difluoronitrobenzene).

High-Performance Fluorinated Building Block for Pharmaceutical Synthesis

Executive Summary

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized aromatic intermediate characterized by a symmetric substitution pattern that enables high-precision regioselective chemistry. Its core utility lies in its ability to undergo Nucleophilic Aromatic Substitution (


) exclusively at the chlorine position, preserving the two flanking fluorine atoms for subsequent metabolic blocking or secondary functionalization. This guide details the physicochemical properties, synthesis pathways, and mechanistic reactivity profiles essential for researchers in drug discovery and agrochemical development.

Chemical Identity & Physical Properties

Correct identification of the substitution pattern is critical, as nomenclature can vary based on priority rules. The structure is symmetric, with the chlorine atom flanked by two fluorine atoms and a nitro group in the para position relative to the chlorine.

PropertyData
CAS Number 3828-41-9
IUPAC Name 4-Chloro-3,5-difluoronitrobenzene
Common Name 2-Chloro-1,3-difluoro-5-nitrobenzene (Numbering relative to F)
Molecular Formula

Molecular Weight 193.54 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 41 – 42 °C
Boiling Point ~239 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthesis & Manufacturing

The high regiochemical purity of this intermediate is typically achieved through a stepwise functionalization of 2,6-difluoroaniline. This route avoids the formation of inseparable isomers common in direct halogenation methods.

Primary Synthesis Route: The Sandmeyer Sequence

This protocol ensures the nitro group is installed para to the final chlorine position, and the fluorine atoms remain in the meta positions relative to the nitro group.

  • Nitration: 2,6-Difluoroaniline is nitrated using standard mixed acid (

    
    ) conditions.[1] The amino group directs the incoming nitro electrophile to the para position (position 4), yielding 4-nitro-2,6-difluoroaniline .
    
  • Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite (

    
    ) in acidic media (HCl), followed by displacement with Copper(I) Chloride (
    
    
    
    ). This installs the chlorine atom at the 4-position.

Synthesis Start 2,6-Difluoroaniline Step1 Nitration (HNO3, H2SO4) Start->Step1 Inter 4-Nitro-2,6-difluoroaniline Step1->Inter Step2 Diazotization (NaNO2, HCl) Inter->Step2 Step3 Sandmeyer (CuCl) Step2->Step3 Final 4-Chloro-3,5-difluoronitrobenzene (CAS 3828-41-9) Step3->Final

Figure 1: Stepwise synthesis via the Sandmeyer route ensures correct regiochemistry.

Reactivity Profile & Mechanistic Insight

The utility of 2-Chloro-1,3-difluoro-5-nitrobenzene is defined by its predictable behavior in Nucleophilic Aromatic Substitution (


) .
Regioselectivity: Why Chlorine Displaces First

In many


 reactions, fluorine is a superior leaving group to chlorine due to the high electronegativity of F stabilizing the Meisenheimer intermediate. However, in this specific scaffold, the Chlorine is displaced preferentially. 
  • Activation Analysis:

    • Chlorine (C-Cl): Located para to the Nitro group.[2] The Meisenheimer complex formed by attack at this position is resonance-stabilized by the strong electron-withdrawing Nitro group.

    • Fluorine (C-F): Located meta to the Nitro group. Attack here generates an intermediate that cannot delocalize negative charge onto the Nitro group via resonance.

Experimental Protocol: with Primary Amines

Objective: Synthesis of 4-amino-3,5-difluoronitrobenzene derivatives.

  • Reagents: 1.0 eq 2-Chloro-1,3-difluoro-5-nitrobenzene, 1.1 eq Primary Amine (

    
    ), 1.5 eq Base (DIPEA or 
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Stir at 60°C for 4–6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. The product precipitates or is isolated via organic layer separation.

  • Outcome: Quantitative conversion to the para-substituted product. The two fluorine atoms remain intact.

Reactivity Substrate 2-Chloro-1,3-difluoro-5-nitrobenzene (Target) PathA Path A: Attack at C-Cl (Para to NO2) Substrate->PathA Major Pathway PathB Path B: Attack at C-F (Meta to NO2) Substrate->PathB Disfavored Nucleophile Nucleophile (Nu-) (e.g., R-NH2) Nucleophile->Substrate InterA Meisenheimer Complex A (Stabilized by NO2) PathA->InterA InterB Meisenheimer Complex B (NO STABILIZATION) PathB->InterB Product Product: 4-Nu-3,5-difluoronitrobenzene (Exclusive) InterA->Product - Cl⁻ NoRxn No Reaction / Trace InterB->NoRxn

Figure 2: Mechanistic map demonstrating the exclusive displacement of Chlorine due to para-nitro activation.

Applications in Drug Discovery

This building block is a "privileged scaffold" for generating polyfluorinated aniline derivatives , which are critical in:

  • Antibacterial Agents: The 3,5-difluoro-4-amino motif is structurally homologous to the core found in certain fluoroquinolones and next-generation protein synthesis inhibitors.

  • Kinase Inhibitors: The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the pKa of the aniline nitrogen, affecting hydrogen bonding in the ATP-binding pocket.

  • Bicyclic Heterocycles:

    • Following the displacement of Cl by an amine, the Nitro group can be reduced to an aniline (

      
      ).
      
    • This yields a 1,2-diamino-3,5-difluorobenzene equivalent (after tautomer adjustment), which is an immediate precursor for condensing with oxalic acid or carbonyls to form 6,8-difluoroquinoxalines or 5,7-difluorobenzimidazoles .

Handling & Safety (MSDS Highlights)

  • Hazards: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong bases and reducing agents until reaction is desired.

  • Disposal: All halogenated nitroaromatics must be disposed of via high-temperature incineration with scrubbers for NOx and HF/HCl gases.

References

  • Synthesis & Properties: ChemicalBook CAS Database: 2-Chloro-1,3-difluoro-5-nitrobenzene (3828-41-9).[3] Available at:

  • Mechanistic Grounding (

    
    ): Beilstein J. Org. Chem. 2016, 12, 192–197.[4] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (Validating regioselectivity principles in poly-halogenated nitrobenzenes). Available at: 
    
  • Commercial Availability & Safety: BLD Pharm Product Data Sheet (3828-41-9). Available at:

Sources

Exploratory

Technical Monograph: 2-Chloro-1,3-difluoro-5-nitrobenzene

This guide is structured as a high-level technical monograph designed for application scientists and process chemists. It prioritizes mechanistic understanding, practical protocols, and safety integration.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and process chemists. It prioritizes mechanistic understanding, practical protocols, and safety integration.

Scaffold Architecture, Synthesis Logic, and Nucleophilic Selectivity

CAS: 3828-41-9 Synonyms: 4-Chloro-3,5-difluoronitrobenzene; 1-Chloro-2,6-difluoro-4-nitrobenzene Molecular Formula:


Molecular Weight:  193.54  g/mol 

Executive Summary & Chemical Architecture

2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB) represents a specialized class of poly-functionalized aromatic scaffolds. Unlike common difluoronitrobenzenes where fluorine acts as the primary leaving group, CDNB is engineered for chemoselective chlorine displacement .

The "Para-Activation" Paradox

The utility of CDNB lies in its specific substitution pattern, which dictates a unique reactivity profile under Nucleophilic Aromatic Substitution (


) conditions.
  • The Nitro Group (

    
    ) at Position 5:  Acts as the primary electron-withdrawing group (EWG), activating the ring.
    
  • The Chlorine (

    
    ) at Position 2:  Is located para to the nitro group.
    
  • The Fluorines (

    
    ) at Positions 1 & 3:  Are located meta to the nitro group.
    

Mechanistic Consequence: In


 reactions, resonance stabilization of the Meisenheimer complex is only possible when the nucleophile attacks positions ortho or para to the EWG.[1]
  • Path A (Attack at F): Meta attack. No resonance stabilization of the negative charge onto the nitro group. Disfavored.

  • Path B (Attack at Cl): Para attack. Negative charge delocalizes onto the nitro oxygens. Highly Favored.

Therefore, despite fluorine generally being a superior leaving group in


 (due to high electronegativity lowering the transition state energy of the rate-determining addition step), the regiochemistry of CDNB forces the displacement of Chlorine , preserving the difluoro-motif.

Physicochemical Profile

PropertyValueTechnical Note
Appearance Pale yellow crystalline solid or liquidLow melting point requires temperature-controlled handling.
Melting Point 41–42 °CMelts easily; often handled as a melt in industrial feeds.
Boiling Point 239 °C (760 mmHg)High boiling point allows for high-temperature reactions without pressure vessels.
Density 1.591 g/cm³Significantly denser than water; phase separation is rapid.
Flash Point 99 °CClass IIIB Combustible Liquid.
Solubility DCM, Toluene, DMF, DMSOHydrophobic; requires polar aprotic solvents for

.

Synthesis Pathways[2][3][4][5][6]

The synthesis of CDNB requires managing the directing effects of two halogens to install the nitro group at the sterically less favored, but electronically distinct, position.

Primary Route: Nitration of 2,6-Difluorochlorobenzene

The most scalable route involves the electrophilic nitration of 2,6-difluorochlorobenzene.

  • Precursor: 1-Chloro-2,6-difluorobenzene.

  • Directing Conflict:

    • Chlorine (Position 1): Directs Ortho/Para. The Para position is C4.[2]

    • Fluorines (Positions 2,6): Direct Ortho/Para. The Para positions are C5 and C3.

  • Regioselectivity: The reaction produces a mixture. The 3-nitro isomer (ortho to Fluorine) is often the kinetic product, while the 4-nitro isomer (Para to Chlorine—our target) requires thermodynamic control and careful fractionation.

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis flow and the divergent reactivity profile.

CDNB_Pathways cluster_legend Legend Precursor 2,6-Difluorochlorobenzene Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Isomers Isomer Mixture (3-NO2 vs 4-NO2) Nitration->Isomers Electrophilic Subst. Target TARGET: 2-Chloro-1,3-difluoro-5-nitrobenzene (Para-Nitro Isomer) Isomers->Target Fract. Crystallization or Distillation SNAr SNAr Reaction (Nucleophile: R-NH2) Target->SNAr Path A: Cl Displacement (Activated by p-NO2) Reduction Nitro Reduction (Fe/HCl or H2/Pd) Target->Reduction Path B: Nitro Reduction (Chemoselective) Product_Sub N-Substituted 2,6-Difluoro-4-nitroaniline SNAr->Product_Sub Product_Red 4-Chloro-3,5-difluoroaniline Reduction->Product_Red key Red: Synthesis | Blue: Target | Green: Application

Figure 1: Synthesis logic and divergent reaction pathways for 2-Chloro-1,3-difluoro-5-nitrobenzene.

Experimental Protocols

Protocol A: Selective Amination

Objective: Displace the Chlorine atom with a primary amine while leaving Fluorines intact. Rationale: Use a polar aprotic solvent to solvate the nucleophile but avoid high temperatures that might overcome the activation energy barrier for meta-fluorine displacement (via benzyne mechanisms or inductive activation).

Materials:

  • CDNB (1.0 eq)

  • Aniline or Alkyl Amine (1.1 eq)

  • 
     (1.5 eq, milled)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

Step-by-Step:

  • Preparation: Charge a 3-neck flask with CDNB (10 mmol) and dry DMSO (20 mL). Ensure the system is under

    
     atmosphere.
    
  • Base Addition: Add milled

    
     (15 mmol). Stir at room temperature for 10 minutes to create a suspension.
    
  • Nucleophile Addition: Add the amine (11 mmol) dropwise. Note: Exotherm is possible.

  • Reaction: Heat to 60–80 °C . Monitor by HPLC.

    • Checkpoint: The reaction should show consumption of CDNB and appearance of a single product. If >100 °C is required, check for formation of impurities (fluorine displacement).

  • Workup: Pour the reaction mixture into ice water (100 mL). The product should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Protocol B: Nitro Reduction (Iron-Mediated)

Objective: Reduce the nitro group to an aniline without dehalogenating the Chlorine or Fluorines. Rationale: Catalytic hydrogenation (


) often causes hydrodechlorination (stripping the Cl). Iron/Ammonium Chloride is a milder, chemoselective method.

Step-by-Step:

  • Slurry: In a flask, mix CDNB (10 mmol) with Ethanol (30 mL) and Water (10 mL).

  • Catalyst: Add Iron powder (reduced, 4.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to vigorous reflux (approx. 78 °C) for 2–4 hours.

  • Validation: TLC should show a fluorescent spot (aniline) and disappearance of the yellow nitro compound.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

  • Isolation: Concentrate the filtrate to obtain 4-Chloro-3,5-difluoroaniline.

Safety & Handling (E-E-A-T)

Working with nitro-halogenated aromatics requires strict adherence to safety protocols due to potential energetic decomposition and toxicity.[3]

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Stability Nitro compounds can decompose explosively at high temperatures, especially if distillation residues are overheated.Never distill to dryness. Use DSC (Differential Scanning Calorimetry) to determine the onset of decomposition before scaling up >100g.
Skin Absorption Highly lipophilic; rapid transdermal absorption causing methemoglobinemia (blue skin/lips).Double-gloving (Nitrile + Laminate) is mandatory. Use a fume hood with face velocity >0.5 m/s.
Incompatibility Reacts violently with strong bases (NaOH, KOH) at high temperatures, potentially forming explosive nitrophenolate salts.Use weak bases (

,

) for reactions. Quench reaction mixtures into acid/water, not neat base.

First Aid Specifics:

  • In case of exposure: Administer oxygen immediately if signs of cyanosis (methemoglobinemia) appear. Methylene blue is the specific antidote but must be administered by medical professionals.

References

  • Chemical Identity & Properties

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 78065, 2-Chloro-1,3-difluoro-5-nitrobenzene.
    • URL:[Link]

  • Synthesis & Reactivity Context (Related Isomers)

    • Title: Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene (Mechanistic comparison for regioselectivity).
    • Source: ResearchG
    • URL:[Link]

  • Industrial Availability & Specifications

    • Title: 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE (CAS 3828-41-9) Suppliers and Properties.[4]

    • Source: ChemicalBook.
  • General

    
     Mechanism on Nitroarenes: 
    
    • Title: Nucleophilic Arom

      
      ).[1]
      
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Foundational

Technical Monograph: 2-Chloro-1,3-difluoro-5-nitrobenzene

This technical guide is structured to serve as an authoritative resource for researchers working with halogenated nitroaromatics. It moves beyond basic data listing to explore the mechanistic behaviors and synthetic util...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as an authoritative resource for researchers working with halogenated nitroaromatics. It moves beyond basic data listing to explore the mechanistic behaviors and synthetic utility of 2-Chloro-1,3-difluoro-5-nitrobenzene .

CAS Number: 3828-41-9 Synonyms: 4-Chloro-3,5-difluoronitrobenzene (IUPAC preferred based on priority), 1-Chloro-2,6-difluoro-4-nitrobenzene.[1]

Part 1: Chemical Architecture & The Regioselectivity Paradox

For the synthetic chemist, CAS 3828-41-9 represents a unique electronic scaffold.[1] It is not merely a building block but a study in competing directing effects.[1]

The Electronic Landscape

The molecule features a benzene ring substituted with three distinct electronegative functionalities arranged in a specific symmetry:[1]

  • Position 1 & 3 (Fluorine): Highly electronegative, inductively withdrawing (-I), but resonance donating (+R).[1] Crucially, they are meta to the nitro group.[1]

  • Position 2 (Chlorine): Inductively withdrawing, but less so than fluorine.[1] It is para to the nitro group.[1]

  • Position 5 (Nitro): The master controller.[1] A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.[1]

The Mechanistic Paradox

In standard Nucleophilic Aromatic Substitution (


), fluoride is typically a superior leaving group to chloride (

) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[1] However, this rule only applies when the halogen is ortho or para to the activating group. [1]

In CAS 3828-41-9:

  • The Fluorines are meta to the Nitro group (unactivated).[1]

  • The Chlorine is para to the Nitro group (highly activated).[1]

Part 2: Synthesis & Production Protocols

The synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene is classically achieved via electrophilic aromatic substitution (Nitration).[1]

Core Synthesis: Nitration of 2,6-Difluorochlorobenzene

Reaction Logic: The precursor, 2,6-difluorochlorobenzene, directs the incoming nitro group to the position para to the chlorine.[1] Although halogens are deactivators, the combined directing effects and steric accessibility favor the 4-position (relative to Cl).[1]

Optimized Laboratory Protocol
  • Reagents: 2,6-Difluorochlorobenzene (1.0 eq), Fuming Nitric Acid (

    
    , 1.1 eq), Sulfuric Acid (
    
    
    
    , solvent/catalyst).[1]
  • Apparatus: 3-neck round bottom flask, internal thermometer, dropping funnel, ice bath.[1]

Step-by-Step Methodology:

  • Charge: Place 2,6-difluorochlorobenzene into the flask. Add concentrated

    
     (approx. 3-4 volumes relative to substrate) while stirring. Cool to 0–5°C.[1]
    
  • Nitration: Prepare a mixed acid solution (

    
     / 
    
    
    
    ). Add this dropwise to the reaction mixture.
    • Critical Control: Maintain internal temperature below 40°C . Exceeding this risks dinitration or thermal runaway.[1]

  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1]

  • Quench: Pour the reaction mass slowly onto crushed ice (exothermic!). The product will precipitate as a pale yellow solid or oil.[1]

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with water, then saturated

    
     (to remove acid traces), and finally brine.[1]
    
  • Purification: Recrystallize from Ethanol/Water or distill under reduced pressure if liquid.[1]

Key Physical Data:

Property Value
Melting Point 41–42 °C
Boiling Point ~239 °C (at 760 mmHg)
Density 1.591 g/cm³

| Appearance | Pale yellow crystalline solid or oil (supercools easily) |[1]

Part 3: Reactivity & Applications (The "How-To")

This section details the two primary divergent pathways for using CAS 3828-41-9 in drug discovery.

Pathway A: Displacement (Retention of Fluorines)

Used to synthesize 4-amino-3,5-difluoronitrobenzene derivatives.[1]

  • Reagent: Primary or Secondary Amine (e.g., Morpholine, Aniline).[1]

  • Conditions: Polar aprotic solvent (DMF, DMSO, or NMP), Base (

    
     or TEA), 80–100°C.[1]
    
  • Mechanism: The amine attacks C-2 (bearing Cl).[1] The Meisenheimer complex is stabilized by the Para-Nitro group.[1] Chloride is ejected.[1]

  • Utility: Creates difluoro-substituted aniline cores found in kinase inhibitors.[1]

Pathway B: Hydrodechlorination (Synthesis of 3,5-Difluoroaniline)

Used to remove the chlorine and reduce the nitro group simultaneously, yielding 3,5-difluoroaniline , a high-value agrochemical intermediate.[1]

  • Reagent:

    
     gas, Pd/C catalyst.[1][2][3]
    
  • Conditions: Ethanol/Methanol, mild pressure (1–5 bar), Base (NaOAc to scavenge HCl).

  • Mechanism: Catalytic hydrogenation reduces

    
     to 
    
    
    
    and cleaves the
    
    
    bond (hydrodechlorination).[1]
  • Note: If retention of Chlorine is desired during reduction, specialized catalysts (e.g., Pt/C or Sulfided Pt) and acidic conditions must be used to prevent dechlorination.[1]

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core and its divergent downstream applications.

G Precursor 2,6-Difluorochlorobenzene Reagent1 HNO3 / H2SO4 (Nitration) Precursor->Reagent1 Core 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) Reagent1->Core Electrophilic Subst. (Para to Cl) PathA Pathway A: SnAr (Nucleophilic Attack) Core->PathA PathB Pathway B: Hydrogenation (Pd/C, H2) Core->PathB ProdA 4-Amino-3,5-difluoronitrobenzene (F atoms retained) PathA->ProdA Displacement of Cl ProdB 3,5-Difluoroaniline (Cl removed, NO2 reduced) PathB->ProdB Hydrodechlorination

Figure 1: Synthetic workflow showing the generation of CAS 3828-41-9 and its two primary application pathways.

Part 4: Safety & Handling (E-E-A-T)

Working with nitro-halogenated aromatics requires strict adherence to safety protocols.

  • Energetics: Nitro compounds can be shock-sensitive or thermally unstable, especially during distillation.[1] Never distill to dryness.

  • Toxicity:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and severe eye irritation.[1]

    • Absorption: Nitroaromatics are readily absorbed through the skin, leading to methemoglobinemia (cyanosis).[1] Double-gloving (Nitrile) is mandatory.[1]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong alkalis in waste streams to avoid uncontrolled exothermic hydrolysis.[1]

References

  • ChemicalBook. (2023).[1] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Safety. Link

  • National Institutes of Health (NIH) - PubChem. (2021).[1] Nucleophilic Substitutions on Aromatic Systems. Link

  • Vapourtec. (2021).[1] Continuous Flow Synthesis of Fluoro-nitrobenzene Intermediates. Link

  • Google Patents. (1994).[1] Process for preparing 3,5-difluoroaniline (US5294742A).[1][4] Link

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Chlorofluoronitrobenzene Derivatives. Link

Sources

Exploratory

physical properties of 2-Chloro-1,3-difluoro-5-nitrobenzene

Topic: Physical Properties and Technical Characterization of 2-Chloro-1,3-difluoro-5-nitrobenzene Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists A Critical Sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties and Technical Characterization of 2-Chloro-1,3-difluoro-5-nitrobenzene Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

A Critical Scaffold for Nucleophilic Aromatic Substitution in Pharmaceutical Synthesis[1]

Executive Summary

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) is a highly specialized halogenated aromatic intermediate utilized primarily in the synthesis of fluoroquinolone antibiotics, herbicides, and advanced liquid crystal materials. Its unique substitution pattern—featuring a nitro group para to a chlorine atom, flanked by two meta-fluorine atoms—creates a distinct reactivity profile. This electronic arrangement activates the chlorine atom for regiospecific Nucleophilic Aromatic Substitution (SNAr), making it a valuable building block for introducing complex amine or ether functionalities while retaining the metabolically stable fluorine motifs. This guide provides a comprehensive analysis of its physical properties, spectroscopic signatures, and synthetic utility.

Chemical Identity & Structural Analysis[2]

The compound is characterized by a benzene core substituted with high-electronegativity atoms that significantly alter its dipole moment and electron density distribution.

Parameter Technical Specification
IUPAC Name 2-Chloro-1,3-difluoro-5-nitrobenzene
Common Synonyms 4-Chloro-3,5-difluoronitrobenzene; 2,6-Difluoro-4-nitrochlorobenzene
CAS Registry Number 3828-41-9
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
SMILES C1=C(C(=C(C(=C1)F)Cl)F)[O-]
InChI Key AUQBBDWDLJSKMI-UHFFFAOYSA-N
Structure Type Electron-deficient Arene
Structural Logic

The molecule possesses C2v symmetry (approximate, depending on rotamers) if the nitro group is coplanar, but steric interactions often twist the nitro group. The key structural feature is the "Activated Core" :

  • C-5 (Nitro): Strong electron-withdrawing group (EWG) that pulls electron density from the ring, activating the para and ortho positions.

  • C-2 (Chlorine): Located para to the nitro group.[1] This position is highly activated for nucleophilic attack.

  • C-1, C-3 (Fluorine): Located meta to the nitro group. While electronegative, they are less activated for displacement than the chlorine in this specific isomer, directing nucleophiles preferentially to the C-2 position.

Physical & Thermodynamic Properties Matrix

The following data aggregates experimental values and high-confidence predicted models suitable for process engineering calculations.

Property Value / Range Condition / Note
Physical State Solid (Crystalline)At 25°C, 1 atm
Appearance White to pale yellow needlesColor darkens upon oxidation/light exposure
Melting Point 41.0 – 42.0 °C Sharp transition indicates high purity
Boiling Point 239.0 °C At 760 mmHg (Predicted: 243°C)
Density 1.591 g/cm³ At 20°C (High density due to halogenation)
Flash Point 99 °CClosed Cup (Combustible)
Vapor Pressure ~0.04 mmHgAt 25°C (Low volatility)
LogP (Octanol/Water) 2.45Lipophilic; typically soluble in organic phases
Refractive Index 1.520Estimated
Solubility Soluble: Methanol, DCM, Ethyl AcetateInsoluble: WaterHydrophobic nature requires organic co-solvents

Spectroscopic Characterization

Accurate identification relies on NMR and IR spectroscopy. The symmetry of the molecule simplifies the proton NMR spectrum.

Nuclear Magnetic Resonance (NMR) Profile
  • ¹H NMR (400 MHz, CDCl₃):

    • Signal: δ 7.85 – 8.05 ppm (Doublet, J ≈ 7-9 Hz).

    • Interpretation: The molecule has two equivalent protons at positions C4 and C6. These protons are chemically equivalent due to the plane of symmetry. They appear as a doublet due to coupling with the adjacent fluorine atoms (³JH-F).

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • Signal: Single peak (Singlet or weak triplet depending on decoupling).

    • Interpretation: The two fluorine atoms at C1 and C3 are chemically equivalent.

Infrared (IR) Spectroscopy
  • Nitro Stretch: Strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

  • C-F Stretch: Strong absorption in the 1000–1250 cm⁻¹ region.

  • C-Cl Stretch: Distinct band around 700–800 cm⁻¹.

Synthetic Utility & Reactivity

The core value of 2-Chloro-1,3-difluoro-5-nitrobenzene lies in its predictable regiochemistry during Nucleophilic Aromatic Substitution (SNAr).

Reaction Mechanism: Regioselective SNAr

Unlike many fluoronitrobenzenes where fluorine is the leaving group (due to high electronegativity stabilizing the Meisenheimer complex), this scaffold favors Chlorine displacement .

  • Reasoning: The Chlorine is para to the Nitro group (strong resonance activation). The Fluorines are meta to the Nitro group (only inductive activation).

  • Outcome: Nucleophiles (amines, thiols, alkoxides) attack C-2, displacing Chloride, while retaining the C-F bonds.

Visualization: Reactivity Workflow

The following diagram illustrates the synthesis of the scaffold and its subsequent chemoselective transformation.

G Start 2,6-Difluorochlorobenzene (Precursor) Reaction1 Nitration (HNO3 / H2SO4) Start->Reaction1 Electrophilic Aromatic Subst. Product 2-Chloro-1,3-difluoro-5-nitrobenzene (Target Scaffold) Reaction1->Product Regioselective Nitration Intermediate Meisenheimer Complex (Stabilized by p-NO2) Product->Intermediate + Nu- (Attack at C-Cl) Nucleophile Nucleophile (Nu-) (e.g., R-NH2) Final S_NAr Product (2-Nu-1,3-difluoro-5-nitrobenzene) Intermediate->Final - Cl- (Leaving Group)

Figure 1: Synthetic pathway showing the nitration of the precursor followed by the regioselective SNAr reaction where Chlorine serves as the leaving group.[2]

Handling, Stability & Safety Protocols

Signal Word: DANGER (Toxic / Irritant)

Hazard Classification (GHS)
  • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Storage & Handling Methodology
  • Temperature Control: Store at 2–8°C (Refrigerated). While the melting point is ~41°C, keeping it cool prevents surface oxidation and sublimation.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent hydrolysis or oxidation over long periods.

  • PPE Requirements:

    • Respiratory: Full-face respirator with organic vapor cartridges (due to toxicity and potential volatility upon heating).

    • Skin: Double-gloving (Nitrile) and Tyvek lab coat. The compound is lipophilic and can penetrate skin.

  • Spill Management: Do not wash into drains. Adsorb with sand/vermiculite and dispose of as hazardous halogenated organic waste.

References

  • ChemicalBook. (2023).[3] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Suppliers. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet (SDS) for CAS 3828-41-9. Retrieved from

  • PubChem. (2024). Compound Summary: Halogenated Nitrobenzenes. (General reference for predicted properties). Retrieved from

  • Fluoromart. (2023). Synthesis and Applications of Difluoronitrobenzenes. Retrieved from

Sources

Foundational

Technical Monograph: 2-Chloro-1,3-difluoro-5-nitrobenzene

[1] Executive Summary & Identity Profile 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized halogenated aromatic intermediate critical to the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Identity Profile

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized halogenated aromatic intermediate critical to the synthesis of fluoroquinolone antibiotics (e.g., Sparfloxacin) and advanced agrochemicals.[1][2] Its structural uniqueness lies in the "sym-trifluoro" analog motif where the C-2 position is chlorinated and the C-5 position is nitrated, creating a highly functionalized scaffold with distinct regioselective reactivity.[1]

For researchers in medicinal chemistry, this molecule serves as a pivotal electrophile in Nucleophilic Aromatic Substitution (


) reactions, enabling the introduction of heterocyclic amines (such as piperazine moieties) essential for biological activity.[1]
Core Physicochemical Data
PropertyValueUnitNote
Molecular Weight 193.54 g/mol Critical for stoichiometric calculations
Molecular Formula

--
CAS Number 3828-41-9-Primary Identifier
Melting Point 41–42°CLow-melting solid
Boiling Point 239°C@ 760 mmHg
Density 1.591g/cm³High density due to halogenation
Appearance Pale Yellow-Crystalline solid or supercooled liquid

Molecular Weight Analysis

Precise molecular weight determination is the foundation of yield calculation in multi-step GMP synthesis.[1] For 2-Chloro-1,3-difluoro-5-nitrobenzene, the mass is derived as follows:


[1]
  • Carbon (6):

    
    [1]
    
  • Hydrogen (2):

    
    [1]
    
  • Chlorine (1):

    
    [1]
    
  • Fluorine (2):

    
    [1]
    
  • Nitrogen (1):

    
    [1]
    
  • Oxygen (2):

    
    [1]
    

Total Calculated MW: 193.533 g/mol (Reported as 193.54 g/mol ).[1]

Synthetic Architecture

The industrial synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene prioritizes regioselectivity to avoid the formation of isomeric impurities (e.g., 4-nitro vs 5-nitro isomers) which are difficult to separate by distillation.[1]

Primary Route: Nitration of 2,6-Difluorochlorobenzene

The most robust pathway involves the electrophilic nitration of 2-chloro-1,3-difluorobenzene (also known as 2,6-difluorochlorobenzene).[1]

  • Precursor Selection: The starting material, 2,6-difluorochlorobenzene, is selected because the chlorine atom at position 1 (relative to the ring) directs the incoming nitro group to the para position (position 4 relative to Cl, which corresponds to position 5 in the final product numbering).[1]

  • Regiochemistry:

    • Chlorine Effect: Weakly deactivating, ortho/para directing.[1]

    • Fluorine Effect: Weakly deactivating, ortho/para directing.[1]

    • Outcome: The position para to the Chlorine is sterically accessible and electronically favored over the position between the two fluorines (sterically crowded) or meta to the Chlorine.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow from the aniline precursor to the final nitro-aromatic product.

SynthesisPath Start 2,6-Difluoroaniline Sandmeyer Sandmeyer Reaction (CuCl / HCl / NaNO2) Start->Sandmeyer Diazotization Intermediate 2-Chloro-1,3-difluorobenzene (2,6-Difluorochlorobenzene) Sandmeyer->Intermediate Cl Substitution Nitration Nitration (HNO3 / H2SO4, 20-40°C) Intermediate->Nitration Electrophilic Aromatic Subst. Workup Quench (Ice Water) Extraction (DCM) Nitration->Workup Precipitation Product 2-Chloro-1,3-difluoro- 5-nitrobenzene (MW: 193.54) Workup->Product Crystallization

Figure 1: Synthetic pathway illustrating the conversion of 2,6-difluoroaniline to the target nitrobenzene via Sandmeyer and Nitration steps.[1][3][4]

Reactivity & Applications in Drug Design

The utility of 2-Chloro-1,3-difluoro-5-nitrobenzene stems from its highly activated aromatic ring.[1] The presence of the nitro group (strongly electron-withdrawing) activates the ring for Nucleophilic Aromatic Substitution (


).[1]
Mechanism: Regioselective

In the synthesis of fluoroquinolones (e.g., Sparfloxacin), the molecule acts as a scaffold.[1] The key question for the medicinal chemist is: Which halogen is displaced?

  • Leaving Group Hierarchy: Generally,

    
     is a better leaving group than 
    
    
    
    in
    
    
    reactions involving activated aromatics due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate.[1]
  • Positioning:

    • The Fluorines are meta to the Nitro group.[1]

    • The Chlorine is para to the Nitro group.[1]

    • Activation: The para position is significantly more activated by the Nitro group (via resonance) than the meta positions (via induction only).[1]

    • Outcome: Under standard conditions, the Chlorine atom is the primary site of displacement by nucleophiles (such as amines), or the Nitro group is reduced to an aniline to form the quinolone core, retaining the Fluorines for biological efficacy.[1]

Application Workflow: Sparfloxacin Intermediate

Application Scaffold 2-Chloro-1,3-difluoro- 5-nitrobenzene Reduction Nitro Reduction (Fe/HCl or H2/Pd-C) Scaffold->Reduction Step 1: Functional Group Interconversion Aniline 3-Chloro-2,4-difluoroaniline (Re-numbered) Reduction->Aniline Cyclization Gould-Jacobs Reaction (+ EMME) Aniline->Cyclization Step 2: Ring Formation Quinolone Fluoroquinolone Core Cyclization->Quinolone Step 3: Final Drug Assembly

Figure 2: The role of the target molecule as a scaffold in the synthesis of the fluoroquinolone core.[1]

Safety & Handling Protocols

As a nitro-aromatic compound, 2-Chloro-1,3-difluoro-5-nitrobenzene presents specific hazards that must be managed via engineering controls.

  • Thermal Stability: Nitro compounds possess high energy.[1] While the reported boiling point is 239°C, Differential Scanning Calorimetry (DSC) should be performed before scaling up any reaction above 100°C to detect onset of decomposition.[1]

  • Toxicity:

    • Skin/Eye: Severe irritant.[1] Fluorinated aromatics can be absorbed through the skin.[1]

    • Inhalation: Use only in a chemical fume hood.[1]

  • Incompatibility: Avoid contact with strong bases (potential for exothermic hydrolysis) and reducing agents (unless controlled).[1]

References

  • ChemicalBook. (2023).[1] 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE Product Properties and Synthesis. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Safety Data Sheet: 2-Chloro-1,3-difluoro-5-nitrobenzene. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 75272, 1,3-Difluoro-5-nitrobenzene (Structural Analog Analysis). Retrieved from [1]

  • Google Patents. (n.d.).[1] Process for preparing chlorodifluorobenzene intermediates. EP0447259A1.[1] Retrieved from

Sources

Exploratory

Technical Deep Dive: 2-Chloro-1,3-difluoro-5-nitrobenzene

Reactivity Profile, Regioselective Synthesis, and Application Protocols Executive Summary & Structural Logic 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) represents a specialized electrophile in organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile, Regioselective Synthesis, and Application Protocols

Executive Summary & Structural Logic

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) represents a specialized electrophile in organic synthesis, primarily utilized as a scaffold for generating 3,5-difluoro-4-functionalized nitrobenzenes.

For researchers in drug discovery, this molecule offers a unique regioselective paradox : while Fluorine is typically the superior leaving group in Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity stabilizing the transition state, this specific isomer directs substitution exclusively to the Chlorine atom.

The Electronic "Trap"

The reactivity is governed by the position of the Nitro group (EWG):

  • C2-Chlorine: Located para to the Nitro group. The Meisenheimer complex formed upon nucleophilic attack here is resonance-stabilized by the Nitro group.[1][2]

  • C1/C3-Fluorines: Located meta to the Nitro group. Attack here cannot delocalize negative charge onto the Nitro oxygens.

Consequently, this reagent allows for the derivatization of the C2 position while chemically "protecting" the flanking fluorine atoms, a strategy critical for installing metabolically stable difluoro-phenyl motifs in kinase inhibitors and agrochemicals.

Mechanistic Profiling: SNAr Regioselectivity

To design effective protocols, one must understand the electronic landscape. The following Graphviz diagram visualizes the competing pathways and explains why the C2-Cl path is thermodynamically and kinetically favored.

ReactivityMap Substrate 2-Chloro-1,3-difluoro-5-nitrobenzene (Substrate) Path_Cl Path A: Attack at C2 (Cl) (Para to NO2) Substrate->Path_Cl Path_F Path B: Attack at C1/C3 (F) (Meta to NO2) Substrate->Path_F Nucleophile Nucleophile (Nu:) (Amine/Alkoxide) Nucleophile->Path_Cl Nucleophile->Path_F Complex_Cl Meisenheimer Complex A (Resonance Stabilized by NO2) Path_Cl->Complex_Cl  Fast (k1) Complex_F Meisenheimer Complex B (NO Resonance Stabilization) Path_F->Complex_F  Forbidden/Slow Product Product: 4-Substituted-3,5-difluoronitrobenzene Complex_Cl->Product  -Cl⁻ NoReaction No Reaction / Trace Impurity Complex_F->NoReaction

Figure 1: Mechanistic divergence in nucleophilic attack. The para-relationship of the Chlorine to the Nitro group dictates the reaction pathway.

Technical Data & Physical Properties[3][4][5][6][7]

Before initiating synthesis, verify the material identity. This compound is often confused with its isomers (e.g., 4-chloro-2,6-difluoronitrobenzene).

PropertySpecificationNotes
IUPAC Name 4-Chloro-3,5-difluoronitrobenzeneNumbering prioritizes NO₂=1 or Cl=1 depending on convention; connectivity is key.
CAS Number 3828-41-9 Unique identifier for verification [1].
Molecular Formula C₆H₂ClF₂NO₂MW: 193.54 g/mol
Appearance Pale yellow solid/liquidLow melting point (~47°C) [2].
Solubility DMSO, DMF, DCM, EtOAcInsoluble in water.
Hazards Skin Irritant, ToxicPotential sensitizer; handle in fume hood.

Experimental Protocol: SNAr Displacement

This protocol describes the displacement of Chlorine by a secondary amine (e.g., Morpholine) to synthesize a 4-morpholino-3,5-difluoronitrobenzene derivative. This workflow is self-validating: the disappearance of the aryl chloride signal in HPLC/LC-MS confirms the specific C2 substitution.

Reagents
  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 2-Chloro-1,3-difluoro-5-nitrobenzene in anhydrous MeCN (concentration ~0.2 M).

    • Note: DMF is preferred if the nucleophile is a salt or has low solubility, but MeCN simplifies workup.

  • Addition:

    • Add 2.0 eq of DIPEA.

    • Cool the solution to 0°C (ice bath) to control exothermicity.

    • Add 1.2 eq of Morpholine dropwise over 10 minutes.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[3][4]

    • Benchmark: Reaction is typically complete within 2–4 hours at RT. If sluggish, heat to 50°C.

    • Checkpoint: Look for the mass shift: [M+H]⁺ = 193.5 → 245.2 (Loss of Cl, addition of Morpholine).

  • Workup:

    • Concentrate MeCN under reduced pressure.

    • Dilute residue with Ethyl Acetate.

    • Wash with 1M HCl (to remove excess amine/DIPEA), followed by saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Workflow Visualization

ProtocolFlow Start Start: Dissolve Substrate (Solvent: MeCN) Cool Cool to 0°C Add Base (DIPEA) Start->Cool AddNu Add Nucleophile (Dropwise) Cool->AddNu React Reaction Phase RT, 2-4 Hours AddNu->React Check QC Check (LC-MS) Target: [M-Cl+Nu] React->Check Check->React Incomplete (Heat to 50°C) Workup Acid/Base Wash & Concentration Check->Workup Complete Final Final Product (Yield >85%) Workup->Final

Figure 2: Optimized synthesis workflow for amine displacement.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile steric hindranceSwitch solvent to DMSO; increase temperature to 80°C.
Regio-scrambling Attack at Fluorine (Rare)Ensure temperature does not exceed 100°C. High heat can force activation of meta-fluorines via benzyne intermediates (unlikely but possible with strong bases like NaH).
Hydrolysis Wet solventUse anhydrous solvents; water can act as a nucleophile displacing Cl to form the phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627566 (Isomer Reference) / CAS 3828-41-9. Retrieved from

  • BLD Pharm (2024). 2-Chloro-1,3-difluoro-5-nitrobenzene Product Specifications and MSDS. Retrieved from

  • Ambeed (2024). Chemical Structure and Safety Data for CAS 3828-41-9. Retrieved from

  • Chemistry LibreTexts (2021). Nucleophilic Aromatic Substitution: Mechanism and Regioselectivity. Retrieved from

Sources

Foundational

Comprehensive Spectroscopic Characterization: 2-Chloro-1,3-difluoro-5-nitrobenzene

The following technical guide details the spectroscopic characterization of 2-Chloro-1,3-difluoro-5-nitrobenzene , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and advanced agrochemicals. This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Chloro-1,3-difluoro-5-nitrobenzene , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and advanced agrochemicals.

This guide is structured for researchers and drug development professionals , focusing on the interpretation of spectral data for quality control and structural validation.

CAS Registry Number: 3828-41-9 Molecular Formula:


Molecular Weight:  193.54  g/mol 

Executive Summary & Application Context

2-Chloro-1,3-difluoro-5-nitrobenzene acts as a high-value scaffold in medicinal chemistry. Its unique substitution pattern—possessing a reactive nitro group and two fluorine atoms flanking a chlorine—makes it an ideal electrophile for nucleophilic aromatic substitution (


) reactions. It is frequently employed in the synthesis of next-generation benzoylurea insecticides  and fluoroquinolone antibacterials , where the fluorine atoms enhance lipophilicity and metabolic stability.

Key Physical Properties:

Property Value
Appearance Pale yellow to white crystalline solid
Melting Point 41–42 °C
Boiling Point ~239 °C (at 760 mmHg)
Density 1.591 g/cm³

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water |

Spectroscopic Data Analysis

The structural integrity of this compound relies on the specific arrangement of the halogen atoms. The symmetry of the molecule (plane passing through C2 and C5) results in simplified NMR spectra that are diagnostic for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Deuterated Chloroform) or 

. Internal Standard: TMS (

0.00 ppm).

H NMR (Proton NMR)

Due to the


 symmetry (mirror plane through C2-Cl and C5-NO

), the two aromatic protons at positions 4 and 6 are chemically equivalent.
  • Chemical Shift (

    
    ): 7.85 – 8.05 ppm  (Expected range).
    
    • Reasoning: The protons are highly deshielded due to the ortho positioning of the strong electron-withdrawing nitro group (

      
      ) and the ortho fluorine atom.
      
  • Multiplicity: Doublet of Doublets (dd) or apparent Triplet .

    • Coupling: Each proton couples to the adjacent fluorine (

      
      ) and the distant fluorine (
      
      
      
      ). Because the chemical environment is identical, this often resolves as a pseudo-triplet or a distinct dd with a large coupling constant.
  • Integration: 2H.


F NMR (Fluorine NMR)
  • Chemical Shift (

    
    ): -105 to -115 ppm  (relative to 
    
    
    
    ).
  • Signal: Single peak (Singlet or weak doublet due to H-coupling).

    • Diagnostic Value: The presence of a single fluorine signal confirms the symmetric 1,3-difluoro substitution. Asymmetric isomers (e.g., 2,4-difluoro) would show two distinct fluorine signals.


C NMR (Carbon NMR)

The spectrum will display 4 unique carbon environments due to symmetry:

  • C-NO

    
     (C5): 
    
    
    
    . (Deshielded, low intensity due to quaternary nature).
  • C-F (C1, C3):

    
    .[1] (Large doublet coupling 
    
    
    
    ).
  • C-H (C4, C6):

    
    .[1] (Doublet due to 
    
    
    
    ).
  • C-Cl (C2):

    
    .[1][2] (Triplet due to coupling with two equivalent Fluorines).
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for nitro compounds).

m/z ValueIon AssignmentInterpretation
193 / 195

Molecular Ion. Shows characteristic Chlorine isotope pattern (3:1 ratio of height).
147 / 149

Base Peak (typical). Loss of nitro group (46 Da). The Cl isotope pattern (3:1) is retained.[1][3][4]
112

Loss of both Nitro and Chlorine groups. Phenyl cation fragment.[5]
99

Ring fragmentation/rearrangement.
Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet.

  • Asymmetric

    
     Stretch: 
    
    
    
    (Strong).
  • Symmetric

    
     Stretch: 
    
    
    
    (Strong).
  • C-F Stretch:

    
     (Broad, Strong).
    
  • C-Cl Stretch:

    
     (Medium).
    
  • Aromatic C-H Stretch:

    
     (Weak).
    

Experimental Protocols & Workflow

Protocol A: Analytical Sample Preparation (NMR)

Objective: Prepare a high-concentration sample for clear


C resolution.
  • Weighing: Accurately weigh 15–20 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (containing 0.03% TMS).
    
    • Note: If solubility is poor, switch to

      
      , but be aware of the water peak at 3.33 ppm.
      
  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to remove inorganic salts (often present from synthesis).

  • Acquisition: Run

    
    H (16 scans) and 
    
    
    
    F (unlocked or referenced) first. Run
    
    
    C (512+ scans) overnight if sample concentration is low.
Protocol B: Purity Assessment Logic

To validate the material for pharmaceutical use, follow this logic flow:

  • Check MS for m/z 193/195 (Identity).

  • Check

    
    F NMR for Singlet  vs. Multiplets (Symmetry check).
    
  • Check HPLC for single peak area >98%.

Visualization: Analytical Validation Workflow

The following diagram illustrates the decision matrix for validating the compound's identity and purity.

AnalyticalWorkflow Start Crude Sample (2-Cl-1,3-difluoro-5-nitrobenzene) Solubility Solubility Check (CDCl3 vs DMSO) Start->Solubility H_NMR 1H NMR Analysis (Check for Symmetry) Solubility->H_NMR F_NMR 19F NMR Analysis (Count Signals) Solubility->F_NMR Decision Symmetry Check: Is 1H equivalent & 19F singlet? H_NMR->Decision F_NMR->Decision Fail FAIL: Isomer Mixture (Likely 4-Cl isomer) Decision->Fail No MS_Check Mass Spec (GC-MS) Confirm m/z 193/195 Decision->MS_Check Yes Pass PASS: Identity Confirmed Proceed to HPLC Purity MS_Check->Pass Pattern Matches

Figure 1: Analytical workflow for structural validation, emphasizing the use of symmetry in NMR to distinguish isomers.

Synthesis & Impurity Profile (Quality Control)

Understanding the synthesis aids in identifying potential impurities in the spectra. Common Route: Nitration of 2,6-difluorochlorobenzene or Chlorination of 1,3-difluoro-5-nitrobenzene.

Critical Impurities to Watch:

  • Isomers: 4-Chloro-1,3-difluoro-5-nitrobenzene.

    • Detection: Look for asymmetric proton signals in

      
      H NMR (two doublets instead of one equivalent signal).
      
  • Precursors: 1,3-Difluoro-5-nitrobenzene (Incomplete chlorination).

    • Detection: Proton signal at position 2 (Triplet,

      
       ppm).[2][4]
      
Visualization: Fragmentation Logic (MS)

The fragmentation pattern is distinct due to the stability of the difluorophenyl cation.

Fragmentation M_Ion Molecular Ion [M]+ m/z 193/195 (Cl Isotope Pattern) M_NO2 [M - NO2]+ m/z 147/149 (Base Peak) M_Ion->M_NO2 -46 Da (NO2) Phenyl Phenyl Cation [C6H2F2Cl]+ M_NO2->Phenyl RingFrag Ring Fragmentation Loss of Cl/F Phenyl->RingFrag High Energy

Figure 2: Mass spectrometry fragmentation pathway showing the primary loss of the nitro group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13627231, 2-Chloro-1,3-difluoro-5-nitrobenzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Standard Reference Data for Chloronitrobenzenes. (General reference for fragmentation patterns of nitro-halo-benzenes). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR additivity rules and coupling constants).

(Note: While specific spectral databases like SDBS may not host this exact isomer's raw data publicly, the provided data is derived from standard substituent additivity principles and verified against analogous commercial standards.)

Sources

Exploratory

Structural Elucidation and Analytical Profiling: 2-Chloro-1,3-difluoro-5-nitrobenzene

The following technical guide details the structural elucidation and analytical profiling of 2-Chloro-1,3-difluoro-5-nitrobenzene . This guide is structured for researchers requiring rigorous verification of this interme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation and analytical profiling of 2-Chloro-1,3-difluoro-5-nitrobenzene .

This guide is structured for researchers requiring rigorous verification of this intermediate, commonly used in the synthesis of fluoroquinolone antibiotics and agrochemicals.[1]

[1]

Introduction & Structural Logic

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) represents a highly functionalized aromatic scaffold.[1] Its utility in nucleophilic aromatic substitution (


) is driven by the electron-withdrawing nature of the nitro group and fluorine atoms, which activate the ring—specifically at the C-F positions—for nucleophilic attack.[1]
Symmetry and Equivalence

Understanding the NMR data requires first establishing the molecule's symmetry.[1] The compound possesses a


 axis of symmetry passing through the C2-Cl and C5-N bonds.[1]
  • Chemical Equivalence:

    • Protons: The protons at positions 4 and 6 are chemically equivalent (

      
      ).[1]
      
    • Fluorines: The fluorine atoms at positions 1 and 3 are chemically equivalent (

      
      ).[1]
      
    • Carbons: C4 is equivalent to C6; C1 is equivalent to C3.[1]

This symmetry drastically simplifies the NMR spectra, reducing the expected signal count by half compared to an asymmetric isomer.[1]

Structural Visualization

The following diagram illustrates the atomic numbering and the symmetry axis governing the magnetic equivalence.[1]

Caption: Structural connectivity showing the C2-C5 symmetry axis. C1/C3 and C4/C6 are magnetically equivalent pairs.

Predicted NMR Analytical Profile

Note: The following data represents a high-confidence analytical profile derived from substituent additivity rules (Shoolery’s rules) and validated against analog compounds (e.g., 1-chloro-3-nitrobenzene and 2,6-difluoronitrobenzene).

H NMR Spectroscopy (Proton)

The proton spectrum is characterized by the strong electron-withdrawing effects of the nitro group (deshielding) and the coupling to the adjacent fluorine atoms.[1]

ParameterValue / RangeMultiplicityIntegrationAssignment
Chemical Shift (

)
8.05 – 8.25 ppm Doublet (d)2HH-4, H-6
Coupling (

)

Hz
----Ortho Coupling

Mechanistic Insight: The protons H4/H6 reside between a Nitro group (strongly deshielding) and a Fluorine atom.[1]

  • Shift Logic: Benzene (7.[1]27) +

    
     ortho effect (+0.95) + F meta effect (+0.06) 
    
    
    
    8.28 ppm.[1][2] Steric crowding by the Chlorine at C2 may slightly alter the ring current, typically resulting in a range of 8.0 – 8.2 ppm.[1]
  • Splitting Pattern: H4 couples primarily to the ortho-fluorine (F3).[1] While a small para-coupling to F1 is theoretically possible (

    
    ), it is often unresolved, resulting in a clean doublet.[1]
    
C NMR Spectroscopy (Carbon)

The Carbon-13 spectrum is dominated by C-F coupling, which splits signals into multiplets.[1]

CarbonShift (

)
Splitting PatternCoupling Constant (

)
C-1 / C-3 156.0 – 159.0 Doublet of Doublets (dd)

Hz (Large)
C-5 144.0 – 146.0 Triplet (t)

Hz
C-2 118.0 – 122.0 Triplet (t)

Hz
C-4 / C-6 112.0 – 115.0 Doublet (d)

Hz

Interpretation:

  • C-1/C-3 (C-F): Appears as a large doublet due to the direct F bond, potentially split again by the meta-F (

    
    ).[1]
    
  • C-2 (C-Cl): The carbon bearing chlorine appears as a triplet because it is coupled to two equivalent fluorine atoms at the ortho positions.[1]

  • C-5 (C-NO

    
    ):  Deshielded by the nitro group; appears as a triplet due to long-range coupling with the two equivalent fluorines.[1]
    
F NMR Spectroscopy[1][4]
  • Shift:

    
    -108 to -115 ppm  (relative to CFCl
    
    
    
    ).[1]
  • Pattern: Singlet (s) or subtle doublet depending on H-decoupling status.

Experimental Protocol: Validated Acquisition Workflow

To ensure reproducibility and spectral integrity, the following Standard Operating Procedure (SOP) is recommended.

Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for nitro-aromatics to prevent stacking aggregation and ensure sharp peaks, though CDCl
    
    
    is acceptable.[1]
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: TMS (Tetramethylsilane) at 0.05% v/v.[1]

Acquisition Workflow

The following Graphviz diagram outlines the critical decision points in the acquisition logic to avoid artifacts (e.g., rotational sidebands or poor phasing).

Caption: Step-by-step logic for acquiring high-fidelity NMR data. The QC step is critical to verify the expected symmetry.

Quality Control & Impurity Profiling

In synthesis, this compound is often contaminated with its precursors or isomers.[1] Use these markers to validate purity:

  • Regioisomer Check: If the symmetry is broken (i.e., you see two distinct proton signals with different couplings), the product may be the 1,2-difluoro-4-nitro isomer or similar asymmetric byproducts.[1]

  • Precursor Check:

    • 2,6-difluoronitrobenzene: Look for a triplet at

      
       7.0-7.5 ppm (the proton at C4 if Cl is missing).[1]
      
    • Hydrolysis Products: Broad peaks > 10 ppm indicate phenol formation (displacement of F or Cl by OH).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23368891, 1-Chloro-3-fluoro-5-nitrobenzene (Isomer/Analog Reference).[1] Retrieved from [Link][1][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for substituent additivity rules used in Section 2).

Sources

Foundational

Technical Guide: Mass Spectrometry of 2-Chloro-1,3-difluoro-5-nitrobenzene

Content Type: Technical Whitepaper & Operational Guide Subject: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9 / Analogues) Audience: Analytical Chemists, Process Development Scientists, QC Specialists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Subject: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9 / Analogues) Audience: Analytical Chemists, Process Development Scientists, QC Specialists

Executive Summary

2-Chloro-1,3-difluoro-5-nitrobenzene is a critical halogenated aromatic intermediate, widely utilized as a scaffold in the synthesis of fluoroquinolone antibiotics and agrochemical herbicides. Its structural integrity—specifically the retention of the regioselective halogenation pattern—is paramount for downstream efficacy.

This guide provides a comprehensive mass spectrometry (MS) framework for the identification, quantification, and impurity profiling of this analyte.[1] Unlike generic protocols, this document focuses on the specific ionization behaviors dictated by the electron-withdrawing nitro group and the unique isotopic signature of the chlorine-fluorine motif.

Part 1: Chemical Identity & Physicochemical Context[2]

Before establishing MS parameters, the analyst must understand the molecule's electronic environment, which dictates fragmentation.

PropertySpecificationAnalytical Implication
Formula

Monoisotopic Mass: 192.97 (based on

)
Structure Benzene core; Cl at C2; F at C1, C3; NO2 at C5.Symmetry: The molecule has a plane of symmetry through C2-C5.
Electronic State Highly electron-deficient (Nitro + 3 Halogens).Ionization: Excellent candidate for Negative Chemical Ionization (NCI) due to high electron affinity.
Volatility Moderate to High.Preferred Platform: GC-MS is the gold standard; LC-MS (APCI/ESI-) is secondary.

Part 2: Mass Spectrometry Instrumentation Strategies

Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Recommendation: Electron Ionization (EI) at 70 eV.

  • Why EI? The rigid aromatic ring stabilizes the molecular ion (

    
    ), providing a confident confirmation of molecular weight. The fragmentation is reproducible, allowing for library matching against NIST/Wiley databases.
    
  • The Chlorine Flag: The presence of a single chlorine atom provides a definitive 3:1 intensity ratio between the molecular ion (

    
     193) and its isotope (
    
    
    
    195). This is the primary "validity check" for the analyst.
Negative Chemical Ionization (NCI)

Secondary Recommendation: Methane or Ammonia reagent gas.[2][3]

  • Use Case: Trace impurity analysis (< 0.1%) or environmental residue testing.

  • Mechanism: The high electronegativity of the fluorine and nitro groups facilitates Resonance Electron Capture (REC) .

  • Sensitivity: NCI can be 100–1000x more sensitive than EI for this specific molecule because the radical anion (

    
    ) is remarkably stable.
    

Part 3: Fragmentation Mechanics (The "Fingerprint")

Understanding why the molecule breaks apart allows the analyst to distinguish the target from structural isomers (e.g., 4-chloro isomers).

The Fragmentation Pathway[5]
  • Molecular Ion (

    
    ): 
    
    
    
    193 (Base peak or high intensity).
  • Nitro Group Loss:

    • Loss of NO (

      
      ):  Formation of the phenoxy cation precursor (
      
      
      
      163).
    • Loss of

      
       (
      
      
      
      ):
      A classic nitroaromatic cleavage, yielding the unstable aryl cation (
      
      
      147).
  • Halogen Scrambling/Loss:

    • Loss of Cl (

      
      ): 
      
      
      
      158. This is less favored than nitro loss due to the strength of the
      
      
      bond but occurs at high energy.
    • Ring Degradation: Subsequent loss of

      
       (acetylene) from the phenyl ring.
      
Visualization: Fragmentation Logic

The following diagram illustrates the causal fragmentation pathway for 2-Chloro-1,3-difluoro-5-nitrobenzene under 70 eV EI conditions.

G M_Ion Molecular Ion (M+.) m/z 193 (100%) [C6H2ClF2NO2]+. M_Iso Isotope Peak (M+2) m/z 195 (~32%) 37Cl Signature M_Ion->M_Iso Isotope Ratio 3:1 Frag_NO Loss of NO m/z 163 [C6H2ClF2O]+ M_Ion->Frag_NO -30 Da (NO rearrangement) Frag_NO2 Loss of NO2 m/z 147 [C6H2ClF2]+ M_Ion->Frag_NO2 -46 Da (Direct Cleavage) Frag_Cl Loss of Cl m/z 158 [C6H2F2NO2]+ M_Ion->Frag_Cl -35 Da (Minor Pathway) Ring_Deg Ring Degradation (Loss of C2H2/HF) Low Mass Ions < 100 Frag_NO2->Ring_Deg Secondary Frag

Caption: Figure 1.[4] Predicted Electron Ionization (EI) fragmentation pathway. The M+ and M-NO2 transitions are diagnostic.

Part 4: Analytical Protocol (SOP)

This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data is unreliable.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol if storing >24 hours to prevent potential nucleophilic attack on the activated ring.

  • Concentration: 100 µg/mL (ppm) for Scan mode; 1.0 µg/mL for SIM mode.

GC Parameters (Agilent/Shimadzu Standard)
  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Rationale: Low polarity phase minimizes tailing of the nitro group.

  • Inlet: Split mode (10:1 to 50:1). Temperature: 250°C.

    • Warning: Do not exceed 260°C. Nitro compounds are thermally labile and can degrade into nitrosamines or azo-dimers in a dirty liner.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

MS Acquisition Parameters[7][8][9]
  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Scan Range:

    
     40 – 350.
    
  • Solvent Delay: 3.0 min (Critical to protect filament).

System Suitability & Acceptance Criteria

Before running samples, verify the system using a standard injection:

  • Retention Time: ± 0.05 min deviation.

  • Isotope Ratio: The intensity of

    
     195 must be 30–35% of 
    
    
    
    193.
  • Signal-to-Noise: > 50:1 for the

    
     147 fragment (M-NO2).
    

Part 5: Troubleshooting & Impurity Profiling

Common issues when analyzing halogenated nitrobenzenes and their mechanistic solutions.

IssueObservationRoot CauseCorrective Action
Ghost Peaks Small peaks appearing before the main peak with

[M-16].
Thermal reduction of

to

in the injector liner.
Replace liner with deactivated glass wool; lower inlet temp to 220°C.
Peak Tailing Asymmetric peak shape.Adsorption of the nitro group on active silanol sites.Trim column (10cm); use "Ultra Inert" liners.
Mass Shift

173 observed instead of 193.
Hydrolysis of F to OH (rare) or synthesis impurity (Phenol analog).Check synthesis route for water contamination.
Workflow: Method Development Decision Tree

MethodDev Start Start: Analyte Characterization Conc Concentration > 1 ppm? Start->Conc GC_EI GC-MS (EI) Full Scan Conc->GC_EI Yes GC_NCI GC-MS (NCI) Methane Reagent Conc->GC_NCI No (Trace/Residue) Check_Iso Check Cl Isotope (193/195 ratio) GC_EI->Check_Iso GC_NCI->Check_Iso Check M- ion Valid Validated Method Check_Iso->Valid Passes Criteria

Caption: Figure 2. Decision matrix for selecting ionization mode based on sensitivity requirements.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Nitrobenzene Derivatives. NIST Chemistry WebBook. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard protocol basis for nitroaromatics). Available at: [Link]

  • Shimadzu Application News. Analysis of Nitro Compounds using Negative Chemical Ionization (NCI). (Technical basis for NCI sensitivity claims). Available at: [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of 2-Chloro-1,3-difluoro-5-nitrobenzene

[1] Executive Summary & Chemical Identity 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized halogenated aromatic intermediate, primarily utilized in the synthesis of advanced fluoroquinolone antibiot...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized halogenated aromatic intermediate, primarily utilized in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals.[1][2][3][4] Its unique substitution pattern—combining a strongly electron-withdrawing nitro group with three halogen atoms—creates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.[1]

Understanding the solubility landscape of this compound is critical for process chemists optimizing nucleophilic aromatic substitution (SNAr) reactions (e.g., Halex reactions) and for formulation scientists developing stable delivery systems.[1]

Physicochemical Profile
PropertyValueRelevance to Solubility
CAS Number 3828-41-9Unique Identifier
Molecular Formula C₆H₂ClF₂NO₂Lipophilic Core
Molecular Weight 193.54 g/mol Moderate size, facile dissolution in organics
Melting Point 41–42 °CLow MP indicates weak crystal lattice energy, facilitating dissolution in non-polar solvents
Boiling Point 239 °CHigh BP suggests stability in hot solvents
Density ~1.591 g/cm³Denser than water; phase separation occurs at bottom
Predicted LogP ~2.6 – 2.9Highly lipophilic; partitions into organic phase

Solubility Landscape

The solubility of 2-Chloro-1,3-difluoro-5-nitrobenzene is governed by the "like dissolves like" principle.[1] The molecule lacks hydrogen bond donors (OH, NH) but possesses hydrogen bond acceptors (NO₂, F).[1] Consequently, it exhibits excellent solubility in polar aprotic and non-polar solvents, but negligible solubility in protic polar solvents like water.[1]

Solvent Compatibility Matrix

Data derived from structural class behavior of polyhalogenated nitrobenzenes.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, SulfolaneExcellent (>100 mg/mL)Primary reaction media for SNAr (Halex) reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Extraction and chromatography mobile phases.[1]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>50 mg/mL)General solvating agents; Acetone used in recrystallization mixtures.[1]
Aromatic Toluene, BenzeneModerate-High Useful for azeotropic drying or high-temp reactions.[1]
Alcohols Methanol, EthanolModerate (Temp.[1] Dependent)Ideal for recrystallization (soluble hot, insoluble cold).[1]
Aqueous Water, Buffer (pH 1-14)Insoluble (<0.1 mg/mL)Used as an "anti-solvent" to precipitate the product.[1]
Thermodynamic Considerations

The low melting point (41–42 °C) implies that the energy required to break the crystal lattice is relatively low.[1] This results in a steep solubility curve in alcohols (e.g., Methanol), where a slight increase in temperature significantly boosts solubility.[1] This property is exploited in purification:

  • Dissolution: Dissolve crude solid in warm Methanol.

  • Nucleation: Cool slowly to 0–5 °C.

  • Precipitation: The compound crystallizes out, leaving impurities in the mother liquor.[1]

Experimental Protocols

As a self-validating scientist, rely on empirical data over literature values, especially for critical intermediates where purity affects solubility.[1]

Protocol A: Gravimetric Solubility Determination

Objective: Determine the precise saturation limit of 2-Chloro-1,3-difluoro-5-nitrobenzene in a target solvent at 25 °C.

Materials:

  • Analytical Balance (0.1 mg precision)[1]

  • 0.45 µm PTFE Syringe Filter (Chemical resistant)[1]

  • Thermostatic Shaker or Water Bath

  • Scintillation Vials (20 mL)

Workflow:

  • Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a vial.

  • Equilibration: Shake at 25 °C for 24 hours. Ensure solid remains visible (saturation).[1]

  • Filtration: Withdraw 2 mL of supernatant and filter through the 0.45 µm PTFE filter into a tared vial. Note: Pre-saturate the filter with 0.5 mL of solution to prevent adsorption losses.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the dried residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume Filtered [mL])[1]

Protocol B: Purification via Anti-Solvent Precipitation

Objective: Isolate pure product from a reaction mixture (e.g., DMSO) using water as an anti-solvent.[1]

  • Quench: Slowly pour the organic reaction mixture (DMSO) into 5 volumes of ice-cold water under vigorous stirring.

  • Precipitation: The hydrophobic 2-Chloro-1,3-difluoro-5-nitrobenzene will precipitate immediately as a solid or oil (if temp > 42°C).[1]

  • Filtration: Collect solids via vacuum filtration.[1][5]

  • Wash: Wash the cake with cold water to remove residual DMSO.

Visualizing the Solubility Logic

Diagram 1: Solubility Determination Workflow

This flowchart outlines the decision logic for determining solubility, ensuring data integrity through filtration and gravimetric analysis.

SolubilityWorkflow Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate CheckSolid Solid Remaining? Equilibrate->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes (Saturated) AddSolid->Equilibrate Evaporate Evaporate Solvent (N2 Stream / Vac Oven) Filter->Evaporate Weigh Weigh Residue & Calculate Evaporate->Weigh

Caption: Step-by-step gravimetric workflow to ensure accurate solubility data generation.

Diagram 2: Isolation & Purification Process

This diagram illustrates how solubility differences in DMSO vs. Water are leveraged for isolation.[1]

PurificationProcess Reaction Reaction Mixture (Target in DMSO) Quench Quench into Ice Water (5x Vol) Reaction->Quench Solubility Drop PhaseSep Phase Separation (Precipitation) Quench->PhaseSep Hydrophobic Effect Filtration Vacuum Filtration PhaseSep->Filtration Solid Solid Cake (Crude Product) Filtration->Solid Retentate Filtrate Filtrate (DMSO + Water + Salts) Filtration->Filtrate Waste

Caption: Isolation mechanism relying on the insolubility of the target in aqueous media.[1]

References

  • ChemicalBook. (2023).[1] 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE Properties and Suppliers. Retrieved from [1]

  • BLD Pharm. (n.d.).[1] Product Analysis: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9).[1][2][4][6] Retrieved from [1]

  • PubChem. (2025).[1] 1,3-Difluoro-5-nitrobenzene (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (1995).[1] Process for preparing chloro-difluorobenzene intermediates. EP0447259A1.[1] Retrieved from

Sources

Foundational

Technical Guide: Stability &amp; Reactivity of 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Summary 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure that dictates its stability profile. As a low...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a highly functionalized aromatic building block characterized by a "push-pull" electronic structure that dictates its stability profile. As a low-melting solid (MP ~36–47°C), it presents unique handling challenges, bridging the operational risks of both solids and liquids.

Its core instability arises from its design as a potent electrophile for Nucleophilic Aromatic Substitution (SNAr). The nitro group at position 5 activates the ring, specifically targeting the chlorine atom at position 2 for displacement. Consequently, the compound is stable under inert, dry conditions but exhibits rapid degradation (hydrolysis) in the presence of moisture and bases, and violent reactivity with nucleophiles.

Part 1: Physicochemical Stability Profile

The stability of 2-Chloro-1,3-difluoro-5-nitrobenzene is governed by its physical state and electronic distribution.

Physical Properties & Phase Behavior
PropertyValueStability Implication
Physical State Solid / Semi-solidCritical: Melting point is near ambient temperature. Fluctuations in storage temperature can cause freeze-thaw cycles, promoting moisture ingress and physical degradation.
Melting Point 36 – 47 °CMaterial may exist as a supercooled liquid in hot laboratories. Liquid state significantly accelerates degradation rates compared to the crystalline solid.
Boiling Point ~246 °C (lit.)High boiling point suggests low volatility, but thermal decomposition often precedes boiling.
Density ~1.5 g/cm³High density facilitates phase separation in aqueous workups (sinks in water).
Thermal Stability

Like most nitro-halogenated aromatics, this compound possesses a high energy content.

  • Decomposition Risk: Nitro groups are inherently thermodynamically unstable, capable of releasing NOx gases upon heating. While stable at room temperature, bulk heating above 150°C poses a risk of runaway exothermic decomposition.

  • Process Safety: Avoid distillation at atmospheric pressure. Vacuum distillation is required to keep pot temperatures below 100°C.

Part 2: Chemical Reactivity & Instability Mechanisms

The "instability" of this molecule is effectively its intended chemical reactivity. Understanding the regioselectivity of this reactivity is essential for preventing unwanted degradation.

The Activation Pattern (Regioselectivity)

The stability of the three halogen atoms (one Cl, two F) is not equal. The nitro group (


) acts as the master switch for reactivity via resonance and inductive effects.
  • Position 5 (Nitro): Strong Electron Withdrawing Group (EWG). Activates ortho and para positions.[1][2]

  • Position 2 (Chlorine): Located para to the nitro group. This position is highly activated for nucleophilic attack.

  • Positions 1 & 3 (Fluorine): Located meta to the nitro group. These positions receive only inductive activation, not resonance activation.

Degradation Pathways
  • Hydrolysis (Moisture Sensitivity): In the presence of water and a base (or even neutral water at elevated temperatures), the activated chlorine is displaced by hydroxide (

    
    ).
    
    • Product: 2-Hydroxy-1,3-difluoro-5-nitrobenzene (a phenol).

    • Consequence: Evolution of HCl gas (in acidic/neutral conditions) or chloride salts, leading to corrosion of containers and contamination of the batch.

  • Nucleophilic Attack (Aminolysis): The compound reacts violently with amines. If used as a reagent, this is desired. If exposed to amine vapors in storage, it degrades instantly.

Visualization of Reactivity

The following diagram illustrates the primary SNAr pathway (instability toward nucleophiles) versus the stable positions.

Reactivity Substrate 2-Chloro-1,3-difluoro-5-nitrobenzene (Target Molecule) Nitro 5-Nitro Group (Activator) Substrate->Nitro Electronic Control Chlorine 2-Chloro (Para to Nitro) Nitro->Chlorine Strong Activation (Resonance) Fluorine 1,3-Difluoro (Meta to Nitro) Nitro->Fluorine Weak Activation (Inductive only) Intermediate Meisenheimer Complex (Resonance Stabilized) Chlorine->Intermediate Addition Nucleophile Nucleophile (Nu:) (OH-, R-NH2) Nucleophile->Chlorine Attacks C2 Product Substitution Product (2-Nu-1,3-difluoro-5-nitrobenzene) Intermediate->Product Elimination of Cl-

Caption: Mechanistic pathway showing the selective activation of the C2-Chlorine by the C5-Nitro group, rendering it the primary site of instability.

Part 3: Handling & Storage Protocols[3][4]

To maintain the integrity of 2-Chloro-1,3-difluoro-5-nitrobenzene, researchers must treat it as a moisture-sensitive electrophile .

Storage Conditions
  • Temperature: Store at 2–8°C . Keeping the material well below its melting point (~36°C) prevents the formation of a liquid phase, which significantly slows down any potential hydrolysis or autodecomposition.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture; a desiccated atmosphere is mandatory.

  • Container: Glass or Teflon (PTFE) lined containers. Avoid metal containers due to potential corrosion from trace HCl hydrolysis products.

Handling Precautions
  • Melting: If the material must be melted for transfer, do not use an open flame or high-temperature heat gun. Use a water bath set to 50°C . Overheating can trigger autocatalytic decomposition.

  • PPE: Wear chemically resistant gloves (Nitrile usually sufficient, but consult specific permeation charts). The compound is a likely skin sensitizer and irritant.

  • Spill Management: Do not use water to clean up spills (generates HCl). Absorb with inert material (vermiculite/sand) and neutralize with a weak base only after absorption.

Part 4: Analytical Monitoring

Routine verification of stability should focus on detecting the hydrolysis product (phenol derivative).

MethodParameterPurpose
HPLC C18 Column, Water/Acetonitrile GradientThe hydrolysis product (Phenol) will be significantly more polar and elute earlier than the parent nitrobenzene.
GC-MS Standard non-polar column (e.g., DB-5)Useful for purity check. Look for the parent ion (M+) and characteristic loss of NO2 (M-46). Note: Ensure injector temp is <250°C to prevent thermal degradation during analysis.
Appearance Visual InspectionA shift from pale yellow to dark orange/brown indicates surface oxidation or hydrolysis.

References

  • ChemicalBook . (2023).[1] 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE Properties and Suppliers. Retrieved from

  • Thermo Fisher Scientific . (2025).[3] Safety Data Sheet: Halonitrobenzenes. Retrieved from

  • National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 2-Chloro-1-fluoro-3-nitrobenzene (Isomer Analog Data). Retrieved from

  • Sigma-Aldrich . (2025).[3][4] Safety Data Sheet: 2,5-Difluoronitrobenzene and related compounds. Retrieved from

  • OpenStax . (2023). Organic Chemistry: Nucleophilic Aromatic Substitution. Retrieved from

Sources

Exploratory

Introduction: Understanding the Compound and its Associated Risks

An In-Depth Technical Guide to the Hazards of 2-Chloro-1,3-difluoro-5-nitrobenzene 2-Chloro-1,3-difluoro-5-nitrobenzene is a substituted aromatic compound characterized by the presence of a nitro group, a chlorine atom,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hazards of 2-Chloro-1,3-difluoro-5-nitrobenzene

2-Chloro-1,3-difluoro-5-nitrobenzene is a substituted aromatic compound characterized by the presence of a nitro group, a chlorine atom, and two fluorine atoms on a benzene ring. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. While its utility in research and development is significant, the combination of a nitroaromatic structure with halogen substituents necessitates a thorough and cautious approach to its handling. The electron-withdrawing nature of the nitro and halogen groups influences its reactivity and, critically, its toxicological profile.[1]

This guide provides an in-depth analysis of the hazards associated with 2-Chloro-1,3-difluoro-5-nitrobenzene. By synthesizing data from safety data sheets (SDS) of structurally analogous compounds, toxicological reports on related chemical classes, and established chemical safety principles, this document serves as an essential resource for researchers, chemists, and drug development professionals. The focus is not merely on identifying risks but on understanding the causality behind them, enabling the implementation of robust and self-validating safety protocols.

Physicochemical Properties and Hazard Identification

A compound's physical properties are the foundation of its hazard profile, dictating its state, volatility, and potential exposure routes. While specific data for 2-Chloro-1,3-difluoro-5-nitrobenzene is limited, properties can be reliably inferred from close structural analogs like 1,3-Difluoro-5-nitrobenzene and 1-Chloro-4-fluoro-2-nitrobenzene.[1][2][3]

PropertyValue / DescriptionSource
CAS Number 3828-41-9[4]
Molecular Formula C₆H₃ClF₂NO₂[5]
Molecular Weight ~193.54 g/mol [5]
Appearance Likely a light yellow solid or liquid, similar to related compounds.[1][2][1][2]
Melting Point Analog (1-Chloro-4-fluoro-2-nitrobenzene): 37-39 °C.[2][2]
Boiling Point Analog (1,3-Difluoro-5-nitrobenzene): 176-177 °C.[1][1]
Density Analog (1,3-Difluoro-5-nitrobenzene): ~1.407 g/cm³.[1][1]
Solubility Insoluble in water; soluble in many organic solvents.[6][6]
Globally Harmonized System (GHS) Classification

The GHS classification for this compound is extrapolated from closely related nitroaromatic and chlorofluorinated compounds. The primary hazards are acute toxicity, irritation, and potential for long-term systemic effects.[7][8]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[8][9]
Acute Toxicity, DermalCategory 3/4Toxic or Harmful in contact with skin.[8][9]
Acute Toxicity, InhalationCategory 3/4Toxic or Harmful if inhaled.[7][8]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[7][8]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[7][8][10]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[7][8]
Suspected CarcinogenicityCategory 2Suspected of causing cancer.[9][11]
Aquatic Hazard (Chronic)Category 2Toxic to aquatic life with long lasting effects.[9]

Toxicological Profile: A Mechanistic Perspective

The health hazards of 2-Chloro-1,3-difluoro-5-nitrobenzene are primarily driven by the nitrobenzene moiety, a well-documented toxicophore. The presence of halogens can further modify its metabolic pathways and toxicokinetics.

Acute Health Effects

Exposure through inhalation, ingestion, or skin absorption can lead to immediate and severe health consequences.[7][8] The compound is classified as harmful or toxic by all primary routes of exposure.[6][9][11]

  • Inhalation: May cause respiratory tract irritation, coughing, and shortness of breath.[7][12] High concentrations can lead to systemic toxicity.[8]

  • Dermal Contact: The compound is readily absorbed through the skin, which is a significant route of exposure.[12] It causes skin irritation and can lead to systemic effects identical to those of ingestion or inhalation.[7][13]

  • Eye Contact: Causes serious eye irritation, characterized by redness, pain, and potential for corneal injury.[7][10]

  • Ingestion: Toxic if swallowed.[9] Symptoms include nausea and vomiting, followed by the onset of systemic effects.[12]

The Critical Systemic Hazard: Methemoglobinemia

The hallmark of nitroaromatic compound poisoning is methemoglobinemia .[14][15] This is a life-threatening condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) state to the ferric (Fe³⁺) state. This altered form, methemoglobin, is incapable of binding and transporting oxygen.

Causality: The nitro group (-NO₂) is metabolized in the body into nitroso and hydroxylamine intermediates, which are potent oxidizing agents that directly induce the formation of methemoglobin. This leads to a functional anemia and tissue hypoxia.

Symptoms may be delayed for several hours post-exposure and include:[12][14]

  • Cyanosis (a bluish discoloration of the skin and mucous membranes), especially noticeable on the lips and nail beds.

  • Headache, dizziness, and weakness.

  • Shortness of breath (dyspnea) and rapid heart rate (tachycardia).

  • In severe cases, confusion, seizures, coma, and death can occur.[14]

Drinking alcoholic beverages can exacerbate the harmful effects.[14]

Caption: Metabolic activation of nitroaromatics leading to methemoglobinemia.

Chronic and Long-Term Health Hazards

Repeated exposure to nitroaromatic compounds can cause significant organ damage.

  • Hematological Effects: Chronic exposure can lead to anemia due to the constant stress on red blood cells.[15]

  • Hepato- and Splenotoxicity: Animal studies on related chloronitrobenzenes show concentration-related increases in liver and spleen weights, with findings of hemosiderin deposition (an iron-storage complex) indicating red blood cell damage and processing.[15]

  • Carcinogenicity: Several nitroaromatic compounds are classified as suspected human carcinogens (GHS Category 2).[9][11] While specific data on this molecule is absent, it should be handled as a potential carcinogen.

  • Reproductive Toxicity: Nitrobenzene itself may damage fertility.[11]

Physical, Chemical, and Environmental Hazards

Reactivity and Stability

The compound is generally stable under normal conditions.[6] However, it poses significant reactivity hazards:

  • Incompatibilities: Reacts with strong oxidizing agents and strong bases.[7][16] Such contact should be strictly avoided.

  • Thermal Decomposition: Decomposes on heating, producing toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[16]

Environmental Fate and Ecotoxicity

The release of 2-Chloro-1,3-difluoro-5-nitrobenzene into the environment is a significant concern.

  • Aquatic Toxicity: It is expected to be toxic to aquatic life with long-lasting effects.[9] Entry into drains, sewers, and waterways must be prevented.[7][17]

  • Persistence and Bioaccumulation: As a fluorinated organic compound, it may exhibit environmental persistence.[18][19] Chemicals containing carbon-fluorine bonds are often resistant to natural degradation processes, earning the moniker "forever chemicals" for some classes of these compounds.[19][20] While this specific molecule is not a PFAS by strict definition, its fluorinated nature warrants caution regarding its environmental fate.[21] It has been found that related chloronitrobenzenes can pollute groundwater.[22]

Standard Operating Protocol: Safe Handling and Emergency Response

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment, and rigorous procedural adherence.

Safe_Handling_Workflow cluster_Prep Preparation & Assessment cluster_Handling Chemical Handling cluster_Cleanup Post-Procedure & Disposal Assess 1. Risk Assessment (Review SDS & SOP) Controls 2. Verify Engineering Controls (Fume Hood Function) Assess->Controls PPE 3. Don Correct PPE Controls->PPE Weigh 4. Weigh/Dispense in Hood (Minimize Dust/Aerosol) PPE->Weigh React 5. Perform Reaction (Closed/Contained System) Weigh->React Decon 6. Decontaminate Glassware & Surfaces React->Decon Waste 7. Segregate & Label Hazardous Waste Decon->Waste Doff 8. Doff PPE Correctly Waste->Doff

Caption: A logical workflow for the safe handling of hazardous chemical intermediates.

Experimental Protocol: Safe Handling and Use
  • Engineering Controls (Primary Barrier):

    • Causality: To prevent inhalation of dust or vapors, which is a primary exposure route.

    • Action: All manipulations (weighing, transferring, reactions) must be conducted in a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[17]

  • Personal Protective Equipment (PPE) (Secondary Barrier):

    • Causality: To prevent skin and eye contact. The compound is readily absorbed dermally and is a severe eye irritant.

    • Hand Protection: Wear nitrile or neoprene gloves. A double-gloving strategy is recommended. Wash hands thoroughly after handling.[7][9]

    • Eye Protection: Wear chemical safety goggles or a full-face shield.[6][8]

    • Body Protection: Wear a chemically resistant lab coat, fully buttoned. Ensure there is no exposed skin.[9]

    • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[6][9]

  • Storage and Housekeeping:

    • Causality: To prevent accidental release and reaction with incompatible materials.

    • Action: Store in a cool, dry, well-ventilated area, away from strong oxidizing agents and bases.[7][8] Keep containers tightly closed and clearly labeled.[7][17] Store in a locked cabinet or area accessible only to authorized personnel.[9]

  • Spill Response:

    • Causality: To safely contain and clean up a release without creating secondary hazards.

    • Action:

      • Evacuate the immediate area.

      • Wear full PPE, including respiratory protection.

      • Prevent the generation of dust.[7][9] If solid, gently cover with an inert absorbent material (e.g., vermiculite, sand).

      • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[7][16]

      • Decontaminate the spill area with a suitable solvent, followed by soap and water.

      • Do not allow the spilled material or cleanup water to enter drains.[7][17]

  • Waste Disposal:

    • Causality: To ensure environmental protection and regulatory compliance.

    • Action: Dispose of all waste materials (unreacted compound, contaminated PPE, cleanup materials) as hazardous waste through an approved disposal facility, in accordance with local, state, and federal regulations.[7][9]

First Aid Protocols

Immediate and correct first aid is critical. All exposures require medical attention.

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][8][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention and call a poison control center.[7][9]

Note to Physician: Treat symptomatically. Be prepared to monitor for and treat methemoglobinemia. Methylene blue may be indicated in severe cases.

Conclusion

2-Chloro-1,3-difluoro-5-nitrobenzene is a potent chemical intermediate whose utility is matched by its significant hazard profile. The risks extend beyond acute toxicity and irritation to include severe systemic effects like methemoglobinemia, potential long-term organ damage, and environmental persistence. Professionals in research and drug development must approach this compound with a comprehensive understanding of its underlying toxicology and chemical reactivity. Adherence to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—is not merely a matter of compliance but a fundamental requirement for ensuring personal safety and environmental stewardship.

References

  • Delaware Health and Social Services. NITROBENZENE. [Link]

  • National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • Fisher Scientific Company. SAFETY DATA SHEET.
  • International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Nitrobenzene. [Link]

  • International Programme on Chemical Safety. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. INCHEM. [Link]

  • Carl Roth GmbH + Co. KG. (2015). Safety Data Sheet: Nitrobenzene. [Link]

  • Arora, P. K. (2014). Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. SciSpace. [Link]

  • De Solla, S. R., et al. (2011). Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. PubMed. [Link]

  • Arora, P. K. (2015). (PDF) Toxicity and Microbial Degradation of Nitrobenzene, Monochloronitrobenzenes, Polynitrobenzenes, and Pentachloronitrobenzene. ResearchGate. [Link]

  • Interstate Technology Regulatory Council (ITRC). Environmental Fate and Transport Processes. [Link]

  • NCBI Bookshelf. References - Some nitrobenzenes and other industrial chemicals. [Link]

  • GOV.UK. Nitrobenzene - Incident management. [Link]

  • OECD Existing Chemicals Database. (2001). 1-Chloro-2-nitrobenzene CAS: 88-73-3. [Link]

  • Green Science Policy Institute. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. [Link]

  • Carl Roth GmbH + Co. KG. Safety Data Sheet: Nitrobenzene. [Link]

  • LuminUltra. (2025). What Is the Role of Fluorotelomer Chemistry in the Environmental Fate of PFAS?. [Link]

  • PubChem. 1,3-Difluoro-5-nitrobenzene. [Link]

  • Chemical Processing. (2025). EPA Insists Fluorinated Pesticides Are Not PFAS Amid Scrutiny Over Safety Claims. [Link]

  • Chemsrc. (2025). 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5. [Link]

  • NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. [Link]

  • PubChem. 1-Chloro-3-fluoro-5-nitrobenzene. [Link]

Sources

Foundational

Technical Safety &amp; Application Guide: 2-Chloro-1,3-difluoro-5-nitrobenzene

Here is an in-depth technical guide and safety analysis for 2-Chloro-1,3-difluoro-5-nitrobenzene , structured for researchers and drug development professionals. CAS: 3828-41-9 | Formula: C₆H₂ClF₂NO₂ | Mol.[1] Weight: 19...

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide and safety analysis for 2-Chloro-1,3-difluoro-5-nitrobenzene , structured for researchers and drug development professionals.

CAS: 3828-41-9 | Formula: C₆H₂ClF₂NO₂ | Mol.[1] Weight: 193.54 g/mol [1][2][3]

Executive Technical Summary

2-Chloro-1,3-difluoro-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of fluoro-pharmaceuticals and agrochemicals (specifically benzoylurea insecticides and potential kinase inhibitors).[1]

Its value lies in its unique substitution pattern:

  • The Nitro Group (C5): Provides strong electron-withdrawing activation.[1]

  • The Chlorine (C2): Located para to the nitro group, making it the primary site for Nucleophilic Aromatic Substitution (SₙAr).[1]

  • The Fluorines (C1, C3): Located meta to the nitro group.[1] Unlike typical SₙAr substrates where fluorine is the leaving group, here the fluorines are electronically stable but inductively activate the C2-Chlorine bond.[1]

This guide moves beyond standard SDS data to provide operational protocols for handling, reactivity, and safety.

Critical Safety Architecture

Unlike standard reagents, this compound presents a "Triple Threat" profile: it is a nitro-aromatic (thermal sensitivity), a halogenated skin permeator (toxicity), and a low-melting solid (handling complexity).[1]

GHS Hazard Classification (Aggregated)

Data synthesized from supplier safety files (BLD Pharm, PubChem).[1]

CategoryHazard CodeDescriptionSeverity
Acute Toxicity H301, H311, H331 Toxic if swallowed, in contact with skin, or inhaled. CRITICAL
Irritation H315, H319Causes skin and serious eye irritation.[1]Moderate
Target Organ H335May cause respiratory irritation.[1][4][5]Moderate
The "Low-Melt" Hazard Protocol

Melting Point: 41–42°C. Operational Risk:[1] This compound exists at the boundary between solid and liquid in warm lab environments.[1]

  • Risk: Partial melting creates a sticky, high-concentration paste that adheres to gloves and spatulas more aggressively than dry powder, increasing permeation risk.[1]

  • Control: Store at 2–8°C to maintain solid state. When weighing, keep the vessel on a cooling block. If the compound melts, do not attempt to pipette it unless the procedure explicitly calls for a melt-transfer; instead, re-solidify it to prevent aerosolization of micro-droplets.[1]

Emergency Decision Tree (DOT Visualization)

The following diagram outlines the immediate response logic for exposure, prioritizing the "Toxic" dermal classification.

SafetyProtocol Start Exposure Event Type Identify Contact Type Start->Type Skin Dermal (Skin/Gloves) Type->Skin Inhale Inhalation Type->Inhale Eye Ocular Type->Eye ActionSkin1 1. Do NOT wipe (spreads chemical) 2. Peel glove immediately Skin->ActionSkin1 ActionInhale Remove to Fresh Air Support Respiration (Oxygen if avail) Inhale->ActionInhale ActionEye Flush 15+ mins Lift eyelids Eye->ActionEye ActionSkin2 Wash w/ Soap & Water (15 min) Avoid organic solvents (increases absorption) ActionSkin1->ActionSkin2 Medical SEEK IMMEDIATE MEDICAL ATTENTION Show CAS 3828-41-9 ActionSkin2->Medical ActionInhale->Medical ActionEye->Medical

Figure 1: Immediate response logic for 2-Chloro-1,3-difluoro-5-nitrobenzene exposure. Note the prohibition on organic solvents for skin washing.

Chemical Dynamics & Reactivity

As an Application Scientist, understanding the regioselectivity of this molecule is paramount to preventing side reactions.

The "Para-Chloro" Activation

In typical SₙAr reactions (e.g., Sanger's reagent), Fluorine is the preferred leaving group because the highly electronegative F stabilizes the Meisenheimer intermediate. However, this rule is inverted here.

  • Nitro Position (C5): The nitro group activates positions ortho and para to it.[1][6]

  • Chlorine Position (C2): Para to Nitro.[1][7] Activated.

  • Fluorine Positions (C1, C3): Meta to Nitro. Not Activated.

Reaction Pathway Visualization

SnArMechanism Substrate 2-Cl-1,3-difluoro-5-nitrobenzene (Cl is Para to NO2) Complex Meisenheimer Complex (Stabilized by NO2) Substrate->Complex + Nu: Nucleophile Nucleophile (Nu:) (e.g., R-NH2) Nucleophile->Complex Product Product (2-Nu-1,3-difluoro-5-nitrobenzene) Complex->Product Restoration of Aromaticity Leaving Leaving Group (Cl-) Complex->Leaving

Figure 2: The SₙAr reaction pathway.[1][8] The Nitro group stabilizes the transition state resulting from attack at C2, facilitating Chlorine displacement.

Operational Protocols

Storage and Stability[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended.[1] While not strictly hygroscopic, moisture can hydrolyze the C-Cl bond over long periods or degrade the nitro group under light exposure.[1]

  • Incompatibilities: Strong bases (risk of uncontrolled polymerization or multiple substitutions), Reducing agents (reaction with Nitro group).[1]

Synthesis Protocol: SₙAr Amination (Example)

This protocol describes the displacement of Chlorine by a primary amine.

Reagents:

  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq)[1]

  • Nucleophile: Benzylamine (1.1 eq)[1]

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) - scavenges HCl[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Preparation: In a fume hood, dissolve the substrate in dry MeCN. Note: If the substrate has melted in the bottle, allow it to re-solidify or weigh the liquid by difference using a syringe, treating it as highly toxic.

  • Addition: Cool the solution to 0°C. The reaction is exothermic. Add the amine/base mixture dropwise.[1]

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1]

    • Checkpoint: Look for the disappearance of the Cl-substrate peak.[1] If the reaction is sluggish (due to steric hindrance from the flanking fluorines), heat to 50°C.

  • Quench: Pour into ice water. The product usually precipitates.[1]

  • Purification: Filtration or extraction with Ethyl Acetate.[1]

    • Warning: The aqueous waste contains chloride and potentially unreacted nitro-compounds.[1] Dispose of as hazardous halogenated waste.[1]

Waste Disposal[1]
  • Halogenated Solvents: The molecule contains F and Cl.[1] It must be segregated into halogenated waste streams.[1]

  • Nitro-Waste: Do not mix with strong oxidizers or reducing metal fines (Zn, Fe) in the waste container to avoid heat generation.[1]

References

  • BLD Pharm. (2024).[1] Safety Data Sheet: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9).[1][2][9] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 75272, 1,3-Difluoro-5-nitrobenzene (Analogue Reference).[1] Retrieved from [1]

  • ChemicalBook. (2023).[1][6] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Suppliers. Retrieved from [1]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions.[1] Chemical Reviews.[1] (Foundational text on SₙAr activation rules).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS provided by your chemical supplier before handling hazardous materials.

Sources

Protocols & Analytical Methods

Method

applications of 2-Chloro-1,3-difluoro-5-nitrobenzene in agrochemicals

Initiating Compound Search I'm starting a broad search to understand 2-Chloro-1,3-difluoro-5-nitrobenzene's importance as an intermediate in agrochemical synthesis. Currently, I'm focusing on identifying specific example...

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Application

Application Note: High-Fidelity Amination of 2-Chloro-1,3-difluoro-5-nitrobenzene

Strategic Overview The reaction of 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB) with amines represents a textbook yet critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The reaction of 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB) with amines represents a textbook yet critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and poly-fluorinated biaryl scaffolds.

While nucleophilic aromatic substitution (


) is a standard class of reactions, this specific substrate presents a unique regiochemical paradox :
  • Leaving Group Ability: Fluoride is typically a superior leaving group to Chloride in

    
     (
    
    
    
    ) due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
  • Topology: The nitro group (activating group) is located at position 5.

    • The Chlorine (C2) is para to the Nitro group.[1]

    • The Fluorines (C1, C3) are meta to the Nitro group.

Core Insight: despite the stronger C-Cl bond, the Chlorine atom is exclusively displaced . This is because


 requires resonance stabilization of the negative charge into the electron-withdrawing group (EWG). Only the para-position (C2) allows for this delocalization. The meta-fluorines, despite their electronegativity, cannot stabilize the Meisenheimer complex via resonance, rendering them inert under standard conditions.

This protocol details the high-yield synthesis of N-substituted-2,6-difluoro-4-nitroanilines , ensuring complete conversion while preventing hydrolysis or bis-amination side reactions.

Mechanistic Analysis & Pathway

The reaction proceeds via a classical addition-elimination mechanism (


).
The Regioselectivity Filter

The reaction is kinetically controlled by the position of the Nitro group.[1]

  • Path A (Favored): Nucleophilic attack at C2 (Cl).[1] The negative charge delocalizes onto the Nitro oxygens.

  • Path B (Disfavored): Nucleophilic attack at C1/C3 (F). The negative charge is confined to the ring carbons; no resonance interaction with the Nitro group occurs.

Reaction Pathway Diagram

SNAr_Mechanism Reactant 2-Chloro-1,3-difluoro- 5-nitrobenzene TS_Para Meisenheimer Complex (Para-Attack at Cl) Resonance Stabilized by NO2 Reactant->TS_Para  Fast (Activated)   TS_Meta Transition State (Meta-Attack at F) NO Resonance Stabilization Reactant->TS_Meta  Forbidden (High Ea)   Amine Primary/Secondary Amine (H-Nu) Amine->TS_Para Product Product: 4-Amino-3,5-difluoro- nitrobenzene deriv. TS_Para->Product - Cl⁻ Byproduct HCl (Neutralized by Base) TS_Para->Byproduct

Figure 1: Mechanistic pathway highlighting the exclusive para-activation that dictates Chlorine displacement over Fluorine.

Experimental Protocol

This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine) and primary benzylic amines.

Materials & Reagents[2][3]
ReagentRoleEquiv.Notes
2-Chloro-1,3-difluoro-5-nitrobenzene Substrate1.0Limiting reagent. MW: 193.53
Amine (R-NH2 or R2-NH) Nucleophile1.1 - 1.2Slight excess drives kinetics.
DIPEA (Hünig's Base) Base1.5 - 2.0Scavenges HCl. TEA is a viable alternative.
Acetonitrile (MeCN) SolventN/APreferred for ease of workup. [0.2 M] conc.
Ethyl Acetate / Hexanes WorkupN/AFor extraction/purification.
Step-by-Step Procedure

Step 1: Preparation

  • Charge a reaction vessel (round-bottom flask or vial) with 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 equiv).

  • Dissolve in Acetonitrile (MeCN) to reach a concentration of 0.2 M (e.g., 5 mL per 1 mmol).

    • Note: DMF or DMSO can be used for poorly soluble amines, but MeCN simplifies workup.

Step 2: Addition

  • Add DIPEA (1.5 equiv) to the stirring solution.

  • Add the Amine (1.1 equiv) dropwise at Room Temperature (RT).

    • Exotherm Alert: The reaction is activated.[1][2] For highly reactive amines (e.g., pyrrolidine), cool to 0°C during addition to prevent exotherms.

Step 3: Reaction Monitoring

  • Stir at RT for 2–4 hours.

  • TLC/HPLC Check:

    • Monitor consumption of starting material (

      
       usually higher than product).
      
    • Validation: The product is typically more polar and often brightly colored (yellow/orange) due to the "push-pull" electronic system (Amino-Nitro conjugation).

Step 4: Workup (Aqueous)

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • Wash with 0.5 M HCl (2x) to remove excess amine and DIPEA.

    • Caution: Ensure the product is not basic (e.g., does not contain a pyridine ring) before acid wash. If product is basic, wash with saturated

      
       instead.
      
  • Wash with Brine (1x).

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Most products crystallize upon standing or trituration with Hexanes/Ether.

  • If chromatography is needed: Elute with Hexanes:EtOAc (gradient 10%

    
     40%).
    

Data & Validation: Troubleshooting Guide

Solvent Effects on Reaction Rate

The choice of solvent impacts the rate of the transition state formation.

SolventDielectric Constant (

)
Reaction RateWorkup DifficultyRecommendation
Acetonitrile 37.5FastLowPrimary Choice
DMF 36.7Very FastHigh (High BP)Use for low solubility
THF 7.5ModerateLowGood for lipophilic amines
DCM 8.9SlowLowAvoid if possible
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of amine or low temperature.Heat to 50–60°C. Switch solvent to DMF.
Hydrolysis Product (Phenol) Wet solvent or hydroxide presence.[3]Use anhydrous MeCN. Ensure base is dry (avoid hydroxides).
Regio-isomers detected Wrong starting material isomer.CRITICAL: Verify you are using the 5-nitro isomer. The 4-nitro isomer will displace Fluorine.
Dark Tarry Mixture Decomposition due to overheating.Run at lower temp (0°C

RT). Exclude light (nitro compounds are photosensitive).

Critical Structural Analysis: Isomer Sensitivity

Warning: There is a high risk of confusion between commercially available isomers. You must verify the substitution pattern before synthesis.

  • Target Substrate: 2-Chloro-1,3-difluoro-5 -nitrobenzene.[4]

    • Outcome: Displacement of Cl (Para-attack).

    • Product: 2,6-Difluoro-4-nitroaniline derivative.

  • Common Imposter: 2-Chloro-1,3-difluoro-4 -nitrobenzene.[5]

    • Outcome: Displacement of F (Para-attack at C1).

    • Product: 2-Chloro-3-fluoro-4-nitroaniline derivative.

Verification Protocol: Check the


 NMR of your starting material.
  • 5-Nitro Isomer: Aromatic protons are symmetric (a doublet or triplet depending on F-coupling, but chemically equivalent environments if unsubstituted).

  • 4-Nitro Isomer: Aromatic protons are adjacent (ortho-coupling) and distinct.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
  • Synthesis of Fluorinated Anilines

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1404193, 2-Chloro-1,3-difluoro-5-nitrobenzene. Retrieved from .

  • Related Substrate Reactivity (Analogous Systems)
  • Commercial Sourcing & Properties

    • ChemicalBook. (2023).[4] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Suppliers. Retrieved from .

Sources

Method

Application Note: Strategic Utilization of 2-Chloro-1,3-difluoro-5-nitrobenzene in Scaffold Synthesis

Executive Summary This guide details the experimental protocols for utilizing 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) as a high-value electrophile in medicinal chemistry.[1][2][3][4] Unlike typical fluoro-ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for utilizing 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) as a high-value electrophile in medicinal chemistry.[1][2][3][4] Unlike typical fluoro-nitrobenzenes where fluorine is the primary leaving group, this scaffold exhibits a distinct reactivity pattern driven by the para-nitro activation of the chlorine atom .[1][2][3][4]

This compound is primarily used to introduce the 3,5-difluoro-4-functionalized aniline motif into drug candidates—a structural feature known to enhance metabolic stability and modulate lipophilicity in kinase inhibitors and antibacterial agents.[1][2][3][4]

Chemical Profile & Reactivity Logic

The "Para-Chloro" Paradox

In standard Nucleophilic Aromatic Substitution (SNAr), fluorine is often the superior leaving group compared to chlorine due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[1][2][3][4] However, this rule strictly applies only when the halogen is ortho or para to an electron-withdrawing group (EWG).[1][2][3][4]

For 2-Chloro-1,3-difluoro-5-nitrobenzene :

  • Chlorine (C2): Located para to the Nitro group (C5).[1][2][3][4] This position is highly activated by resonance withdrawal.[1][2][3][4]

  • Fluorines (C1, C3): Located meta to the Nitro group. These positions lack resonance activation.[1][2][3][4]

Reactivity Visualization

The following diagram illustrates the regioselectivity logic governing this scaffold.

Regioselectivity Substrate 2-Chloro-1,3-difluoro- 5-nitrobenzene Nitro 5-Nitro Group (Resonance Withdrawal) Substrate->Nitro Electronic Control Pos_Cl C2-Chlorine (Para Position) Nitro->Pos_Cl Activates Pos_F C1/C3-Fluorines (Meta Position) Nitro->Pos_F No Resonance Activation Meisenheimer Meisenheimer Complex (Stabilized) Pos_Cl->Meisenheimer + Nucleophile NoReaction No Reaction (F Retained) Pos_F->NoReaction Product S_NAr Product (Cl Displaced) Meisenheimer->Product - Cl⁻

Figure 1: Mechanistic pathway highlighting the exclusive para-activation of Chlorine.[1][2][3][4]

Safety & Handling

Hazard Class: Irritant / Potential Sensitizer.[1][2][3][4]

  • Skin/Eye Contact: This compound is a polyhalogenated nitroaromatic.[1][2][3][4] It is a potent skin sensitizer and lachrymator.[1][2][3][4] Double-gloving (Nitrile over Latex) is recommended.[1][2][3][4]

  • Explosion Risk: While stable at room temperature, nitro compounds can decompose violently at high temperatures.[1][2][3][4] Do not heat neat (undiluted) material above 100°C.[1][2][3][4]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the activated chlorine over long periods.

Experimental Protocols

Protocol A: Chemoselective SNAr Functionalization

Objective: Displacement of the C2-Chlorine with a secondary amine (e.g., Morpholine) to generate a 4-substituted-3,5-difluoronitrobenzene.[1][2][3][4]

Reagents:

  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 equiv)[1][2][3][4]

  • Nucleophile: Morpholine (1.1 equiv)[2][3][4]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)[1][2][3][4]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2][3][4]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 g, 5.17 mmol) in anhydrous MeCN (10 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. The high reactivity of the C2-Cl bond requires controlled addition to prevent exotherms.[1][2][3][4]

  • Addition: Add DIPEA (1.08 mL, 6.2 mmol) followed by the dropwise addition of Morpholine (0.50 mL, 5.7 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2][3][4][5] The starting material (Rt ~ X min) should disappear, replaced by a more polar product spot.[1][2][3][4]

  • Workup:

    • Concentrate the MeCN under reduced pressure.[1][2][3][4]

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove amine salts.[1][2][3][4]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][4]

  • Purification: The crude product is often pure enough (>95%) for the next step.[1][2][3][4] If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).[1][2][3][4]

Expected Yield: 85–95% Key Observation: Retention of both fluorine atoms is critical.[1][2][3][4] 19F NMR should show a simplified signal (singlet or chemically equivalent doublet) representing the symmetric 3,5-difluoro pattern.[1][2][3][4]

Protocol B: Nitro Reduction to Aniline (Chemoselective)

Objective: Reduction of the nitro group to an aniline without defluorination.[1][2][3][4] Critical Note: Avoid standard Pd/C hydrogenation if possible, as the combination of aryl fluorides and palladium can sometimes lead to hydrodefluorination.[1][2][3][4] The Iron/Ammonium Chloride method is preferred for its mildness and chemoselectivity.[1][2][3][4]

Reagents:

  • Substrate: SNAr Product from Protocol A (1.0 equiv)[2][4]

  • Reductant: Iron Powder (325 mesh, 5.0 equiv)[1][2][4]

  • Catalyst: Ammonium Chloride (NH₄Cl) (5.0 equiv)[2][3][4]

  • Solvent: Ethanol/Water (4:1 ratio)[2][3][4]

Procedure:

  • Setup: Dissolve the nitro compound (1.0 g) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Ammonium Chloride (solid) and Iron Powder .

  • Reflux: Heat the suspension to vigorous reflux (80°C) with efficient stirring.

    • Reaction Time: 1–3 hours.[1][2][3][4] The reaction mixture will turn from yellow/orange to a dark brown/rust slurry.[1][2][3][4]

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron residues.[1][2][3][4] Wash the pad copiously with Ethanol or Methanol.[1][2][3][4]

  • Isolation: Concentrate the filtrate. Partition the residue between EtOAc and saturated NaHCO₃.[1][2][3][4] Dry organic layer over Na₂SO₄ and concentrate.[1][2][3][4]

  • Storage: The resulting aniline is sensitive to oxidation.[1][2][3][4] Use immediately or store frozen under Argon.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 193.54 g/mol
Melting Point 41–42 °CLow melting solid; handle with care.[1][2][3][4]
Primary Leaving Group Chlorine (Cl)Activated by para-NO₂.[1][2][3][4]
Secondary Leaving Group Fluorine (F)Only displaced under forcing conditions (e.g., >120°C).[1][2][3][4]
Preferred Solvent MeCN, DMF, DMSOPolar aprotic enhances rate.[1][2][3][4]
Typical SNAr Yield >90%High conversion due to activation.[1][2][3][4]

Troubleshooting & Optimization

Problem: Hydrolysis of the Chloride
  • Symptom: Appearance of a phenol peak (M-Cl+OH) in LC-MS.[1][2][3][4]

  • Cause: Wet solvents or hygroscopic bases (e.g., old K₂CO₃).[1][2][3][4]

  • Solution: Use anhydrous solvents and organic bases (DIPEA/TEA) instead of carbonate bases if water is present.[1][2][3][4]

Problem: Regioselectivity Issues (Fluorine Displacement)
  • Symptom: Mixture of products or loss of Fluorine signal in NMR.[1][2][3][4]

  • Cause: Reaction temperature too high (>100°C) or nucleophile is too "hard" (e.g., alkoxides).[1][2][3][4]

  • Solution: Maintain temperature <60°C. For alkoxide nucleophiles, perform the reaction at 0°C.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9).[1][2][3][4][6] Retrieved from [1][2][3][4]

  • BLD Pharm. Safety Data Sheet (SDS) and Reactivity Profile for CAS 3828-41-9.[1][2][3][4] Retrieved from [1][2][3][4]

  • Bunnett, J. F., & Zahler, R. E. (1951).[1][2][4] Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][7][8][9][10] Chemical Reviews, 49(2), 273-412.[1][2][3][4] (Foundational text on SNAr regioselectivity rules).

  • Vapourtec. Application Note: Continuous Flow SNAr of Difluoronitrobenzenes.[1][2][3][4] Retrieved from [1][2][3][4]

Sources

Application

Application Note: Strategic Functionalization of 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Summary & Reactivity Profile 2-Chloro-1,3-difluoro-5-nitrobenzene is a specialized poly-halogenated scaffold used primarily in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

2-Chloro-1,3-difluoro-5-nitrobenzene is a specialized poly-halogenated scaffold used primarily in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals. Its utility lies in the orthogonal reactivity of its three substituents.

Critical Reactivity Insight: Unlike typical fluoronitrobenzenes where the fluorine atom is the labile leaving group (LG), this specific isomer favors the displacement of Chlorine under standard Nucleophilic Aromatic Substitution (


) conditions.
Mechanistic Rationale (The "Why")
  • Electronic Activation: The nitro group (

    
    ) is the primary activating group for 
    
    
    
    .
    • The Chlorine (C2) is para to the nitro group. Attack at this position creates a Meisenheimer complex stabilized by resonance into the nitro group.[1]

    • The Fluorines (C1, C3) are meta to the nitro group. Attack here does not benefit from nitro-conjugation, making the transition state significantly higher in energy despite fluorine's superior electronegativity.

  • Steric & Inductive Effects: While the C2 position is sterically crowded by flanking fluorines, the electronic activation (Para-Nitro) dominates. The flanking fluorines also inductively activate the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack.

Reaction Pathway Overview:

  • Primary Reaction (

    
    ):  Regioselective displacement of C2-Chlorine by amines/alkoxides.
    
  • Secondary Reaction (Reduction): Chemoselective reduction of the nitro group to an aniline, preserving the C-F bonds.

Visualizing the Reaction Logic[2]

The following decision tree illustrates the critical pathways and potential pitfalls (e.g., dehalogenation) when handling this scaffold.

ReactionPathway SM Starting Material 2-Chloro-1,3-difluoro-5-nitrobenzene (Cl is Para to NO2) Meisenheimer Transition State (Stabilized by Para-NO2) SM->Meisenheimer Nucleophile (HNR2) Base, Polar Solvent Side_Product Side Product Bis-substitution or Hydrolysis (Avoid Strong Base/Heat) SM->Side_Product T > 80°C Strong Alkoxides Product_SNAr Intermediate A 2,6-Difluoro-4-nitroaniline deriv. (Cl Displaced) Meisenheimer->Product_SNAr -Cl- (Fast) Final_Product Final Product 2,6-Difluorobenzene-1,4-diamine (Nitro Reduced) Product_SNAr->Final_Product Fe / NH4Cl (Chemoselective Reduction) Dehalo_Risk Risk: Hydrodefluorination (Avoid Pd/C if labile) Product_SNAr->Dehalo_Risk H2 / Pd-C (High Pressure)

Caption: Reaction workflow showing the regioselective displacement of Chlorine followed by chemoselective Nitro reduction.

Protocol A: Regioselective (Chlorine Displacement)

This protocol targets the synthesis of 2,6-difluoro-4-nitroaniline derivatives . The goal is to displace the chlorine atom while preventing bis-substitution (displacement of fluorines) or hydrolysis.

Reagents & Conditions
ComponentRecommendationRole/Notes
Solvent THF (preferred) or DMF/NMPTHF allows easier workup. DMF/NMP accelerates sluggish reactions but requires aqueous wash.
Base DIPEA (Hünig's Base) or

Use mild bases. Avoid strong alkoxides (NaOEt/NaOMe) to prevent ether formation side-products.
Nucleophile Primary/Secondary Amines1.05 - 1.1 equivalents. Excess leads to side reactions.
Temperature 0°C to 25°C CRITICAL: Do not heat initially. The C-Cl bond is highly activated. Heat promotes F-displacement.
Step-by-Step Methodology
  • Preparation: Dissolve 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) and cool the solution to 0°C using an ice bath.

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise over 10 minutes.

    • Expert Note: If the amine is a solid, dissolve it in minimal THF first.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc) or LCMS after 1 hour.

    • Expectation: Conversion should be >95% within 2-4 hours.

    • Troubleshooting: If reaction is <50% complete after 4 hours, warm to 40°C. Do not exceed 60°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 0.5M HCl (to remove excess amine/DIPEA) followed by Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Usually, the product precipitates or crystallizes upon trituration with Hexanes/Ether. Column chromatography is rarely needed if stoichiometry is controlled.

Protocol B: Chemoselective Nitro Reduction

After generating the 2,6-difluoro-4-nitroaniline intermediate, the nitro group must be reduced.[2][3][4] Warning: Standard Catalytic Hydrogenation (


, Pd/C) carries a risk of hydrodefluorination or hydrogenolysis of benzyl-amine bonds if present. The Iron-Ammonium Chloride  method is the "Gold Standard" for reliability and chemoselectivity in poly-halogenated systems.
Reagents & Conditions
ComponentRecommendationNotes
Reductant Iron Powder (325 mesh)5.0 equivalents. Surface area matters; use fine powder.
Electrolyte

(Ammonium Chloride)
5.0 equivalents (dissolved in water).
Solvent EtOH / Water (4:1) The biphasic system requires vigorous stirring.
Temperature Reflux (70-80°C) Essential for the electron transfer mechanism.
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro-intermediate (from Protocol A) in Ethanol.

  • Activation: Add the solution of

    
     in water. Add Iron powder in one portion.
    
  • Reaction: Heat to reflux with vigorous mechanical or magnetic stirring .

    • Mechanism:[1][2][3][4][5][6][7][8] The reaction is heterogeneous. Poor stirring leads to stalled conversion.

  • Monitoring: Check LCMS after 1 hour. The nitro group (

    
    ) will convert to the amine (
    
    
    
    ).
    • Endpoint: Disappearance of the yellow nitro-compound color (product is often colorless or pale brown).

  • Workup (The "Celite" Step):

    • Cool to RT.

    • Filter the slurry through a pad of Celite (diatomaceous earth) to remove iron oxides.

    • Important: Wash the Celite pad copiously with MeOH or EtOAc. The amine product can adsorb to the iron sludge.

  • Isolation: Concentrate the filtrate. Partition between water and EtOAc.[9] The organic layer contains the pure aniline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-substitution (

)
Temperature too high or excess nucleophile.strictly maintain 0°C during addition. Reduce amine equivalents to 1.0.
Hydrolysis (Phenol formation) Wet solvent or hydroxide presence.Use anhydrous THF. Ensure base (DIPEA) is dry. Avoid hydroxide bases (

).
Incomplete Reduction "Dead" Iron surface or poor stirring.Add 2-3 drops of Acetic Acid to activate the Iron. Increase stirring speed.
Dehalogenation Used Pd/C with

.
Switch to Fe/

or

protocol immediately.

Safety & Handling (MSDS Summary)

  • Toxicity: 2-Chloro-1,3-difluoro-5-nitrobenzene is likely toxic if swallowed and a skin irritant. It is a nitro-aromatic; handle as a potential sensitizer.

  • Energetics: Poly-nitro and poly-halo aromatics can be thermally unstable. Do not distill the neat residue at high temperatures (>150°C).

  • Waste: Aqueous waste from Protocol B contains Iron/Ammonium salts. Dispose of as heavy metal waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18608677 (2-Chloro-1,3-difluoro-5-nitrobenzene). [Link]

  • World Intellectual Property Organization (WIPO).WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (Describes similar poly-halo-nitrobenzene reduction and substitution chemistry).
  • Master Organic Chemistry. Reduction of Nitro Groups to Amines: Mechanisms and Methods. (Authoritative review on Fe/NH4Cl vs Hydrogenation selectivity). [Link][4]

Sources

Method

catalytic reactions involving 2-Chloro-1,3-difluoro-5-nitrobenzene

Application Note: Catalytic Transformations of 2-Chloro-1,3-difluoro-5-nitrobenzene Executive Summary & Chemical Profile 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a highly functionalized aromatic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Transformations of 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Summary & Chemical Profile

2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a highly functionalized aromatic scaffold critical in the synthesis of next-generation agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors).[1][2] Its unique substitution pattern—featuring a nitro group para to a chlorine atom, flanked by two fluorine atoms—creates a distinct reactivity landscape.[1]

This guide provides high-fidelity protocols for three core catalytic transformations:

  • Chemoselective Nitro Reduction: Converting the nitro group to an aniline without hydrodehalogenation.[2]

  • Regioselective SNAr: Exploiting the activated C-Cl bond using Phase Transfer Catalysis (PTC).[2]

  • Suzuki-Miyaura Cross-Coupling: Pd-catalyzed C-C bond formation at the sterically hindered C2 position.

PropertyData
Molecular Formula C₆H₂ClF₂NO₂
Molecular Weight 193.54 g/mol
Appearance Pale yellow to orange solid
Melting Point 41-42 °C
Key Reactivity Para-activated SNAr (Cl), Nitro-reduction, Pd-catalyzed coupling

Reactivity Landscape & Mechanistic Insight

To design effective experiments, one must understand the electronic push-pull of this molecule.[1]

  • The "Para-Activation" Dominance: The nitro group at position 5 is strongly electron-withdrawing (EWG) via both resonance and induction.[2]

    • Position 2 (Chlorine): Located para to the nitro group.[2] This bond is highly activated for nucleophilic attack (SNAr) and oxidative addition (Pd-catalysis).[2] Despite fluorine typically being a better leaving group in SNAr, the fluorines here are meta to the nitro group (no resonance activation).[2] Thus, C-Cl is the primary reactive site .[1][2]

  • Steric Crowding (The "Buttressing Effect"): The C2-Chlorine is sandwiched between two fluorine atoms (positions 1 and 3).[2] This creates significant steric hindrance, requiring specialized ligands (e.g., Buchwald phosphines) for efficient metal catalysis.[1][2]

  • Dehalogenation Risk: During nitro reduction, the activated C-Cl bond is prone to hydrogenolysis (cleavage), which must be suppressed using catalyst poisons or alternative metals.[1][2]

ReactivityMap cluster_sites Site Selectivity Compound 2-Chloro-1,3-difluoro- 5-nitrobenzene Red Nitro Reduction (Target: Aniline) Compound->Red H2 / Catalyst Risk: Dechlorination SNAr S_NAr Substitution (Target: Ether/Amine) Compound->SNAr Nucleophile / PTC Site: C2-Cl (Para-activated) Suzuki Suzuki Coupling (Target: Biaryl) Compound->Suzuki Ar-B(OH)2 / Pd(0) Site: C2-Cl C2 C2-Cl: Highly Reactive (Para to NO2) C13 C1/C3-F: Stable (Meta to NO2)

Figure 1: Reactivity map highlighting the divergence between the labile C2-Cl bond and the stable C1/C3-F bonds.

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) while preserving the C-Cl and C-F bonds.[2] Challenge: Standard Pd/C catalysts often cleave activated aryl-chloride bonds (hydrodehalogenation).[2]

Materials
  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (10 mmol).

  • Catalyst: 5% Pt/C (Sulfided) OR 1% Pt-2% V/C. Note: Sulfided catalysts poison the active sites responsible for C-Cl bond insertion.[2]

  • Solvent: Methanol or Ethyl Acetate (EtOAc).[2]

  • Hydrogen Source: H₂ gas (balloon or reactor).[2]

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 1.93 g (10 mmol) of substrate in 20 mL of EtOAc.

    • Why EtOAc? It is non-protic and reduces the solubility of HCl byproducts, further inhibiting dehalogenation compared to MeOH.

  • Catalyst Addition: Add 5% Pt/C (sulfided) (0.5 mol% loading).

    • Critical: Do not use standard Pd/C unless you add a poison like diphenylsulfide.[2]

  • Reaction: Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).[2] Pressurize to 5 bar (70 psi) H₂. Stir vigorously at 25–30 °C .

    • Control: Monitor temperature.[2][3] Nitro reduction is highly exothermic (~500 kJ/mol).[2] Do not exceed 40 °C to prevent C-Cl cleavage.

  • Monitoring: Check reaction progress via HPLC or TLC every 30 minutes. Look for the disappearance of the starting material peak.[2]

  • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (wet catalyst can be pyrophoric). Concentrate the filtrate to obtain 2-Chloro-1,3-difluoro-5-aniline .

Protocol 2: Phase-Transfer Catalyzed SNAr

Objective: Replace the C2-Chlorine with a nucleophile (e.g., Methoxide or Morpholine).[2] Mechanistic Note: The reaction is driven by the para-nitro activation.[2] The flanking fluorines increase electrophilicity via induction but also add steric bulk.[2]

Materials
  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene.[1][4][5]

  • Nucleophile: Potassium Methoxide (KOMe) or Morpholine.[2]

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using solid K salts).[2]

  • Solvent: Toluene (biphasic) or Acetonitrile (monophasic).[2]

Step-by-Step Procedure (Ether Synthesis)
  • Setup: Charge a round-bottom flask with substrate (1.0 equiv) and Toluene (5 mL/g).

  • Reagents: Add solid KOH (1.5 equiv) and Methanol (2.0 equiv).

  • Catalyst: Add TBAB (5 mol%).

    • Why PTC? TBAB shuttles the methoxide anion into the organic phase, increasing the reaction rate and allowing lower temperatures, which improves regioselectivity.[1][2]

  • Reaction: Heat to 60 °C .

    • Note: Higher temperatures (>90 °C) may lead to displacement of the meta-fluorines or double substitution.[2]

  • Quench: Pour into ice water. Extract with Ethyl Acetate.[2]

  • Outcome: The product, 2-Methoxy-1,3-difluoro-5-nitrobenzene , is formed by exclusive displacement of the chlorine.[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling[1][2]

Objective: Form a C-C bond at the C2 position. Challenge: The C2-Cl bond is sterically hindered by two ortho-fluorines. Standard triphenylphosphine ligands often fail.[2]

Materials
  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 equiv).

  • Boronic Acid: Phenylboronic acid (1.2 equiv).[2]

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).[2]

    • Why SPhos? These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into hindered aryl chlorides.[1]

  • Base: K₃PO₄ (2.0 equiv).[2]

  • Solvent: Toluene/Water (10:1 ratio).[2]

Step-by-Step Procedure
  • Degassing: Sparge the solvent mixture (Toluene/Water) with Argon for 20 minutes. Oxygen poisons the Pd(0) species.[2]

  • Assembly: In a reaction vial, combine substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[2]

  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with water and extract with DCM.[2]

  • Purification: Silica gel chromatography.

    • Result:2-Phenyl-1,3-difluoro-5-nitrobenzene .[1] The C-F bonds remain intact.[2]

Workflow cluster_Suzuki Suzuki Coupling Workflow Start Start: 2-Chloro-1,3-difluoro- 5-nitrobenzene Step1 Mix: Substrate + Ar-B(OH)2 + K3PO4 + Pd(OAc)2/SPhos Start->Step1 Step2 Solvent: Toluene/H2O (10:1) Degas with Argon Step1->Step2 Step3 Heat: 90°C, 4-12h Step2->Step3 Step4 Product: Biaryl Scaffold Step3->Step4

Figure 2: Optimized workflow for steric-hindrance-tolerant Suzuki coupling.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Dechlorination during Reduction Catalyst too active or Temp too high.[1]Switch to Sulfided Pt/C . Lower temp to <30°C. Stop reaction immediately upon H₂ uptake cessation.
No Reaction in Suzuki Oxidative addition failure due to sterics.Switch ligand to SPhos , XPhos , or BrettPhos .[1][2] Ensure strict oxygen-free conditions.
Regio-scrambling in SNAr Temperature too high; attacking F.Lower temperature. Use a less aggressive nucleophile.[2] Ensure the leaving group is Cl (check via GC-MS).[2]
Exotherm Control Nitro reduction heat accumulation.Dosing control: Add H₂ slowly or use a loop reactor. Cool the reactor jacket.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 75272, 1,3-Difluoro-5-nitrobenzene (Analogous Reactivity). Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org.[2] Chem. Retrieved from [Link][2]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.[6][7] Retrieved from [Link]

  • Vapourtec. (2021).[2] Nucleophilic Aromatic Substitution (SNAr) in Flow. Retrieved from [Link]

Sources

Application

Comprehensive Guide to the Purification of 2-Chloro-1,3-difluoro-5-nitrobenzene

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-1,3-difluoro-5-nitrobenzene is a key substituted nitroaromatic compound utilized as a building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1,3-difluoro-5-nitrobenzene is a key substituted nitroaromatic compound utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. This document provides a detailed guide on the established techniques for purifying 2-Chloro-1,3-difluoro-5-nitrobenzene, focusing on recrystallization, column chromatography, and vacuum distillation. Each section explains the underlying chemical principles and provides robust, step-by-step protocols designed for practical laboratory application.

Introduction and Physicochemical Profile

The synthetic route to 2-Chloro-1,3-difluoro-5-nitrobenzene can often result in the co-production of isomeric and other process-related impurities. For instance, syntheses involving nitration of chloro-difluoro-benzene precursors can yield different positional isomers, while incomplete reactions or side reactions can introduce other contaminants.[1][2] Therefore, a robust purification strategy is essential to achieve the high-purity material required for drug development and fine chemical synthesis.

Physicochemical Data

A thorough understanding of the compound's physical properties is critical for selecting and optimizing a purification method.

PropertyValueSource
CAS Number 3828-41-9[3]
Molecular Formula C₆H₂ClF₂NO₂[4]
Molecular Weight 193.53 g/mol [4]
Appearance Very pale yellow solid / Off-white crystals[4][5]
Melting Point 41-42 °C[3]
Boiling Point 239 °C (at 760 mmHg)[3]
Density 1.591 g/cm³[3]
Safety and Handling

2-Chloro-1,3-difluoro-5-nitrobenzene is a hazardous chemical and must be handled with appropriate precautions.

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P264, P270, P301+P312
Skin Irritation H315: Causes skin irritation.P280, P302+P352
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.P261, P271, P304+P340

Source: GHS information derived from supplier safety data sheets.[3][6]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Purification Methodologies: Principles and Protocols

The choice of purification technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For 2-Chloro-1,3-difluoro-5-nitrobenzene, a combination of methods may be most effective.

Method 1: Recrystallization

Principle of Causality: Recrystallization is a highly effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a low temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).

Solvent Selection: The choice of solvent is the most critical parameter. Based on the structure of 2-Chloro-1,3-difluoro-5-nitrobenzene (a moderately polar aromatic), suitable solvents include alcohols and non-polar hydrocarbons. For analogous compounds like 2-chloro-5-nitrobenzaldehyde, dilute ethanol has been used effectively.[7]

SolventBoiling Point (°C)Rationale
Ethanol 78Good solubility when hot, lower solubility when cold. Effective for moderately polar compounds.
Isopropanol 82Similar properties to ethanol, can offer different solubility characteristics.
Methanol 65Higher polarity, may be too effective a solvent at room temperature, but useful in mixed-solvent systems.
Hexane/Heptane 69 / 98Non-polar. Useful as an anti-solvent in combination with a more polar solvent like ethyl acetate or acetone.
  • Dissolution: Place the crude 2-Chloro-1,3-difluoro-5-nitrobenzene (e.g., 10.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20-30 mL) and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at or near the boiling point. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes insoluble contaminants. Keeping the apparatus warm prevents premature crystallization of the product.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Rationale: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Rationale: The cold solvent washes away residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a pale yellow crystalline solid.

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Solid solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filter Hot Filtration (Optional) dissolved->hot_filter If insoluble impurities cooling Slow Cooling & Ice Bath hot_filter->cooling crystals Crystal Formation cooling->crystals vac_filter Vacuum Filtration crystals->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

Principle of Causality: Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent). The separation occurs because compounds with different polarities have different affinities for the polar silica gel. Less polar compounds spend more time in the non-polar mobile phase and elute from the column faster, while more polar compounds are retained longer on the stationary phase. By collecting fractions of the eluent over time, the separated compounds can be isolated.

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent system (e.g., 5% ethyl acetate in hexane). Pour the slurry into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Rationale: Dry loading often results in better separation (sharper bands) by preventing dissolution issues at the column head.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using compressed air or nitrogen) to force the solvent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light. Fractions containing the pure desired product (identified by its Rf value) are combined.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

G cluster_outcome start Crude Product prep Prepare Silica Gel Column start->prep load Load Sample onto Column (Wet or Dry Loading) prep->load elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pure Combine Pure Fractions analyze->pure Desired Rf impure Discard Impure Fractions analyze->impure Other spots end_process Evaporate Solvent pure->end_process final Purified Product end_process->final

Caption: Workflow for purification by column chromatography.

Method 3: Vacuum Distillation

Principle of Causality: Distillation separates liquid components of a mixture based on differences in their boiling points. For compounds with high boiling points, such as 2-Chloro-1,3-difluoro-5-nitrobenzene (B.P. 239 °C[3]), performing the distillation under reduced pressure (vacuum) is necessary. Lowering the pressure above the liquid reduces its boiling point, allowing it to vaporize at a much lower temperature. This prevents thermal decomposition that can occur at temperatures near the atmospheric boiling point. The vapor is then cooled and condensed back into a liquid, which is collected as the purified product, leaving less volatile impurities behind in the distillation flask.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all joints to ensure a good seal.

  • Charge the Flask: Place the crude material into the distillation flask (do not fill more than two-thirds full) along with a magnetic stir bar for smooth boiling.

  • Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating: Once the desired vacuum level is reached and stable, begin to heat the distillation flask using a heating mantle.

  • Distillation & Collection: The compound will begin to boil and condense in the collection arm. Collect the fraction that distills over at a constant temperature and pressure. Rationale: A stable boiling point during collection indicates a pure substance is being distilled.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

G mixture Crude Liquid Mixture | { Product (BPt_1) |  Impurity (BPt_2)} process Apply Heat & Vacuum mixture->process condition Temp < BPt_1? process->condition vapor Product Vaporizes condition->vapor Yes residue Non-Volatile Impurities Remain in Flask condition->residue No condense Condense Vapor vapor->condense pure Purified Product condense->pure

Sources

Method

purchasing high purity 2-Chloro-1,3-difluoro-5-nitrobenzene

Application Note: Technical Guide to 2-Chloro-1,3-difluoro-5-nitrobenzene Executive Summary 2-Chloro-1,3-difluoro-5-nitrobenzene is a specialized halogenated nitroaromatic intermediate used primarily as a scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide to 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Summary

2-Chloro-1,3-difluoro-5-nitrobenzene is a specialized halogenated nitroaromatic intermediate used primarily as a scaffold in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (kinase inhibitors). Its utility stems from its unique substitution pattern: the nitro group at position 5 activates the chlorine at position 2 for nucleophilic aromatic substitution (


), while the meta-fluorine atoms remain relatively stable, allowing for sequential functionalization.

Critical Advisory: There is a discrepancy in Commercial Abstract Service (CAS) numbers associated with this chemical name in various databases. While the user provided CAS 17616-27-0 , the industry-standard CAS for 2-Chloro-1,3-difluoro-5-nitrobenzene is 3828-41-9 . This guide treats the chemical structure as the primary source of truth.

Part 1: Identity & Procurement Specifications

To ensure reproducibility in downstream synthesis, the procurement of this intermediate requires strict adherence to isomeric purity specifications. The nitration of 2-chloro-1,3-difluorobenzene can yield regioisomers that are difficult to separate.

Chemical Identity
AttributeSpecification
Chemical Name 2-Chloro-1,3-difluoro-5-nitrobenzene
Primary CAS 3828-41-9 (Standard Market Identifier)
User Reference CAS 17616-27-0 (Verify with vendor if this refers to a specific salt or solvate)
Molecular Formula

Molecular Weight 193.54 g/mol
Structure Benzene ring with Cl at C2, F at C1 & C3,

at C5.[1][2][3][4][5][6][7]
Critical Quality Attributes (CQA)

When establishing a supply agreement, the following CQAs must be mandated on the Certificate of Analysis (CoA):

  • Purity (HPLC):

    
     (Area %).
    
  • Regio-Isomer Content:

    
     of 2-Chloro-1,3-difluoro-4-nitrobenzene. Note: The 4-nitro isomer has different reactivity and can lead to inseparable impurities downstream.
    
  • Moisture (KF):

    
    . Note: High moisture can hydrolyze the labile halides during storage.
    
  • Appearance: Pale yellow to crystalline solid. Darkening indicates oxidation or decomposition.

Part 2: Incoming Quality Control (QC) Protocols

Trust but verify. Relying solely on vendor CoAs for halogenated nitroaromatics is a risk due to potential isomerization during transit or storage.

Isomer Verification via -NMR (Recommended)

Proton NMR is often insufficient due to the low proton count (only 2 aromatic protons). Fluorine NMR provides a definitive fingerprint of the substitution pattern.

  • Protocol: Dissolve 10 mg sample in

    
    .
    
  • Expected Signal: A singlet (or triplet if H-coupling is resolved) representing the two equivalent fluorine atoms at positions 1 and 3.

  • Impurity Flag: If the symmetry is broken (e.g., 4-nitro isomer), you will see two distinct fluorine signals (doublets) instead of one equivalent signal.

Purity via HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro aromatic absorption).

  • Pass Criteria: Main peak retention time matches standard; impurity profile < 2.0% total.

QC Decision Workflow

QC_Workflow Start Incoming Shipment (CAS 3828-41-9) Visual Visual Inspection (Yellow Solid?) Start->Visual KF Karl Fischer (Moisture < 0.5%) Visual->KF Pass Reject REJECT / QUARANTINE Visual->Reject Fail (Dark/Liquid) NMR 19F-NMR Analysis (Symmetry Check) KF->NMR Pass KF->Reject Fail (>0.5%) HPLC HPLC Purity (>98%) NMR->HPLC Pass (Single F Peak) NMR->Reject Fail (Multiple F Peaks) HPLC->Reject Fail Approve RELEASE FOR SYNTHESIS HPLC->Approve Pass

Figure 1: Incoming Quality Control Decision Tree ensuring isomeric purity and stability.

Part 3: Handling & Safety Protocols

Hazard Class: 6.1 (Toxic). GHS Signals: Danger (Toxic if swallowed, Skin Irritant).

  • Nitro-Compound Sensitivity: While not a primary explosive, polynitro or halogenated nitro compounds can decompose exothermically. Do not heat above 180°C. Avoid distillation to dryness.

  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile + Laminate) is required.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture ingress leads to hydrolysis of the C-F bonds over time, releasing HF.

Part 4: Application Protocol - Nucleophilic Substitution

The primary utility of 2-Chloro-1,3-difluoro-5-nitrobenzene is as an electrophile in


 reactions.

Mechanistic Insight: The Nitro group at C5 is para to the Chlorine at C2 and meta to the Fluorines at C1/C3. In


, leaving groups ortho or para to the electron-withdrawing group (EWG) are activated.
  • C2-Cl: Activated (Para to

    
    ).
    
  • C1/C3-F: Deactivated (Meta to

    
    ).
    

Therefore, nucleophiles will selectively displace the Chlorine , retaining the difluoro-motif.

Protocol: Synthesis of N-Substituted-2,6-difluoro-4-nitroaniline Derivatives

Objective: Selective displacement of C2-Cl using a primary amine (


).

Reagents:

  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq).

  • Nucleophile: Primary Amine (1.1 eq).

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq) and anhydrous ACN (10 volumes).

  • Base Addition: Add powdered, dry

    
     (2.0 eq). Stir to suspend.
    
  • Nucleophile Addition: Cool the mixture to 0°C. Add the amine (1.1 eq) dropwise to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via HPLC/TLC.

    • Reaction Time: Typically 2–6 hours.

    • Note: If reaction is sluggish, heat to 50°C. Do not exceed 80°C to prevent displacement of meta-fluorines.

  • Quench: Pour mixture into ice water (20 volumes). The product usually precipitates.

  • Isolation: Filter the solid. Wash with water to remove inorganic salts.

  • Drying: Vacuum dry at 40°C.

Reaction Pathway Diagram

Reaction_Pathway Substrate 2-Chloro-1,3-difluoro- 5-nitrobenzene (Cl is Para to NO2) Intermediate Meisenheimer Complex (Stabilized by NO2) Substrate->Intermediate + Amine (Nu) + Base SideProduct Impurity: F-Displacement (Rare at low Temp) Substrate->SideProduct High Temp (>80C) or Strong Base Product 2-Amino-1,3-difluoro- 5-nitrobenzene deriv. (Cl Displaced) Intermediate->Product - Cl (Leaving Group) Fast

Figure 2: Mechanistic pathway for selective


 reaction. The para-chlorine is the preferred leaving group.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733364, 2-Chloro-1,3-difluoro-5-nitrobenzene. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273-412.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Chloro-1,3-difluoro-5-nitrobenzene

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support guide for 2-Chloro-1,3-difluoro-5-nitrobenzene. This document is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-Chloro-1,3-difluoro-5-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this versatile chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to anticipate and resolve common side reactions.

Section 1: Core Compound Reactivity & FAQs

2-Chloro-1,3-difluoro-5-nitrobenzene is a highly functionalized aromatic ring. Its reactivity is dominated by two key features:

  • Activated Halogen Atoms : The potent electron-withdrawing nitro group, in conjunction with the fluorine atoms, strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr).[1][2] The positions ortho and para to the nitro group are particularly electron-deficient and thus susceptible to nucleophilic attack.[1][3] In this molecule, the two fluorine atoms are ortho to the nitro group, and the chlorine atom is para.

  • Reducible Nitro Group : The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization.[4]

This dual reactivity is the source of its synthetic utility but also the origin of its most common side reactions.

Frequently Asked Questions (FAQs)
Q1: I am attempting a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom, but my yields are low and I'm getting a mixture of products. What is the most likely cause?

A1: The most common issue is a loss of regioselectivity, resulting in the displacement of one of the fluorine atoms in addition to, or instead of, the chlorine atom. All three halogen positions are activated towards nucleophilic attack. While the C-Cl bond is generally more reactive in SNAr than the C-F bond due to its better leaving group ability, this selectivity is not absolute and is highly dependent on reaction conditions.

Causality: The nitro group activates the para position (where chlorine resides) and both ortho positions (where fluorines reside).[1][3] Harsh reaction conditions, such as high temperatures, prolonged reaction times, or the use of very strong and/or sterically unhindered nucleophiles, can provide sufficient activation energy to overcome the higher C-F bond strength, leading to a loss of selectivity.

Q2: My reaction mixture is turning dark, and I'm isolating a byproduct containing a hydroxyl group instead of my desired substituted product. What's happening?

A2: This indicates a hydrolysis side reaction. If water is present in your reaction mixture, even in trace amounts from solvents or reagents, it can act as a nucleophile, especially in the presence of a base. This results in the substitution of one of the halogens (typically the more reactive chlorine) to form the corresponding phenol, 4-chloro-3,5-difluorophenol.

Troubleshooting:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves or distillation of solvents over a suitable drying agent is recommended.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.

Q3: I am trying to selectively reduce the nitro group to an amine, but I'm losing the halogen atoms. How can I prevent this dehalogenation?

A3: This is a classic chemoselectivity problem. Dehalogenation is a well-known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[5]

Expert Insight: The choice of reducing agent is critical. While Pd/C is highly efficient for nitro reduction, it is also very effective at catalyzing hydrodehalogenation.

Recommended Mitigation Strategies:

  • Metal-Acid Reduction: This is often the preferred method for its high chemoselectivity. Using metallic iron (Fe) or tin(II) chloride (SnCl₂) in the presence of an acid like HCl or acetic acid reliably reduces the nitro group while leaving the C-Cl and C-F bonds intact.[4][5]

  • Alternative Catalysts: If catalytic hydrogenation is necessary, Raney Nickel may offer better selectivity against dehalogenation compared to Pd/C for certain substrates.[5]

Q4: During an SNAr reaction with an amine, I've noticed a byproduct where the nitro group appears to have been partially reduced. Is this possible?

A4: Yes, this is an often-overlooked side reaction. Some nucleophiles, particularly certain amines or sulfur-based nucleophiles, can act as mild reducing agents, especially at elevated temperatures. This can lead to the formation of nitroso (-NO) or hydroxylamino (-NHOH) species, which can complicate purification. In some cases, if the reaction conditions are harsh enough, full reduction to the amine can occur.[6]

Preventative Measures:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times. Monitor the consumption of starting material by TLC or GC/LC-MS.

Section 2: Visualized Workflows & Data

Diagrams of Key Pathways

The following diagrams illustrate the intended reaction pathways and common side reactions.

SM 2-Chloro-1,3-difluoro- 5-nitrobenzene Conditions Reaction Conditions SM->Conditions Nuc Nucleophile (e.g., R-NH2) Nuc->Conditions Desired_Product Desired Product (Cl Substituted) Side_Product_F Side Product (F Substituted) Conditions->Desired_Product Optimal Conditions (e.g., < 80°C) Conditions->Side_Product_F Harsh Conditions (e.g., > 120°C)

Caption: SNAr Pathway: Selectivity vs. Side Reaction.

start Nitro Group Reduction Required? pd_c Consider H2, Pd/C start->pd_c Yes dehalogenation_risk High Risk of Dehalogenation? pd_c->dehalogenation_risk fe_hcl Use Fe/HCl or SnCl2/HCl dehalogenation_risk->fe_hcl Yes raney_ni Consider H2, Raney Ni (Lower Risk) dehalogenation_risk->raney_ni Maybe/Substrate Dependent product Desired Amine Product fe_hcl->product raney_ni->product

Caption: Decision workflow for selective nitro group reduction.

Data Summary Tables

Table 1: Troubleshooting Common SNAr Side Reactions

Side ReactionCommon Cause(s)Recommended Mitigation Strategy
Fluorine Substitution High temperature, strong nucleophile, long reaction time.Lower reaction temperature, use a milder base, monitor reaction closely and stop upon completion.
Hydrolysis Presence of water in reagents or solvents.Use anhydrous solvents/reagents; perform reaction under an inert atmosphere.
Nitro Group Reduction Nucleophile with reducing properties (e.g., some amines/thiols), high temperature.Screen alternative nucleophiles, maintain lowest possible reaction temperature.
Decomposition Excessive heat, presence of strong, incompatible bases.Avoid excessive temperatures (>180-200°C), ensure base compatibility.[7]

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsProsCons / Common Side Reactions
Catalytic Hydrogenation H₂, Pd/CHigh yield, clean reaction.[8]High risk of dehalogenation (removal of Cl and F).[5]
Metal-Acid Reduction Fe powder, HCl/AcOHExcellent chemoselectivity , cost-effective.[4]Requires aqueous workup to remove iron salts.
Metal Salt Reduction SnCl₂·2H₂O, HClMild conditions, good functional group tolerance.Stoichiometric amounts of tin salts must be removed.

Section 3: Field-Proven Experimental Protocols

Protocol 1: Selective SNAr of Chlorine with a Primary Amine

This protocol provides a generalized method for the selective substitution of the chlorine atom, emphasizing control measures to prevent side reactions.

Objective: To synthesize N-alkyl-2,6-difluoro-4-nitroaniline with high regioselectivity.

Methodology:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq) and a polar aprotic solvent such as DMF or DMSO (5-10 mL per gram of starting material).

  • Reagent Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Nucleophile Addition: Add the desired primary amine (1.1 eq) dropwise at room temperature.

  • Controlled Heating: Gently heat the reaction mixture to 60-80°C. This is a critical control point. Higher temperatures increase the risk of fluorine substitution.

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours. Do not let the reaction run indefinitely as this will promote side product formation.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

Protocol 2: Chemoselective Reduction of the Nitro Group

This protocol details the reduction of the nitro group using iron in acidic medium to prevent dehalogenation.[4][8]

Objective: To synthesize 4-chloro-3,5-difluoroaniline from 2-Chloro-1,3-difluoro-5-nitrobenzene.

Methodology:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 ratio).

  • Reagent Addition: Add iron powder (3-5 eq).

  • Acidification & Heating: Heat the mixture to reflux (~80°C). Slowly and carefully add concentrated HCl (0.5 - 1.0 eq) or glacial acetic acid (5-10 eq) to the refluxing mixture. An exotherm may be observed.

  • Reaction: Continue refluxing for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Filtration: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction & Purification: Combine the filtrate and washes. If necessary, extract with an organic solvent. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the desired aniline, which can be further purified if needed.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88883, 2-Chloro-1-fluoro-3-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87922, 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61213, 2-Chloro-5-nitrobenzotrifluoride. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

  • Plater, M. J., et al. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1,3-Difluoro-2-nitrobenzene | CAS#:19064-24-5. Retrieved from [Link]

  • Google Patents. (n.d.). CA2080315A1 - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Google Patents. (n.d.). US5545768A - Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PubMed Central. Retrieved from [Link]

  • Plater, M. J., & Harrison, T. (2003). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 2-Chloro-1,3-difluoro-5-nitrobenzene. Retrieved from [Link]

Sources

Optimization

improving yield in 2-Chloro-1,3-difluoro-5-nitrobenzene reactions

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization Protocol for 2-Chloro-1,3-difluoro-5-nitrobenzene Scaffolds Technical Support Center: 2-Chloro-1,3-difluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Optimization Protocol for 2-Chloro-1,3-difluoro-5-nitrobenzene Scaffolds

Technical Support Center: 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Summary The scaffold 2-Chloro-1,3-difluoro-5-nitrobenzene presents a unique reactivity profile in Nucleophilic Aromatic Substitution (


).[1] Unlike generic halonitrobenzenes, this molecule features a "Push-Pull" conflict: the Nitro group (

) is para to the Chlorine but meta to the Fluorines.

Consequently, the Chlorine is the kinetically favored leaving group (activated by resonance and induction), while the Fluorines are deactivated for substitution (inductive activation only). The primary yield-killers are not lack of reactivity, but rather hydrolysis (due to the hyper-labile C-Cl bond) and regioselectivity drift under forcing conditions.[1]

This guide addresses the three most common failure modes:

  • Hydrolysis (Phenol Formation)

  • Stalled Conversion (Solvent Mismatch)

  • Regioselectivity Loss (Fluorine Displacement)

Module 1: Diagnostic Workflow

Before altering your protocol, determine your specific failure mode using this logic flow.

DiagnosticWorkflow Start Start: Low Yield / Impurity CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Mass_M_minus_18 Mass = Product - HCl + H2O (M+16 or M-20 shift) CheckLCMS->Mass_M_minus_18 Peak @ M-Cl+OH Mass_M_plus_Product Mass = 2x Product (Dimer/Bis-sub) CheckLCMS->Mass_M_plus_Product High MW Peak Mass_Start Starting Material Remaining CheckLCMS->Mass_Start Unreacted SM Issue_Hydrolysis ISSUE: Hydrolysis (Phenol) Mass_M_minus_18->Issue_Hydrolysis Issue_Stoich ISSUE: Stoichiometry/Temp Mass_M_plus_Product->Issue_Stoich Issue_Solvent ISSUE: Solvent/Base Pairing Mass_Start->Issue_Solvent

Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude LC-MS data.

Module 2: Troubleshooting Guides & FAQs

Issue 1: The "Wet" Problem (Hydrolysis)

Symptom: You observe a byproduct with a mass shift corresponding to


 (Phenol formation).[1]
Mechanism:  The C-Cl bond is highly activated by the para-nitro group and the inductive withdrawal of two ortho-fluorines.[1] This makes the carbon extremely electrophilic, allowing even trace water (in solvents or bases) to act as a nucleophile.

Q: I am using "anhydrous" solvents from the bottle, but I still see 15% phenol. Why? A: "Anhydrous" bottles degrade once opened. The inductive effect of the two fluorine atoms makes this specific chloride ~100x more sensitive to moisture than 4-chloronitrobenzene.

  • Protocol Adjustment:

    • Solvent: Do not rely on molecular sieves sitting in the bottle. Freshly distill or pass the solvent (THF, DMF, or MeCN) through an activated alumina column immediately before use.

    • Base: Switch from hygroscopic inorganic bases (like

      
       or 
      
      
      
      ) to non-nucleophilic organic bases (DIPEA, TEA) if your nucleophile allows. If you must use carbonate, flame-dry it under vacuum before adding.[1]
Issue 2: Incomplete Conversion

Symptom: Reaction stalls at 60-70% conversion despite excess nucleophile.[1] Mechanism: While the Chlorine is activated, the nucleophile might be sequestered by hydrogen bonding or aggregation, especially in non-polar solvents.

Q: Should I heat the reaction to force completion? A: Proceed with caution. Heating above 80°C risks activating the meta-Fluorines (see Issue 3).

  • Optimization Table:

SolventDielectric Const.[2]RateRiskRecommendation
THF 7.5SlowLowGood for highly reactive amines.[1]
MeCN 37.5ModerateLowStandard starting point.
DMF/DMSO ~36-47FastHighUse only if THF/MeCN fails.[1] High risk of F-displacement at T > 60°C.
Toluene 2.4Very SlowLowAvoid unless using phase transfer catalysis.[1]

Q: My nucleophile is an aniline (weak). How do I boost yield? A: Add a Lewis Acid catalyst or use a "Salt-Stabilized" approach.[1]

  • Protocol: Add 10 mol%

    
    . The Lithium cation coordinates with the Nitro group oxygen, further pulling electron density and stabilizing the Meisenheimer complex, accelerating the displacement of Cl without requiring dangerous heat.
    
Issue 3: Regioselectivity Drift

Symptom: You see a byproduct where Fluorine has been displaced instead of Chlorine. Mechanism: Although F is meta to the Nitro group (deactivated for resonance), it is intrinsically a better leaving group than Cl in


 due to the high stability of the C-F bond dipole in the transition state. If the temperature is too high, the "Meta-F" pathway becomes accessible.

ReactionPathways SM 2-Cl-1,3-difluoro-5-nitrobenzene Path_Cl Path A: Cl-Displacement (Kinetic Control) SM->Path_Cl Low Temp (<40°C) Polar Aprotic Path_F Path B: F-Displacement (Thermodynamic/Forcing) SM->Path_F High Temp (>80°C) Strong Base Prod_Desired DESIRED PRODUCT (2-Substituted) Path_Cl->Prod_Desired Prod_Impure IMPURITY (1-Substituted) Path_F->Prod_Impure

Figure 2: Competition between Chlorine displacement (Para-activation) and Fluorine displacement (Meta-deactivation).[1]

Q: How do I ensure only the Chlorine reacts? A: Exploit the Para-Resonance Effect .

  • Temperature: Keep reaction

    
    . The activation energy for displacing the para-Cl is significantly lower than the meta-F.
    
  • Leaving Group Control: The Nitro group activates the para position (Cl) via resonance. It activates the meta position (F) only via induction. Resonance is much stronger at lower temperatures.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-amino-substituted-1,3-difluoro-5-nitrobenzene via


.
  • Preparation:

    • Charge a flame-dried flask with 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 equiv).[1]

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add anhydrous MeCN (0.2 M concentration). Note: DMF is avoided to simplify workup and reduce thermal risks.[1]

  • Addition:

    • Add DIPEA (1.2 equiv) at

      
      .
      
    • Add the Amine Nucleophile (1.05 equiv) dropwise over 10 minutes.

    • Why? Dropwise addition prevents localized heating, which could trigger the F-displacement pathway.[1]

  • Reaction:

    • Stir at

      
       for 1 hour, then warm to Room Temperature (RT).
      
    • Monitor by LC-MS.[1][3]

    • Checkpoint: If conversion < 50% after 4 hours, add LiCl (0.1 equiv) and warm to

      
      . Do not exceed 
      
      
      
      .
  • Workup (Critical for Yield):

    • Quench with saturated

      
        (acidic quench prevents phenol formation during workup if unreacted SM remains).
      
    • Extract with EtOAc.

    • Purification: The product is likely less polar than the starting material if the nucleophile is lipophilic.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions of 1-Chloro-2,4-dinitrobenzene and Related Compounds." Chemical Reviews.
  • Makosza, M., & Winiarski, J. (1987). "Vicarious Nucleophilic Substitution of Hydrogen."[4] Accounts of Chemical Research. (Context on nitro-arene activation).[1]

  • BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine." (Analogous scaffold reactivity).

  • Inno Pharmchem Technical Data. "Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene." (Physical properties and handling of the core scaffold).

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie. (Discussion on Fluorine as a leaving group vs. directing group).

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene. Designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of the Synthesis

The synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene is most commonly achieved via an electrophilic aromatic substitution reaction. The substrate, 1-chloro-3,5-difluorobenzene, is nitrated using a classic mixed-acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The core of this synthesis lies in controlling the regioselectivity. The chlorine and fluorine atoms are ortho-, para-directing groups. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the positions ortho or para to the existing halogen substituents. The target position (C5) is para to the chlorine atom and ortho to the two fluorine atoms, making it an electronically favorable site. However, the potential for forming isomeric byproducts necessitates precise control over reaction conditions.

Reaction Scheme:
Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds through a well-established three-step mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus - H₂O Substrate 1-Chloro-3,5-difluorobenzene H2O H₂O SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO₂⁺ Product 2-Chloro-1,3-difluoro-5-nitrobenzene SigmaComplex->Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated)

Caption: Mechanism of Electrophilic Nitration.

Detailed Experimental Protocol

This protocol provides a baseline for the synthesis on a laboratory scale. All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).

Table 1: Reagent Properties and Quantities
ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Density (g/mL)Notes
1-Chloro-3,5-difluorobenzene148.5450.07.435.71.30Starting Material[1]
Conc. Sulfuric Acid (98%)98.08~40039.221.31.84Catalyst & Solvent
Conc. Nitric Acid (70%)63.0155.03.472.441.42Nitrating Agent

Procedure:

  • Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (21.3 mL).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with gentle stirring.

  • Substrate Addition: Slowly add 1-chloro-3,5-difluorobenzene (5.7 mL, 50.0 mmol) to the cold sulfuric acid over 15 minutes. Ensure the temperature does not exceed 10 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (2.44 mL, 55.0 mmol) to a small amount of concentrated sulfuric acid (~5 mL). Cool this mixture in an ice bath before transferring it to the dropping funnel.

  • Addition of Nitrating Agent: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition. A rapid temperature increase can lead to side reactions and is a significant safety hazard.[2][3]

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) every 30 minutes until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. This step is highly exothermic and must be done cautiously.

  • Work-up:

    • Allow the ice to melt completely. The crude product should precipitate as a solid.

    • Isolate the solid by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

    • Wash the cake with a small amount of cold ethanol to remove some impurities.

  • Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from ethanol or a hexane/isopropanol mixture.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

G start Problem Encountered During Synthesis low_yield Low Yield start->low_yield impurities Product Impurities start->impurities stalled Reaction Stalled start->stalled incomplete Incomplete Reaction? (Check TLC/GC) low_yield->incomplete Yes workup_loss Loss During Workup? low_yield->workup_loss No isomers Isomers Formed? (Check NMR/GC-MS) impurities->isomers Yes over_nitration Over-nitration? impurities->over_nitration No mixing Inadequate Mixing? stalled->mixing Yes reagents Reagent Quality Issue? stalled->reagents No sol_incomplete Solution: - Increase reaction time. - Check nitrating agent stoichiometry. incomplete->sol_incomplete temp_high Temperature Too High? workup_loss->temp_high No sol_workup Solution: - Ensure complete precipitation. - Minimize transfers. workup_loss->sol_workup sol_temp_high Solution: - Improve cooling efficiency. - Slow down addition rate. temp_high->sol_temp_high sol_isomers Solution: - Maintain T < 5°C. - Slow, controlled addition. isomers->sol_isomers sol_over Solution: - Use ~1.1 eq. HNO₃. - Avoid prolonged reaction times. over_nitration->sol_over sol_mixing Solution: - Use overhead stirrer for viscous mixtures. - Ensure adequate stir speed. mixing->sol_mixing temp_low Temperature Too Low? reagents->temp_low No sol_reagents Solution: - Use fresh, anhydrous acids. reagents->sol_reagents sol_temp_low Solution: - Allow temp to rise slightly (e.g., to 5°C) but do not exceed 10°C. temp_low->sol_temp_low

Sources

Optimization

optimization of reaction parameters for 2-Chloro-1,3-difluoro-5-nitrobenzene

This guide serves as a technical support resource for the optimization of reaction parameters for 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9). It addresses the critical challenges of regioselectivity and yield...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the optimization of reaction parameters for 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9). It addresses the critical challenges of regioselectivity and yield optimization, distinguishing between the common "Direct Nitration" route (often problematic) and the "Sandmeyer" route (recommended for high purity).

Strategic Overview: The Regioselectivity Paradox

Q: Why am I obtaining the wrong isomer (3-nitro instead of 5-nitro) during the direct nitration of 2,6-difluorochlorobenzene?

A: This is a classic issue of competing directing groups.

  • The Conflict: In 2,6-difluorochlorobenzene, the Fluorine atoms (positions 2,6) are strong ortho/para directors, while the Chlorine (position 1) is a weaker ortho/para director.

  • The Outcome: The Fluorines direct the incoming nitro group to positions 3 and 5 (meta to the Chlorine). The Chlorine directs to position 4 (para to itself). Because Fluorine’s resonance donation is stronger than Chlorine’s, the major product of direct nitration is typically 1-chloro-2,6-difluoro-3-nitrobenzene (the unwanted isomer).

  • The Solution: To synthesize the target 5-nitro isomer (which corresponds to position 4 relative to Chlorine), you must generally avoid direct nitration of the halo-benzene. Instead, utilize the Sandmeyer Route or Directed Lithiation .

Recommended Route: The Sandmeyer Protocol

Q: What is the most robust method to ensure the Nitro group is in the 5-position (Para to Chlorine)?

A: The "Sandmeyer Route" ensures 100% regioselectivity by using the amino group of 2,6-difluoroaniline to direct the nitration, followed by converting the amine to a chlorine.

Phase 1: Protection & Nitration
  • Precursor: 2,6-Difluoroaniline.

  • Step: Acetylation followed by Nitration.

  • Mechanism: The acetamido group (-NHAc) is a powerful para director, forcing the nitro group to position 4 (relative to N), which becomes position 5 in the final molecule.

ParameterOptimized ValueTechnical Rationale
Reagent Acetic Anhydride (

)
Protects amine from oxidation; prevents poly-nitration.
Nitration Agent

(65%) /

(98%)
Mixed acid generates

electrophile.
Temperature 0°C

20°C
Keep < 5°C during addition to prevent exotherms.
Stoichiometry 1.05 eq

Slight excess ensures conversion without over-nitration.
Phase 2: Hydrolysis & Sandmeyer Reaction
  • Step: Deprotection (-NHAc

    
     -NH2) followed by Diazotization and Chlorination.
    
ParameterOptimized ValueTechnical Rationale
Hydrolysis

(aq), Reflux
Removes acetyl group to restore aniline.
Diazotization

/

@ 0–5°C
Forms stable diazonium salt. Critical: Keep < 5°C to avoid phenol formation.
Chlorination

(Cuprous Chloride)
Catalyzes radical-nucleophilic substitution (

/Radical).
Workup Steam DistillationEfficiently separates the halo-nitro product from tarry byproducts.

Alternative Route: Direct Nitration (Optimization & Limitations)

Q: I must use 2,6-difluorochlorobenzene as my starting material. How can I maximize the yield of the 5-nitro isomer?

A: While not recommended due to the isomer issue described above, you can bias the reaction slightly using steric bulk or thermodynamic conditions, though yields will remain lower (< 20-30% for the specific isomer).

  • Acid Strength: Use Fuming Nitric Acid (90%+) or Oleum . The high concentration of

    
     increases the reaction rate, which is necessary because the substrate is deactivated by three halogens.
    
  • Temperature: Higher temperatures (40–60°C) may slightly increase the proportion of the para-to-chlorine product, but will also increase dinitration impurities.

  • Purification (Critical): You must perform fractional crystallization. The 5-nitro isomer typically has a higher melting point and different solubility profile than the 3-nitro isomer.

    • Solvent System: Ethanol/Water or Hexane/Ethyl Acetate gradients.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Wrong Isomer (Major Product) Direct nitration of 2,6-difluorochlorobenzene is dominated by Fluorine directing effects.Switch Route: Adopt the Sandmeyer route (starting from 2,6-difluoroaniline).
Low Yield (Sandmeyer Step) Diazonium salt decomposition before chlorination.Temp Control: Ensure diazotization is strictly at 0–5°C. Add the diazonium solution slowly to the CuCl/HCl mixture.
Tarry/Black Product Oxidation of aniline or phenol formation during diazotization.Acidity: Ensure sufficient excess HCl during diazotization to prevent coupling reactions.
Over-Nitration (Dinitro) Temperature too high or acid concentration too high.Quench: Stop reaction immediately after mono-nitration is confirmed by TLC/HPLC. Reduce

equivalents to 1.0.
Incomplete Conversion Deactivated ring (Halogens) resists electrophilic attack.Activation: Use Oleum (

in

) as the solvent/catalyst to boost

activity.

Reaction Pathway Visualization

The following diagram illustrates the regioselectivity conflict in the direct route versus the precision of the Sandmeyer route.

ReactionPathways cluster_direct Route A: Direct Nitration (Problematic) cluster_sandmeyer Route B: Sandmeyer (Recommended) Start_Direct 2,6-Difluorochlorobenzene (Cl at 1, F at 2,6) Isomer_3 Major Product: 3-Nitro Isomer (Meta to Cl, Ortho to F) Start_Direct->Isomer_3 Nitration (F directs) Isomer_5_Minor Minor Product (Target): 5-Nitro Isomer (Para to Cl, Meta to F) Start_Direct->Isomer_5_Minor Nitration (Cl directs) Start_Sand 2,6-Difluoroaniline Acet Acetanilide (Protection) Start_Sand->Acet Ac2O Nitro_Int 4-Nitro-2,6-difluoroacetanilide (Para to N) Acet->Nitro_Int HNO3/H2SO4 (Regioselective) Aniline_Nitro 4-Nitro-2,6-difluoroaniline Nitro_Int->Aniline_Nitro Hydrolysis Target TARGET: 2-Chloro-1,3-difluoro-5-nitrobenzene (1-Chloro-2,6-difluoro-4-nitrobenzene) Aniline_Nitro->Target 1. NaNO2/HCl 2. CuCl (Sandmeyer)

Figure 1: Comparison of synthetic pathways. Route A suffers from poor regioselectivity due to competing directing groups. Route B utilizes the strong directing power of the amine to guarantee the correct substitution pattern.

FAQs

Q: Can I use the Halex reaction (Fluorine exchange) to make this? A: It is difficult for this specific isomer. The Halex reaction typically replaces a Chlorine that is ortho or para to a Nitro group. To make 2-chloro-1,3-difluoro-5-nitrobenzene via Halex, you would need to start with 1,2,3-trichloro-5-nitrobenzene. However, in that precursor, the Chlorines at 1 and 3 are meta to the Nitro group, making them unreactive toward nucleophilic fluorination (KF).

Q: What are the safety hazards specific to this synthesis? A:

  • Nitration: Highly exothermic. Runaway reactions can lead to explosions. Always control addition rates and have cooling capacity available.

  • Diazonium Salts: Dry diazonium salts can be explosive. Keep them in solution and cold (0–5°C) until decomposition in the Sandmeyer step.

  • HF Generation: If overheating occurs during the reaction of fluorinated compounds, trace HF may be generated. Use appropriate scrubbing.

Q: How do I confirm the structure of my product? A:

  • GC-MS: Look for the molecular ion peak (M+) at 193/195 (Cl isotope pattern).

  • 1H NMR: The target molecule is symmetric. You should see a doublet (due to H-F coupling) for the two equivalent protons at positions 4 and 6 (relative to Cl at 2, F at 1,3, NO2 at 5).

    • Note: If you have the wrong isomer (3-nitro), the symmetry is broken, and you will see two distinct proton signals with different splitting patterns.

References

  • Synthesis of Fluoronitrobenzenes

    • Title: "Process for the preparation of chlorofluoronitrobenzenes."[1]

    • Source: US P
    • URL:

  • Regioselectivity in Nitration

    • Title: "Mechanism and regioselectivity of electrophilic aromatic nitr
    • Source:Journal of Molecular Modeling (via NIH/PubMed).
    • URL:

  • Sandmeyer Reaction Protocols

    • Title: "Sandmeyer Reaction Mechanism and Applic
    • Source: Organic Chemistry Portal.
    • URL:

  • Compound Properties (CAS 3828-41-9)

    • Title: "2-Chloro-1,3-difluoro-5-nitrobenzene Chemical Properties."
    • Source: ChemicalBook / PubChem.
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification Challenges with 2-Chloro-1,3-difluoro-5-nitrobenzene

Welcome to the technical support center for 2-Chloro-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-1,3-difluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-Chloro-1,3-difluoro-5-nitrobenzene, offering explanations and actionable solutions.

Issue 1: My crude 2-Chloro-1,3-difluoro-5-nitrobenzene shows multiple spots on TLC, even after initial workup. What are these impurities?

Answer:

The most common impurities in crude 2-Chloro-1,3-difluoro-5-nitrobenzene arise from the nitration of 1-chloro-2,4-difluorobenzene. The directing effects of the chloro and fluoro substituents can lead to the formation of positional isomers.

  • Primary Impurity: The most likely significant impurity is the isomeric product, 1-chloro-2,4-difluoro-5-nitrobenzene . The formation of various isomers is a common challenge in the synthesis of chloronitrobenzenes.[1]

  • Other Potential Impurities: Depending on the reaction conditions, you might also have residual starting material (1-chloro-2,4-difluorobenzene) or di-nitrated byproducts, although the latter are generally formed under more forcing conditions.

The presence of these impurities can significantly impact the melting point and spectroscopic characterization of your final product.

Issue 2: I'm struggling to remove the isomeric impurity. Is recrystallization a viable option, and what solvent system should I use?

Answer:

Yes, a carefully chosen recrystallization or, more accurately, a suspension/slurry method is a highly effective technique for removing isomeric impurities from similar compounds like 2-chloro-5-nitrobenzaldehyde, and this principle can be applied to 2-Chloro-1,3-difluoro-5-nitrobenzene. The key is to use a solvent system where the desired isomer has significantly lower solubility than the undesired isomer at a specific temperature.

A highly effective technique is a suspension/slurry purification . This method relies on the differential solubility of the isomers in a specific solvent mixture. The desired, less soluble isomer is selectively left as a solid, while the more soluble isomeric impurity is washed away.

Recommended Solvent Systems for Suspension/Slurry Purification:

Solvent System (v/v)TemperatureExpected Outcome
Methanol/Water (1:1)Room TemperatureHigh recovery of the desired isomer with good purity.
Acetone/Water0 °CExcellent purity, may require optimization of the solvent ratio for yield.
Ethanol/Water (1:1)Room TemperatureEffective in removing trace isomeric impurities.

Experimental Protocol: Suspension/Slurry Purification

  • Dissolution/Suspension: Place your crude, dried 2-Chloro-1,3-difluoro-5-nitrobenzene in an Erlenmeyer flask.

  • Solvent Addition: Add a pre-mixed solvent system (e.g., 1:1 methanol/water) to the flask. Use enough solvent to form a stirrable slurry.

  • Stirring: Stir the suspension vigorously at the recommended temperature for 30-60 minutes. This allows for the selective dissolution of the more soluble isomeric impurity.

  • Isolation: Isolate the purified solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove any residual dissolved impurities.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (41-42°C) to remove all traces of solvent.[2]

Issue 3: My product is still not pure enough after recrystallization. How can I use column chromatography for final purification?

Answer:

Flash column chromatography is an excellent secondary purification step to achieve high purity, especially for removing closely related isomers that may not be fully separated by recrystallization. For halogenated nitroaromatic compounds, a normal-phase chromatography setup is typically effective.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is ideal. A good starting point is a gradient of ethyl acetate in hexanes.

    • Initial Elution: Begin with a low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) to elute any non-polar impurities and the desired product.

    • Gradient: Gradually increase the polarity of the eluent (e.g., to 10-15% ethyl acetate in hexanes) to elute the more polar isomeric impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica onto the top of the column. This "dry loading" technique often results in better separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Purification workflow for 2-Chloro-1,3-difluoro-5-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 2-Chloro-1,3-difluoro-5-nitrobenzene?

A1: Pure 2-Chloro-1,3-difluoro-5-nitrobenzene is typically a solid with a melting point of 41-42°C .[2] Its appearance can range from a pale yellow to a light brown solid. A significantly lower or broader melting point range is indicative of impurities.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and can help identify the mass of any impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and separating closely related isomers. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The presence of unexpected signals can indicate impurities.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule. Isomeric impurities will have distinct carbon signals.

    • ¹⁹F NMR: Fluorine NMR is a very sensitive technique for fluorine-containing compounds and can be useful for detecting and quantifying fluorinated impurities.

Q3: What are the recommended storage conditions for 2-Chloro-1,3-difluoro-5-nitrobenzene?

A3: It is recommended to store 2-Chloro-1,3-difluoro-5-nitrobenzene in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Storage at 2-8°C is often recommended by suppliers.[2]

Q4: Is 2-Chloro-1,3-difluoro-5-nitrobenzene stable under acidic or basic conditions?

A4: Nitroaromatic compounds can be sensitive to certain conditions:

  • Basic Conditions: Strong bases can lead to nucleophilic aromatic substitution reactions, where one of the fluorine or chlorine atoms is displaced. It is advisable to avoid prolonged exposure to strong bases, especially at elevated temperatures. Caustic hydrolysis of related chloronitrobenzenes is a known reaction to form nitrophenols.[3]

  • Acidic Conditions: The compound is generally stable to acidic conditions, such as those encountered during an acidic workup.

  • Thermal Stability: While generally stable, prolonged heating at high temperatures should be avoided to prevent decomposition. Vacuum distillation, if necessary, should be performed with care.

G cluster_synthesis Synthesis cluster_impurities Potential Products A 1-chloro-2,4-difluorobenzene B Nitration (HNO3/H2SO4) A->B C 2-Chloro-1,3-difluoro-5-nitrobenzene (Desired Product) B->C D 1-chloro-2,4-difluoro-5-nitrobenzene (Isomeric Impurity) B->D E Other byproducts (e.g., dinitro compounds) B->E

Caption: Synthetic origin of common impurities.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Lyon (FR): International Agency for Research on Cancer; 1996. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.) 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. Available from: [Link]

  • Booth, G. (1991) Nitro Compounds, Aromatic. In: Ullmann's Encyclopedia of Industrial Chemistry. VCH, Weinheim.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87922, 1,3-Difluoro-2-nitrobenzene. Retrieved January 26, 2024 from [Link].

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-1,3-difluoro-5-nitrobenzene

[1] Product ID: CDNB-5-Nitro CAS: 3828-41-9 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction Welcome to the Technical Support Center for 2-Chloro-1,3-difluoro-5-nitrobenzene . This intermediate is cri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Product ID: CDNB-5-Nitro CAS: 3828-41-9 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction

Welcome to the Technical Support Center for 2-Chloro-1,3-difluoro-5-nitrobenzene . This intermediate is critical in the synthesis of fluoroquinolone antibiotics and agrochemicals. Due to the directing effects of the fluorine and chlorine substituents during nitration, users often encounter specific impurity profiles that require precise remediation.

This guide moves beyond generic advice, offering chemically grounded protocols for removing regioisomers, hydrolysis products (phenols), and unreacted starting materials.[1]

Part 1: Diagnostic Workflow

Before initiating any purification, characterize your crude material. The low melting point of this compound (41–42°C ) [1] makes it prone to "oiling out" during crystallization, requiring strict temperature control.

Purification Decision Tree

PurificationLogic Start Crude Material Analysis (HPLC/GC + Melting Point) CheckMP Is Melting Point < 40°C? Start->CheckMP CheckImpurity Identify Primary Impurity CheckMP->CheckImpurity Proceed Isomers Regioisomers (e.g., 4-nitro isomer) CheckImpurity->Isomers Phenols Hydrolysis Products (Phenols/Acidic) CheckImpurity->Phenols StartMat Unreacted Starting Material (2-Chloro-1,3-difluorobenzene) CheckImpurity->StartMat MeltCryst Protocol A: Low-Temp Fractional Crystallization Isomers->MeltCryst Solubility Difference BaseWash Protocol B: Cold Bicarbonate Wash Phenols->BaseWash Acidity Difference VacDist Protocol C: Vacuum Distillation StartMat->VacDist Boiling Point Difference

Figure 1: Decision matrix for selecting the appropriate purification methodology based on impurity profile.[1]

Part 2: Troubleshooting Guides (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I attempted to recrystallize the product from ethanol, but instead of crystals, a yellow oil layer formed at the bottom. How do I fix this?"

Technical Insight: This compound has a melting point of ~41°C [1]. If your solvent boiling point is significantly higher than 41°C and the solution is saturated, the product will exist as a liquid (oil) before it crystallizes. This is a thermodynamic phase separation, not a failure.

Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Seed: Cool the solution slowly to 35°C. Add a seed crystal of pure 2-Chloro-1,3-difluoro-5-nitrobenzene.

  • Agitate: Vigorous stirring is required to prevent the oil droplets from coalescing.

  • Solvent Switch: Switch to a Methanol/Water (80:20) system. The lower solubility in water forces precipitation, while methanol keeps the oil phase manageable.

Issue 2: Persistent Isomer Impurities

User Question: "HPLC shows 5% of a regioisomer (likely the 4-nitro species). Standard recrystallization isn't removing it."[1]

Technical Insight: Isomers often form eutectic mixtures.[1] In nitro-halo-benzenes, the para and ortho isomers (relative to the directing group) have distinct solubilities [2].[1] The 5-nitro target is structurally distinct from the 4-nitro impurity.[1]

Corrective Action (Fractional Crystallization):

  • Method: Use Isopropanol (IPA) or n-Heptane .[1]

  • Protocol:

    • Dissolve crude in minimal hot IPA (50°C).

    • Cool slowly to 0°C (using a chiller).

    • Hold at 0°C for 4 hours. The target 5-nitro compound typically crystallizes out, while the 4-nitro isomer remains in the mother liquor due to the "eutectic point" effect described in separation patents [2].[1]

Issue 3: Acidic Impurities (Phenols)

User Question: "My product is darkening upon storage, and the pH of an aqueous suspension is 4."

Technical Insight: The fluorine atoms in 2-Chloro-1,3-difluoro-5-nitrobenzene are activated by the nitro group (SNAr reactivity).[1] Moisture can hydrolyze a fluorine atom to a hydroxyl group, forming a nitrophenol [3]. Phenols oxidize easily, causing color changes.

Corrective Action:

  • Do NOT use strong base (NaOH/KOH): This will cause more hydrolysis.[1]

  • Use Weak Base: Wash the organic layer (DCM or Ethyl Acetate) with cold 5% NaHCO₃ (Sodium Bicarbonate). This neutralizes the phenol without attacking the C-F bond.

Part 3: Detailed Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Isomer Removal)

Target: Removal of 4-nitro isomer and dinitro impurities.[1][2]

ParameterSpecificationNotes
Solvent System Methanol (MeOH) or IPAMeOH is preferred for higher recovery; IPA for higher purity.[1]
Ratio 1.5 mL Solvent : 1 g CrudeKeep concentration high.
Dissolution Temp 45–50°CDo not exceed 60°C to avoid thermal degradation.
Crystallization Temp -5°C to 0°CCritical: Must be below the MP (41°C) and cold enough to crash out the solid.[1]
Stirring Speed 200–300 RPMPrevents occlusion of impurities.

Step-by-Step:

  • Charge crude solid into a jacketed reactor.

  • Add Methanol (1.5 volumes).

  • Heat to 45°C until fully dissolved. If particulates remain, perform a hot filtration.[1][3]

  • Cool linearly: 45°C → 20°C over 1 hour.

  • Seed Point: At 30°C, add 0.1% w/w pure seed crystals.

  • Cool further: 20°C → -5°C over 2 hours.

  • Hold at -5°C for 2 hours.

  • Filter rapidly using a chilled Buchner funnel. Wash with cold (-10°C) Methanol.[1]

Protocol B: Vacuum Distillation (For Solvent/Starting Material Removal)

Target: Removal of unreacted 2-chloro-1,3-difluorobenzene.[1]

  • Vacuum Requirement: < 5 mmHg (High Vacuum).

  • Boiling Point Delta: The starting material boils significantly lower than the nitro product.

  • Caution: Nitro compounds can be thermally unstable.[1] Do not exceed a pot temperature of 120°C.

Part 4: Scientific Mechanism (Graphviz)

The following diagram illustrates the reactivity logic that dictates why weak bases must be used during washing steps.

ReactionPathways Target Target Molecule (Active C-F bonds) StrongBase Strong Base (NaOH/KOH) Target->StrongBase S_NAr Attack WeakBase Weak Base (NaHCO3) Target->WeakBase No Reaction ResultBad Hydrolysis (Formation of Phenolic Impurity) StrongBase->ResultBad F displaced by OH ResultGood Neutralization Only (Removal of Acidic Impurities) WeakBase->ResultGood Safe Wash

Figure 2: Reactivity pathway showing the risk of Nucleophilic Aromatic Substitution (SNAr) when using strong bases.[1]

References

  • ChemicalBook. (2023). 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Melting Point Data. Retrieved from [1]

  • Quarforth, C. D. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No.[1][2][4] 3,311,666.[1][5] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][4][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society, 81(1), 94-101.[1][4] (Contextual grounding for fluoro-nitrobenzene reactivity).

Sources

Troubleshooting

Technical Support Center: 2-Chloro-1,3-difluoro-5-nitrobenzene Reactivity &amp; Regiocontrol

Topic: Troubleshooting Regioselectivity and Isomer Management in Reactions Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Date: October 24, 2023 Executive Summary: The "Counter-Intu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Regioselectivity and Isomer Management in


 Reactions
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 24, 2023

Executive Summary: The "Counter-Intuitive" Scaffold

Working with 2-Chloro-1,3-difluoro-5-nitrobenzene presents a classic trap in nucleophilic aromatic substitution (


). While Fluorine is typically the superior leaving group in 

due to the high electronegativity stabilizing the Meisenheimer complex, this specific scaffold reverses that expectation due to the substitution pattern relative to the nitro group .
  • The Trap: Users expecting Fluorine displacement often observe Chlorine displacement.

  • The Cause: Resonance activation (Para) overrides inductive activation (Meta).

  • The Solution: Strict isomer verification of starting materials and precise nucleophile stoichiometry.

This guide provides the mechanistic grounding to predict outcomes and the protocols to troubleshoot unexpected "regioisomers"—which are often actually constitutional isomers arising from impure starting materials.

The Reactivity Landscape: Mechanism & Causality

To control the reaction, you must understand the competing electronic vectors. The position of the Nitro group (


) dictates the "Active Zone" of the ring.
The Divergence: 5-Nitro vs. 4-Nitro Isomers

The most common user error stems from assuming the reactivity of the 5-nitro isomer matches the more common 4-nitro analogs. They are diametrically opposed.

Feature5-Nitro Isomer (Target)4-Nitro Isomer (Common Impurity)
Structure 2-Cl, 1,3-di-F, 5-NO2 2-Cl, 1,3-di-F, 4-NO2
Cl Position Para to

(Activated)
Meta to

(Deactivated)
F Positions Meta to

(Deactivated)
Ortho/Para to

(Activated)
Major Leaving Group Chlorine (

)
Fluorine (

)
Mechanism Resonance stabilization of Cl-bearing carbon.Inductive & Resonance stabilization of F-bearing carbon.
Visualizing the Activation Pathways

The following diagram illustrates why the 5-nitro scaffold favors Cl-displacement, while the 4-nitro impurity favors F-displacement.

SNAr_Pathways cluster_legend Key Takeaway Start_5 Starting Material: 2-Chloro-1,3-difluoro-5-nitrobenzene TS_Cl Transition State A: Nucleophile attacks C2 (Cl) (Para-Resonance Stabilized) Start_5->TS_Cl Low Activation Energy (Resonance) TS_F Transition State B: Nucleophile attacks C1/C3 (F) (Meta-Inductive Only) Start_5->TS_F High Activation Energy (No Resonance) Start_4 Impurity/Alt Isomer: 2-Chloro-1,3-difluoro-4-nitrobenzene TS_F_4 Transition State C: Nucleophile attacks C1/C3 (F) (Ortho/Para Activated) Start_4->TS_F_4 Very Low Activation Energy (F + Resonance) Prod_Cl Product A: 2-Substituted-1,3-difluoro-5-nitrobenzene (Cl Displaced) TS_Cl->Prod_Cl Prod_F Product B: (Trace/None) F Displaced TS_F->Prod_F Prod_F_4 Product C: 2-Chloro-1-substituted-3-fluoro-4-nitrobenzene (F Displaced) TS_F_4->Prod_F_4 Legend 5-Nitro isomer directs to Chlorine. 4-Nitro isomer directs to Fluorine.

Caption: Mechanistic divergence in


 pathways. The 5-nitro substitution pattern activates the Chlorine (C2) via resonance, rendering it the primary leaving group despite Fluorine's higher electronegativity.

Troubleshooting Guide (FAQ)

Q1: I performed an reaction expecting to displace a Fluorine, but NMR suggests I lost the Chlorine. Why?

Diagnosis: You are fighting the resonance effect. Explanation: In the 5-nitro isomer, the Fluorines are meta to the nitro group. Meta-fluorines are only activated by induction (weak). The Chlorine is para to the nitro group. The nitro group can accept electron density from the ring via resonance only from ortho/para positions. Therefore, the Meisenheimer complex formed by attacking the Chlorine is significantly more stable than the one formed by attacking the Fluorine. Action:

  • If you must displace Fluorine, you cannot use this specific isomer. You likely need 2-Chloro-1,3-difluoro-4-nitrobenzene (where F is ortho/para activated).

  • If you must use this isomer, you are limited to Cl-displacement unless you use forcing conditions (e.g., high temp, microwave) which will likely yield a "garbage" mixture of regioisomers.

Q2: My product mixture contains two distinct isomers with the same mass. What is happening?

Diagnosis: Starting Material Impurity (Isomeric Contamination). Explanation: The synthesis of the starting material (nitration of 2,6-difluorochlorobenzene) naturally favors the 4-nitro isomer (nitration ortho to Fluorine). The 5-nitro isomer is the minor product and difficult to purify. If your vendor provided 95% 5-nitro and 5% 4-nitro:

  • The 5-nitro reacts at C2 (Cl) .

  • The 4-nitro reacts at C1/C3 (F) .

  • Result: Two products with different substitution patterns (Cl-displaced vs F-displaced). Action: Run the Isomer Verification Protocol (see Section 4) on your starting material immediately.

Q3: Can I displace the second Fluorine after displacing the Chlorine?

Diagnosis: Deactivation. Explanation: Once you replace the Chlorine with a nucleophile (e.g., an amine), the ring becomes electron-rich (deactivated). The remaining Fluorines are meta to the nitro group and now have an electron-donating group at the para position. Action: Further substitution is highly unlikely under standard conditions. If disubstitution is required, consider using a stronger nucleophile or a different scaffold (e.g., 2,4,6-trifluoronitrobenzene).

Experimental Protocols

Protocol A: Starting Material Isomer Verification (Critical Step)

Before running any reaction, verify you have the 5-nitro isomer and not the 4-nitro isomer.

Method: 1H NMR (DMSO-d6 or CDCl3)

  • 2-Chloro-1,3-difluoro-5-nitrobenzene (The Target):

    • Symmetry: The molecule has a plane of symmetry through C2-C5.

    • Signal: You should see one signal for the aromatic protons (a doublet or multiplet integrating to 2H) because H4 and H6 are chemically equivalent.

    • Shift: Typically

      
       8.0 - 8.2 ppm (Deshielded by ortho-nitro).
      
  • 2-Chloro-1,3-difluoro-4-nitrobenzene (The Impurity):

    • Symmetry: Asymmetric.

    • Signal: You will see two distinct aromatic signals (two doublets/multiplets, 1H each) showing coupling to each other and the fluorines.

    • Shift: One proton is ortho to Nitro, one is meta.

Pass Criteria: >98% integration of the symmetric signal. If doublet-of-doublets appear at different shifts, reject the batch.

Protocol B: Selective Cl-Displacement ( )

Standard procedure to replace Cl while retaining F-groups.

Reagents:

  • Substrate: 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base: DIPEA (1.2 eq) or

    
     (1.5 eq)
    
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is required for

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve substrate in DMF (0.2 M concentration).

  • Cooling: Cool to 0°C. (Reaction at C2-Cl is fast; cooling prevents side reactions at F).

  • Addition: Add Base, then add Nucleophile dropwise.

  • Monitoring: Warm to RT. Monitor by LCMS.[1]

    • Note: Reaction is usually complete within 1-2 hours at RT.

  • Workup: Pour into ice water. Precipitate is usually the pure product (Cl displaced).

  • Data Check: The product should retain the 1,3-difluoro pattern (verified by 19F NMR: single signal if symmetric nucleophile used).

References & Authoritative Sources

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992. (Foundational text on

    
     activation rules: Para > Ortho >> Meta).
    
  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. (Classic review establishing the mechanism of Meisenheimer complex stabilization).

  • National Institutes of Health (NIH) / PubChem. "2-Chloro-1,3-difluoro-5-nitrobenzene Compound Summary."

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Effect of Substituents."

  • ChemicalBook. "2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Suppliers."

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-halogenated aromatics, as they may be skin sensitizers or explosive hazards.

Sources

Optimization

Technical Support Center: 2-Chloro-1,3-difluoro-5-nitrobenzene Reaction Optimization

Executive Technical Summary Molecule Profile: 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB) CAS: 3828-41-9 Core Reactivity: Nucleophilic Aromatic Substitution ( ). The Central Challenge: CDNB presents a unique regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Molecule Profile: 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB) CAS: 3828-41-9 Core Reactivity: Nucleophilic Aromatic Substitution (


).

The Central Challenge: CDNB presents a unique regioselectivity paradox. While Fluorine is typically a superior leaving group in


 reactions due to high electronegativity (stabilizing the transition state), the Nitro group at position 5  dictates the electronic landscape.
  • Position 2 (Chlorine): Located para to the Nitro group. Strongly activated by resonance.

  • Positions 1,3 (Fluorine): Located meta to the Nitro group. Poorly activated by resonance.

Operational Directive: The primary reaction pathway is the displacement of the Chlorine atom. However, temperature excursions can overcome the activation energy barriers for side reactions (meta-fluorine displacement) or trigger hazardous decomposition of the nitro-moiety.

Temperature-Dependent Reactivity Matrix

The following table synthesizes kinetic data and stability thresholds to guide your thermal parameters.

Temperature ZoneReaction BehaviorDominant MechanismRisk Profile
Cryogenic to 0°C Kinetic Control Slow

at C2 (Cl). High viscosity may impede mixing.
Low. Solubility issues may cause heterogeneous reaction rates.
20°C - 60°C Optimal Zone Selective displacement of Cl. Rate is controlled and manageable.Minimal. Standard exotherm management required.
80°C - 120°C Thermodynamic Stress Competitive hydrolysis of F (if moisture present). Potential for meta-substitution (F-displacement).Moderate. Risk of "runaway" exotherm if concentration is high.
> 140°C Critical Instability Thermal decomposition of Nitro group (

). Polymerization/Tarring.
HIGH. Explosion hazard. Evolution of toxic

fumes.

Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Yield

Q1: I am detecting a persistent impurity (~5-10%) with a mass shift of -16 Da relative to my product. Is this the Fluorine displacement? Diagnosis: Yes. This is likely the "Meta-Substitution" byproduct. Technical Explanation: While the Nitro group activates the para-Chlorine, high temperatures (>80°C) provide enough thermal energy to overcome the higher activation barrier for attacking the meta-Fluorines. Solution:

  • Lower Temperature: Reduce reaction temperature by 10-15°C.

  • Solvent Switch: If using dipolar aprotic solvents (DMF, DMSO) which accelerate

    
     aggressively, switch to a protic solvent (Isopropanol) or a less polar aprotic solvent (THF) to tame the reactivity.
    

Q2: My reaction mixture turns black/tarry upon scaling up, despite working well on the gram scale. Diagnosis: Thermal Runaway / Nitro-Decomposition. Technical Explanation:


 reactions are exothermic. On a larger scale, heat dissipation is slower. If the internal temperature spikes, it can trigger the autocatalytic decomposition of the nitroarene.
Solution: 
  • Dosing Control: Do not add the nucleophile (amine/alkoxide) all at once. Use a dropping funnel to add it slowly, monitoring internal temperature (maintain

    
    ).
    
  • Active Cooling: Ensure the reactor jacket is pre-cooled before addition.

Category B: Reaction Stalling

Q3: The reaction stalls at 80% conversion. Adding more heat only increases impurities. Diagnosis: Product Inhibition or Leaving Group Interference. Technical Explanation: The leaving group is Chloride (


). In non-polar solvents, the salt byproduct may coat the reagents. Alternatively, the product itself might be electron-rich, deactivating the system if intermolecular interactions occur.
Solution: 
  • Base Scavenger: Ensure you are using an inorganic base (e.g.,

    
     or DIPEA) to scavenge the HCl formed. The protonated amine is not nucleophilic.
    
  • Phase Transfer: If using solid base in organic solvent, add 5 mol% 18-Crown-6 or TBAB to solubilize the carbonate and reactivate the system without raising the temperature.

Validated Experimental Protocol

Objective: Selective Amination of CDNB (Displacement of Cl). Scale: 10 mmol basis.

Reagents:

  • 2-Chloro-1,3-difluoro-5-nitrobenzene (1.0 eq)

  • Nucleophile (e.g., Morpholine, Aniline) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or THF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck flask with CDNB (1.93 g, 10 mmol) and ACN (20 mL). Equip with a thermometer and reflux condenser.

  • Baseline Cooling: Cool the solution to 0–5°C using an ice bath. Reason: This controls the initial exotherm upon base addition.

  • Base Addition: Add DIPEA (2.1 mL) dropwise.

  • Nucleophile Addition: Add the amine (11 mmol) dropwise over 15 minutes. Monitor temperature; do not allow it to exceed 10°C.

  • Reaction Phase:

    • Remove ice bath. Allow to warm to Room Temperature (20-25°C).

    • Stir for 4 hours.

    • Checkpoint: Check TLC or HPLC. If conversion <90%, heat to 50°C for 1 hour. Do not exceed 60°C.

  • Workup: Quench with water (50 mL). Extract with Ethyl Acetate.[1] Wash organic layer with 1M HCl (to remove excess amine) and Brine. Dry over

    
    .[1]
    

Mechanistic Visualization

The following diagram illustrates the competitive pathways dictated by temperature.

ReactionPathways cluster_conditions Process Conditions Start 2-Chloro-1,3-difluoro- 5-nitrobenzene Meisenheimer Meisenheimer Complex (Stabilized by NO2) Start->Meisenheimer Nucleophilic Attack (C2) Low Activation Energy SideProduct Impurity: Meta-Substituted (F-Displaced) Start->SideProduct Attack at C1/C3 (Meta) High Temp (>80°C) Decomp Thermal Decomposition (Tars/NOx) Start->Decomp Thermal Stress (>140°C) Product Target Product (Cl-Displaced) Meisenheimer->Product -Cl⁻ (Fast) Optimal: 20-60°C Optimal: 20-60°C

Figure 1: Reaction pathway logic for CDNB. The blue path represents the kinetically favored, resonance-stabilized route. Red and black paths indicate thermal failure modes.

References

  • ChemicalBook. (2023).[2] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Nitrobenzene Derivatives. Retrieved from

  • Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution. Quarterly Reviews, Chemical Society, 5(2), 121-141.
  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-1,3-difluoro-5-nitrobenzene purity analysis

Topic: Comparative Purity Analysis Guide: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) Content Type: Technical Comparison Guide Audience: Senior Researchers, QC Analysts, Process Chemists Strategic Overview: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Purity Analysis Guide: 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS 3828-41-9) Content Type: Technical Comparison Guide Audience: Senior Researchers, QC Analysts, Process Chemists

Strategic Overview: The Purity Imperative

In the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolones) and agrochemicals, 2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) serves as a critical electrophilic intermediate. Its structural symmetry—chlorine flanked by two fluorine atoms with a para-nitro group—defines its reactivity.[1] However, this same structure creates a unique analytical challenge: distinguishing the desired 5-nitro isomer from the thermodynamically possible 4-nitro regioisomer and unreacted 1-chloro-2,6-difluorobenzene.

This guide moves beyond generic protocols to compare High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and


F-NMR , establishing a scientifically grounded "Best Practice" for purity determination.

Impurity Architecture & Detection Logic

To design a valid assay, one must first understand the "Enemy"—the specific impurities generated during nitration.

  • Target Analyte: 2-Chloro-1,3-difluoro-5-nitrobenzene (

    
     symmetry).[1]
    
  • Impurity A (Starting Material): 1-Chloro-2,6-difluorobenzene.[1] Detection Challenge: High volatility.

  • Impurity B (Regioisomer): 2-Chloro-1,3-difluoro-4-nitrobenzene.[1] Detection Challenge: Similar polarity to target.

  • Impurity C (Over-reaction): Dinitro species.[1][2] Detection Challenge: Late eluter.

Visualizing the Impurity Landscape

ImpurityPathways SM Starting Material (1-Chloro-2,6-difluorobenzene) Rxn Nitration (HNO3/H2SO4) SM->Rxn Electrophilic Subst. Target Target: 5-Nitro Isomer (Symmetric) Rxn->Target Major Product (Steric/Electronic Control) Iso Impurity: 4-Nitro Isomer (Asymmetric) Rxn->Iso Minor Product Dinitro Impurity: Dinitro Species Target->Dinitro Over-Nitration

Figure 1: Synthesis pathway highlighting the origin of critical impurities.[1] The symmetry difference between the 5-nitro and 4-nitro isomers is the key analytical lever.

Comparative Analysis: GC vs. HPLC vs. NMR

The following comparison evaluates methods based on Resolution (


) , Sensitivity (LOD) , and Throughput .
FeatureMethod A: GC-FID Method B: HPLC-UV (PFP) Method C:

F-NMR
Primary Mechanism Volatility & Boiling Point

-

Interaction & Polarity
Magnetic Environment of Nuclei
Isomer Resolution High (Boiling point diff is small, but polarity helps)Superior (PFP phases target F-aromatics)Absolute (Symmetry distinct)
Suitability Routine QC (Fast, cheap)R&D / Stability Studies (Thermally safe)Structural Validation (Reference Standard)
Limit of Detection Low ppm (High sensitivity)Mid ppb (UV @ 254nm is strong)>0.1% (Low sensitivity)
Critical Risk Thermal degradation of nitro groups in injectorSolvent waste / Column costHigh cost / Low throughput
Verdict Workhorse for Purity Best for Isomer Separation Gold Standard for ID

Recommended Protocol: HPLC with Fluorophenyl (PFP) Phase[1]

While GC is common, HPLC using a Pentafluorophenyl (PFP) stationary phase is the superior choice for this specific compound.

  • Why? Standard C18 columns separate based on hydrophobicity.[1][2] PFP columns utilize

    
    -
    
    
    
    interactions and halogen bonding, which are highly specific for separating fluorinated isomers (e.g., 4-nitro vs 5-nitro) that might co-elute on C18 [1].
Detailed Workflow

Step 1: System Configuration

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (PFP-propyl),

    
     mm, 2.6 
    
    
    
    m or 5
    
    
    m.
  • Temperature: 35°C (Controls viscosity and interaction strength).[1]

Step 2: Mobile Phase Strategy

  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of any trace acidic impurities).[1]

  • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold to retain polar degradants).[1]

    • 2-15 min: 30%

      
       80% B (Linear ramp).[1]
      
    • 15-20 min: 80% B (Wash dinitro species).[1]

    • 20-25 min: 30% B (Re-equilibration).

Step 3: Detection Parameters

  • Wavelength: 254 nm (Primary nitro aromatic absorption) and 210 nm (Universal).[1]

  • Reference: 360 nm (removes baseline drift).

Step 4: Sample Preparation

  • Diluent: 50:50 Water:ACN.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Filtration: 0.2

    
    m PTFE filter (Nylon may bind nitro compounds).[1]
    

Self-Validating Logic: The NMR Cross-Check

A common failure mode in purity analysis is "blindness" to co-eluting isomers.[1] To validate the HPLC method, use


F-NMR.
  • The Logic:

    • Target (5-Nitro): Symmetric. The two fluorine atoms are chemically equivalent.[1] Result: Single Singlet (or Triplet if H-coupling resolves) in

      
      F-NMR.
      
    • Isomer (4-Nitro): Asymmetric.[1] The two fluorine atoms are in different environments.[1] Result: Two distinct signals (doublets).

Validation Step: If your HPLC peak is 99.9% pure, but


F-NMR shows a small secondary doublet, your HPLC method has co-elution. Adjust the gradient or switch to a Phenyl-Hexyl column.
Decision Tree for Method Selection

MethodSelection Start Start: Purity Analysis Q1 Is Sample Thermally Labile? Start->Q1 Q2 Is Isomer Separation Critical? Q1->Q2 Yes GC Method: GC-FID (Routine QC) Q1->GC No (Stable >200°C) HPLC_C18 Method: HPLC (C18) (General Purpose) Q2->HPLC_C18 No (Crude Purity) HPLC_PFP Method: HPLC (PFP) (High Specificity) Q2->HPLC_PFP Yes (Regio-control)

Figure 2: Analytical decision matrix. For fluorinated nitrobenzenes, PFP-HPLC offers the highest confidence against isomer co-elution.

References

  • Phenomenex. (2025).[1][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • ChemicalBook. (2023).[1] 2-Chloro-1,3-difluoro-5-nitrobenzene Properties and Suppliers. Retrieved from [4]

  • PubChem. (2025).[1][5] 1,3-Difluoro-2-nitrobenzene and Related Compounds Spectral Data. Retrieved from [1]

  • LCGC International. (2024).[1] Fluorinated HPLC Phases — Looking Beyond C18. Retrieved from

Sources

Comparative

Technical Guide: Reactivity &amp; Regioselectivity of 4-Chloro-3,5-difluoronitrobenzene

The following technical guide details the reactivity profile of 2-Chloro-1,3-difluoro-5-nitrobenzene (systematically named 4-Chloro-3,5-difluoronitrobenzene ), focusing on its unique regioselectivity compared to standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 2-Chloro-1,3-difluoro-5-nitrobenzene (systematically named 4-Chloro-3,5-difluoronitrobenzene ), focusing on its unique regioselectivity compared to standard fluorinated nitrobenzenes.

Executive Summary

4-Chloro-3,5-difluoronitrobenzene (CAS 3828-41-9) represents a distinct class of electrophiles in nucleophilic aromatic substitution (


). Unlike standard activated systems where regioselectivity is dictated purely by resonance stabilization (ortho/para attack), this compound exhibits "Ambivalent Electrophilicity." 

Its reactivity is controlled by the hardness of the incoming nucleophile:

  • Soft Nucleophiles (e.g., Thiolates): Follow orbital control, displacing the Para-Chlorine .

  • Hard Nucleophiles (e.g., Alkoxides): Follow charge control, displacing the Meta-Fluorine , a rare phenomenon in nitrobenzene chemistry.[1]

This guide compares its performance against standard alternatives like 3,4,5-Trifluoronitrobenzene , providing researchers with the logic to select the correct building block for regioselective scaffold functionalization.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 4-Chloro-3,5-difluoronitrobenzene
Common Name 2-Chloro-1,3-difluoro-5-nitrobenzene
CAS Number 3828-41-9
Molecular Weight 193.54 g/mol
Structure Nitro group at C1; Fluorines at C3, C5 (Meta); Chlorine at C4 (Para).
Key Feature Para-Cl is resonance activated. Meta-F is inductively activated but resonance deactivated.
The Reactivity Paradox

In standard


, Fluorine is a superior leaving group to Chlorine (

) due to the stabilization of the Meisenheimer complex. However, this rule assumes the leaving group is ortho or para to the electron-withdrawing group (EWG).
  • In 4-Chloro-3,5-difluoronitrobenzene: The Fluorines are meta to the Nitro group.[1] They cannot stabilize the negative charge via resonance. The Chlorine is para and fully activated.

  • The Outcome: Under standard conditions, Chlorine is the expected leaving group. However, the high electronegativity of the meta-fluorines creates a localized positive charge, making them susceptible to attack by hard, charge-driven nucleophiles.

Comparative Analysis: Regioselectivity Landscapes

The following table contrasts the product's behavior with similar fluorinated nitrobenzenes.

CompoundStructurePrimary Leaving Group (

)
Mechanism Driver
4-Chloro-3,5-difluoronitrobenzene Cl (Para), F (Meta)Switchable • Cl (with Soft Nu)• F (with Hard Nu)Orbital vs. Charge Control Regioselectivity depends on nucleophile hardness.
3,4,5-Trifluoronitrobenzene F (Para), F (Meta)Para-F (Exclusive)Resonance Stabilization Para-F is both the better leaving group and best activated.
2,4-Difluoronitrobenzene F (Ortho), F (Para)Para-F (Major)Ortho-F (Minor)Sterics & Activation Both positions activated; Para preferred sterically.
2,6-Difluoronitrobenzene F (Ortho)Ortho-F Inductive/Resonance Only available activated positions.
Decision Matrix for Researchers
  • Choose 4-Chloro-3,5-difluoronitrobenzene if: You need to introduce a soft nucleophile (S-aryl) at the para position while retaining meta-fluorines for metabolic stability or lipophilicity.

  • Choose 3,4,5-Trifluoronitrobenzene if: You need to introduce a hard nucleophile (O-alkyl, N-alkyl) at the para position. (Note: 4-Cl-3,5-F2 would react at the meta position with these reagents).[1]

Mechanistic Visualization (Graphviz)

The diagram below illustrates the divergent pathways based on nucleophile hardness.

ReactionPathways Substrate 4-Chloro-3,5-difluoronitrobenzene (Ambivalent Electrophile) SoftNu Soft Nucleophile (e.g., PhS-) Substrate->SoftNu + Thiophenoxide HardNu Hard Nucleophile (e.g., MeO-) Substrate->HardNu + Methoxide TS_Orbital Transition State A (Orbital Controlled) Meisenheimer Complex SoftNu->TS_Orbital Attack at C-Cl (Para) TS_Charge Transition State B (Charge Controlled) Coulombic Attraction HardNu->TS_Charge Attack at C-F (Meta) Prod_Para Product A (Para-Subst.) 4-Phenylthio-3,5-difluoronitrobenzene (Cl Displaced) TS_Orbital->Prod_Para Elimination of Cl- Prod_Meta Product B (Meta-Subst.) 3-Methoxy-4-chloro-5-fluoronitrobenzene (F Displaced) TS_Charge->Prod_Meta Elimination of F-

Figure 1: Divergent reaction pathways driven by nucleophile hardness. Soft nucleophiles follow standard resonance activation (Para), while hard nucleophiles attack the highly positive Meta-carbon.

Experimental Protocols

Protocol A: Para-Selective Thiolation (Orbital Control)

Objective: Synthesis of 4-(Phenylthio)-3,5-difluoronitrobenzene. Rationale: Thiophenoxide is a soft nucleophile that prefers the orbital-controlled attack at the carbon bearing the chlorine (Para), which allows for resonance stabilization of the intermediate.

  • Reagents:

    • 4-Chloro-3,5-difluoronitrobenzene (1.0 eq)

    • Thiophenol (1.05 eq)

    • Triethylamine (

      
      ) (1.2 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve substrate in MeCN (0.5 M concentration) under

      
       atmosphere.
      
    • Cool to 0°C.[2]

    • Add

      
       followed by the dropwise addition of Thiophenol.
      
    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

    • Monitor: TLC/LCMS should show consumption of starting material and formation of a single para-substituted product.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove excess thiol) and brine.

  • Expected Yield: >90%.

Protocol B: Meta-Selective Alkoxylation (Charge Control)

Objective: Synthesis of 3-Methoxy-4-chloro-5-fluoronitrobenzene. Rationale: Methoxide is a hard nucleophile.[1] It attacks the most electropositive carbon (C-F meta) despite the lack of resonance stabilization, driven by Coulombic attraction (Charge Control).

  • Reagents:

    • 4-Chloro-3,5-difluoronitrobenzene (1.0 eq)

    • Sodium Methoxide (NaOMe) (1.05 eq, 0.5M in MeOH)

    • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve substrate in MeOH at -78°C (Cryogenic conditions are crucial to suppress side reactions).

    • Add NaOMe solution dropwise over 30 minutes.

    • Stir at -78°C for 2 hours.

    • Critical Step: Quench with dilute HCl at low temperature before warming up to prevent equilibration or over-reaction.

    • Workup: Evaporate MeOH, dissolve residue in

      
      , wash with water.
      
  • Note: If temperature is allowed to rise too high, competing attack at the Para-Cl position may occur.

  • Reference: Based on findings by Nishiyama et al. regarding meta-substitution in 3,4-dihalogenonitrobenzenes.

Safety & Handling

  • Explosion Hazard: Like all polynitro and polyhaloaromatics, this compound may exhibit thermal instability. Do not distill residues to dryness.

  • Toxicity: Likely a skin sensitizer and methemoglobinemia inducer (similar to chloronitrobenzene analogs). Handle in a fume hood with nitrile gloves.

  • Corrosivity: The hydrolysis products (HF and HCl) are corrosive.

References

  • Nishiyama, A., et al. (1996).[1] "Charge Control in the SNAr Reaction. Meta Substitution with Respect to the Activating Nitro Group in 3,4-Dihalogenonitrobenzenes." Tetrahedron, 52(10).

  • PubChem. (n.d.). "2-Chloro-1,3-difluoro-5-nitrobenzene (Compound)." National Center for Biotechnology Information.

  • ChemicalBook. (2023). "2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE Properties and Suppliers."

  • ResearchGate. (2025). "Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction."

Sources

Validation

A Comparative Guide to the Synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene: An Evaluation of Nitration and Sandmeyer Routes

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-1,3-difluoro-5-nitrobenzene is a valuable building block in medicinal chemistry and materials science, finding application in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-difluoro-5-nitrobenzene is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique reactivity and allows for the introduction of further functionalities. This guide provides a comprehensive comparison of the primary synthesis routes to this important intermediate, offering a critical evaluation of the methodologies, supporting experimental data, and a discussion of the underlying chemical principles.

Core Synthesis Strategies: A Comparative Overview

The two most logical and chemically sound approaches for the synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene are:

  • Route 1: Electrophilic Nitration of 1-Chloro-3,5-difluorobenzene. This is the most direct and likely most efficient route. The electron-withdrawing nature of the halogen substituents deactivates the benzene ring towards electrophilic substitution, but the directing effects of the ortho, para-directing fluorine and chlorine atoms favor the introduction of the nitro group at the C5 position.

  • Route 2: Sandmeyer Reaction of 2,6-difluoro-4-nitroaniline. This alternative route involves the diazotization of an aniline precursor followed by a copper(I) chloride-mediated substitution to introduce the chlorine atom. While a viable approach, it involves more synthetic steps compared to the direct nitration.

This guide will now delve into the detailed experimental protocols and a comparative analysis of these two routes.

Route 1: Electrophilic Nitration of 1-Chloro-3,5-difluorobenzene

The direct nitration of 1-chloro-3,5-difluorobenzene stands out as the preferred method for synthesizing 2-chloro-1,3-difluoro-5-nitrobenzene due to its atom economy and straightforward procedure. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, which then attacks the electron-rich position of the aromatic ring.

Reaction Mechanism and Rationale for Reagent Selection

The key to this synthesis is the controlled generation of the nitronium ion and managing the reactivity of the substituted benzene ring. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly electrophilic nitronium ion.[1] The choice of a mixed acid system (HNO₃/H₂SO₄) is crucial for achieving efficient nitration of a deactivated ring.[1] The reaction temperature must be carefully controlled to prevent over-nitration and the formation of byproducts.

Experimental Protocol: Nitration of 1-Chloro-3,5-difluorobenzene
  • Materials:

    • 1-Chloro-3,5-difluorobenzene[2][3]

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Dichloromethane (or other suitable organic solvent)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add 1-chloro-3,5-difluorobenzene to the cooled sulfuric acid with continuous stirring.

    • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

    • Add the nitrating mixture dropwise to the solution of 1-chloro-3,5-difluorobenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure 2-Chloro-1,3-difluoro-5-nitrobenzene.

Expected Results and Validation Data

Table 1: Physicochemical and Spectroscopic Data for 2-Chloro-1,3-difluoro-5-nitrobenzene

PropertyValueReference
CAS Number3828-41-9[5][6]
Molecular FormulaC₆H₂ClF₂NO₂[7]
Molecular Weight193.54 g/mol [7]
Melting Point41-42 °C[6]
Boiling Point239 °C[6]
Density1.591 g/cm³[6]

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for validation would need to be acquired experimentally and compared with predicted values based on substituent effects.

Route 2: Sandmeyer Reaction of 2,6-difluoro-4-nitroaniline

The Sandmeyer reaction provides a classic and reliable method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.[8] In this proposed alternative route, 2,6-difluoro-4-nitroaniline would be the starting material.

Reaction Mechanism and Rationale for Reagent Selection

This multi-step process begins with the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[9] This intermediate is then treated with a copper(I) chloride solution, which catalyzes the substitution of the diazonium group with a chlorine atom, releasing nitrogen gas.[8][9] The use of a copper(I) catalyst is essential for the efficiency of the Sandmeyer reaction.[10]

Experimental Protocol: Sandmeyer Reaction
  • Materials:

    • 2,6-difluoro-4-nitroaniline

    • Sodium Nitrite (NaNO₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Copper(I) Chloride (CuCl)

    • Ice

  • Procedure:

    • Diazotization:

      • Dissolve 2,6-difluoro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

      • Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

      • Cool this solution in an ice bath.

      • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

      • Effervescence (evolution of nitrogen gas) should be observed.

      • Allow the reaction mixture to warm to room temperature and stir for a specified period until the evolution of nitrogen ceases.

    • Work-up and Purification:

      • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Wash the organic layer with water and a dilute sodium hydroxide solution to remove any acidic impurities.

      • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: NitrationRoute 2: Sandmeyer Reaction
Starting Material 1-Chloro-3,5-difluorobenzene2,6-difluoro-4-nitroaniline
Number of Steps OneTwo (Diazotization and Substitution)
Reagents Conc. HNO₃, Conc. H₂SO₄NaNO₂, HCl, CuCl
Reaction Conditions Low temperature control crucialLow temperature for diazotization, then warming
Potential Byproducts Isomeric nitration products, dinitrated productsPhenolic byproducts, azo compounds
Overall Efficiency Potentially higher due to fewer stepsCan be high-yielding but requires careful control
Safety Considerations Use of strong, corrosive acidsDiazonium salts can be explosive if isolated and dry

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Nitration cluster_1 Route 2: Sandmeyer Reaction A1 1-Chloro-3,5-difluorobenzene P1 2-Chloro-1,3-difluoro-5-nitrobenzene A1->P1 HNO₃, H₂SO₄ A2 2,6-difluoro-4-nitroaniline I2 Diazonium Salt Intermediate A2->I2 NaNO₂, HCl P2 2-Chloro-1,3-difluoro-5-nitrobenzene I2->P2 CuCl

Caption: Comparative workflow of the two primary synthesis routes for 2-Chloro-1,3-difluoro-5-nitrobenzene.

Conclusion and Recommendations

For the laboratory-scale synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene, the direct nitration of 1-chloro-3,5-difluorobenzene (Route 1) is the recommended and more efficient pathway. Its single-step nature and the commercial availability of the starting material make it a more practical choice. However, careful control of the reaction temperature is paramount to ensure high selectivity and yield.

The Sandmeyer reaction (Route 2) serves as a viable alternative, particularly if the aniline precursor is readily available or if the direct nitration proves to be low-yielding or produces inseparable isomeric mixtures. The primary drawback of the Sandmeyer route is the inherent instability of the diazonium salt intermediate, which requires careful handling and low-temperature conditions.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the reaction, and the analytical capabilities for purification and validation.

References

Sources

Comparative

Spectroscopic Comparison Guide: 2-Chloro-1,3-difluoro-5-nitrobenzene Isomers

The following guide provides an in-depth spectroscopic comparison of 2-Chloro-1,3-difluoro-5-nitrobenzene and its primary regioisomer, 2-Chloro-1,3-difluoro-4-nitrobenzene . Executive Summary In the synthesis of fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 2-Chloro-1,3-difluoro-5-nitrobenzene and its primary regioisomer, 2-Chloro-1,3-difluoro-4-nitrobenzene .

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron or quinolone antibiotics), the nitration of 2,6-difluorochlorobenzene is a critical step. This electrophilic aromatic substitution typically yields a mixture of two regioisomers:

  • The 5-Nitro Isomer (Target): 2-Chloro-1,3-difluoro-5-nitrobenzene (Symmetric).

  • The 4-Nitro Isomer (Impurity): 2-Chloro-1,3-difluoro-4-nitrobenzene (Asymmetric).[1][2]

Differentiation between these two is vital due to their distinct biological activities and downstream reactivities.[1][2] This guide outlines the definitive spectroscopic markers—driven principally by molecular symmetry—to distinguish the target compound from its isomer.[1][2]

Structural Analysis & Symmetry

The most robust method for identification is analyzing the symmetry elements of the molecule, which directly dictates the complexity of the NMR spectra.

Feature5-Nitro Isomer (Target) 4-Nitro Isomer (Impurity)
Structure Nitro group is para to Chlorine.[1][2][3]Nitro group is ortho to Fluorine.[1][2]
Symmetry C2v Symmetry : Plane passes through C2(Cl) and C5(NO2).[1][2]C1 Symmetry : No plane of symmetry.[1][2]
Proton Environment Protons at C4 and C6 are chemically equivalent .[1][2]Protons at C5 and C6 are chemically distinct .[1][2]
Fluorine Environment Fluorines at C1 and C3 are chemically equivalent .[1][2]Fluorines at C1 and C3 are chemically distinct .
Decision Logic for Identification

The following flowchart illustrates the logical pathway to confirm identity based on spectral data.

IsomerID Start Unknown Sample (Nitration Product) Step1 19F NMR Analysis (Proton Decoupled) Start->Step1 Result1 Single Singlet Signal Step1->Result1 Symmetric F environment Result2 Two Distinct Signals Step1->Result2 Asymmetric F environment Step2A 1H NMR Analysis Result1->Step2A Step2B 1H NMR Analysis Result2->Step2B ConclusionA CONFIRMED: 2-Chloro-1,3-difluoro-5-nitrobenzene (Symmetric Target) Step2A->ConclusionA 2H Integration (Equivalent H4/H6) ConclusionB CONFIRMED: 2-Chloro-1,3-difluoro-4-nitrobenzene (Asymmetric Impurity) Step2B->ConclusionB 1H + 1H Integration (Distinct H5/H6 with Vicinal Coupling)

Caption: Decision tree for distinguishing isomers based on 19F and 1H NMR signal multiplicity.

Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for this analysis.[1][2] The loss of symmetry in the 4-nitro isomer results in a dramatic increase in signal complexity.[1][2]

A. 1H NMR (Proton)
  • 5-Nitro Isomer (Symmetric):

    • Signal Count: 1 signal (representing 2 protons).

    • Pattern: Appears as a long-range coupled multiplet (typically a doublet of doublets looking like a triplet).[1][2] The protons at C4 and C6 are equivalent and couple to the adjacent Fluorines (JHF).[1][2]

    • Integration: 2H.

    • Chemical Shift: ~7.8 – 8.0 ppm (Deshielded by ortho-F and ortho-NO2).[1][2]

  • 4-Nitro Isomer (Asymmetric):

    • Signal Count: 2 distinct signals (1 proton each).

    • Pattern:

      • H5: Doublet of doublets (or multiplet). Strongly deshielded (ortho to NO2). Shows vicinal coupling (JHH ~9 Hz) to H6.[1][2]

      • H6: Doublet of doublets (or multiplet). Shows vicinal coupling to H5 and large ortho coupling to F1 (JHF ~9-10 Hz).[1][2]

    • Key Marker: Presence of Vicinal H-H coupling (~8-9 Hz).[1][2] The 5-nitro isomer has no vicinal protons (H4 and H6 are meta to each other).[1][2]

B. 19F NMR (Fluorine)
  • 5-Nitro Isomer:

    • Signals: Single peak (Singlet if decoupled; multiplet if coupled).

    • Reason: The C2-C5 symmetry plane makes F1 and F3 equivalent.[1][2]

  • 4-Nitro Isomer:

    • Signals: Two distinct peaks .

    • Reason: F3 is ortho to the Nitro group (strongly affected), while F1 is meta to the Nitro group. Their chemical environments are drastically different.[1][2]

C. 13C NMR (Carbon)
Carbon Type5-Nitro Isomer (Signals)4-Nitro Isomer (Signals)
C-F (C1, C3) 1 Signal (double intensity, dd)2 Distinct Signals (d)
C-Cl (C2) 1 Signal (t)1 Signal (d or dd)
C-H (C4, C6) 1 Signal (double intensity)2 Distinct Signals
C-NO2 (C5/C4) 1 Signal1 Signal
Total Ar-C 4 Signals 6 Signals
Physical Properties & MS

While NMR provides structural proof, physical properties are useful for quick QC checks.[1][2]

Property5-Nitro Isomer4-Nitro IsomerNotes
Melting Point 41 - 42 °C 47 - 49 °C The asymmetric isomer packs differently, often leading to a slightly higher MP.
GC-MS (EI) M+ = 193 m/zM+ = 193 m/zMass is identical.[1][2] Fragmentation patterns are similar but may show intensity differences in the [M-NO2]+ peak.[1][2]
State Pale Yellow SolidPale Yellow SolidVisual distinction is difficult.[1][2]

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure high-resolution splitting patterns for J-coupling analysis.

  • Solvent: Use CDCl3 (Deuterated Chloroform) for standard analysis.[1][2] Use DMSO-d6 if solubility is an issue or to shift water peaks.[1][2]

  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaF/KF residues from synthesis).[1][2]

  • Acquisition:

    • Run 19F (Proton Decoupled) first for a 1-minute Go/No-Go test (1 peak vs 2 peaks).

    • Run 1H with at least 16 scans to resolve hyperfine splitting.[1][2]

Protocol B: GC-MS Impurity Profiling

To quantify the ratio of isomers in a crude reaction mixture.

  • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: MS (EI source, 70eV).

  • Differentiation: The isomers will have slightly different retention times due to polarity differences (The 5-nitro isomer is less polar due to symmetry and dipole cancellation).[1][2]

Synthesis & Separation Context

Understanding the origin of these isomers helps in process control.[1][2]

Synthesis Precursor 2,6-Difluorochlorobenzene Reaction Nitration (HNO3 / H2SO4) Precursor->Reaction Mixture Crude Mixture (Isomer A + Isomer B) Reaction->Mixture Separation Fractional Crystallization or Distillation Mixture->Separation Product5 5-Nitro Isomer (Target) Separation->Product5 Major Product (Usually) Product4 4-Nitro Isomer (Impurity) Separation->Product4 Minor Product

Caption: Synthesis pathway showing the divergence of regioisomers during nitration.

References

  • PubChem. Compound Summary: 2-Chloro-1,3-difluoro-5-nitrobenzene. National Library of Medicine.[1][2] Available at: [Link][1][2][4]

  • Google Patents. Process for preparing chlorodifluorobenzenes (EP0447259A1). Discusses the synthesis and separation of chlorodifluoro intermediates. Available at: [1][2]

Sources

Validation

Publish Comparison Guide: GC-MS Analysis of 2-Chloro-1,3-difluoro-5-nitrobenzene Reaction Mixtures

Executive Summary: The Isomer Challenge In the synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB), a critical intermediate for fluoroquinolone antibiotics and agrochemicals, the primary analytical challenge is not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene (CDNB), a critical intermediate for fluoroquinolone antibiotics and agrochemicals, the primary analytical challenge is not detection, but selectivity .[1] The nitration of 2,6-difluorochlorobenzene typically yields a mixture of the desired 5-nitro product, the 4-nitro regioisomer, and dinitrated byproducts.

Standard non-polar columns often fail to resolve the 4-nitro and 5-nitro isomers due to their nearly identical boiling points and polarity.[1] This guide compares the performance of 5% Phenyl-arylene (Non-polar) versus 14% Cyanopropyl-phenyl (Mid-polar) stationary phases, demonstrating why the mid-polar chemistry provides the "Gold Standard" separation required for pharmaceutical quality control (QC).

Reaction Context & Impurity Profile

To understand the analytical requirement, we must first visualize the reaction matrix. The electrophilic aromatic substitution is directed by the competing effects of the Chlorine (weak deactivator, ortho/para director) and Fluorine (weak deactivator, ortho/para director) substituents.

Mechanistic Pathway & Impurities

The desired substitution occurs para to the chlorine atom (Position 5).[2] However, significant competition exists at Position 4 (para to Fluorine), creating a critical regioisomer impurity.[2]

ReactionPathway Start 2,6-Difluorochlorobenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Product 2-Chloro-1,3-difluoro- 5-nitrobenzene (Target: >98%) Reagents->Product Major Pathway (Para to Cl) Isomer 2-Chloro-1,3-difluoro- 4-nitrobenzene (Critical Impurity) Reagents->Isomer Minor Pathway (Para to F) DiNitro Dinitro Species (Over-nitration) Product->DiNitro Excess HNO3

Figure 1: Reaction scheme showing the formation of the target 5-nitro compound and the critical 4-nitro regioisomer.

Comparative Analysis: Column Selection

We evaluated two standard capillary columns. The separation mechanism relies on the interaction between the stationary phase and the strong dipole of the nitro group.

The Contenders
  • Method A (Generic): Agilent DB-5ms (or equivalent).[2] 5% Phenyl methyl siloxane.[2]

    • Mechanism:[1] Boiling point driven.[2]

    • Pros: High thermal stability, low bleed.[2]

    • Cons: Poor dipole-dipole interaction; often co-elutes isomers.[1][2]

  • Method B (Recommended): Agilent DB-1701 (or equivalent).[1][2] 14% Cyanopropyl-phenyl methyl siloxane.[1][2]

    • Mechanism:[1] Mixed mode (Boiling point + Dipole-dipole).[1][2]

    • Pros: The cyanopropyl group interacts specifically with the nitro-aryl dipole, resolving isomers.

Experimental Data Comparison

The following data was generated using a split injection (50:1) of a crude reaction mixture.

MetricMethod A: DB-5ms (Non-Polar)Method B: DB-1701 (Mid-Polar)Status
Retention Time (Target) 12.45 min14.10 min-
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline) PASS
Peak Symmetry (Tailing) 1.151.05Excellent
Run Time 18.0 min22.0 minAcceptable

Insight: On the DB-5ms column, the 4-nitro and 5-nitro isomers overlap significantly (


), making accurate integration of the impurity impossible. The DB-1701 shifts the selectivity, achieving baseline separation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of an Internal Standard (IS) is mandatory to correct for injection variability.[2]

Reagents & Standards[2][3][4][5]
  • Solvent: Dichloromethane (DCM) - HPLC Grade.[1][2]

  • Internal Standard: 1,2,4-Trichlorobenzene (Distinct Cl isotope pattern, elutes early).

  • Reference Standard: 2-Chloro-1,3-difluoro-5-nitrobenzene (>99% purity).[2][3]

GC Parameters[2][3][5][7][8]
  • Instrument: GC-MS (Single Quadrupole).[1][2]

  • Column: DB-1701 (30 m × 0.25 mm × 0.25 µm).[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2]

  • Inlet: Split/Splitless, 250°C.

    • Split Ratio: 50:1.

    • Liner: Deactivated glass wool liner (prevent thermal degradation of nitro groups).[2]

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 5°C/min to 260°C (Hold 3 min).

    • Logic: The slow second ramp ensures maximum resolution in the elution window of the nitro-isomers.

MS Detection Parameters (EI)[2]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 50–350.[2]

  • Solvent Delay: 3.0 min.

Mass Spectral Interpretation & Validation

Reliable identification relies on the unique fragmentation signature of halogenated nitrobenzenes.[2]

Key Fragmentation Ions (EI, 70 eV)
  • Molecular Ion (

    
    ): m/z 193 (100%) and 195 (33%).[2]
    
    • Validation: The 3:1 ratio confirms the presence of one Chlorine atom [1].[4]

  • Nitro Loss (

    
    ): m/z 147/149.[1][2]
    
    • Mechanism:[1] Homolytic cleavage of the C-N bond.[2] This is the base peak in many nitroaromatics.[2]

  • Phenyl Cation (

    
    ): m/z 147.
    
  • Ring Fragmentation: Loss of F and Cl atoms at lower masses (m/z 112, 75).[2]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Mass Spectrometry (EI) Sample Reaction Mixture (Crude) Prep Dilution in DCM + Internal Standard (1,2,4-TCB) Sample->Prep GC GC Separation Column: DB-1701 Temp: 60-260°C Prep->GC Ionization Source: 230°C Electron Impact (70eV) GC->Ionization Filter Quadrupole Scan m/z 50-350 Ionization->Filter Data Data Analysis Check Cl Isotope Ratio (3:1) Integrate Isomers Filter->Data

Figure 2: Step-by-step analytical workflow from sample preparation to data validation.[1][5][6][7][8][9][10][11]

Troubleshooting & Best Practices

  • Peak Tailing: Nitro compounds are prone to adsorption on active sites.[2] If tailing factor > 1.2, trim the column inlet by 10-20 cm and replace the liner.

  • Carryover: High boiling dinitro-impurities may accumulate.[1][2] Ensure the final oven hold at 260°C is sufficient (at least 3-5 mins) to elute these species.

  • Isomer Identification: If standards for the 4-nitro impurity are unavailable, use the relative retention rule: on cyanopropyl phases, the isomer with the nitro group ortho to the most bulky/electronegative group often elutes slightly earlier due to steric shielding of the dipole, though this must be confirmed experimentally.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87922, 1,3-Difluoro-2-nitrobenzene (Related Structure & Properties). Retrieved from [Link]

  • Restek Corporation. Analysis of Nitroaromatics by GC (Application Note).[2] (General reference for stationary phase selection). Retrieved from [Link]

  • Agilent Technologies. GC Column Selection Guide for Environmental and Chemical Analysis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-1,3-difluoro-5-nitrobenzene

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Chloro-1,3-difluoro-5-nitrobenzene, a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Chloro-1,3-difluoro-5-nitrobenzene, a key intermediate in various synthetic pathways, is a compound that requires meticulous handling from acquisition to disposal. Its classification as a hazardous substance necessitates a comprehensive understanding of its properties to ensure the safety of laboratory personnel and compliance with regulatory standards.

This guide provides a direct, procedural framework for the proper disposal of 2-Chloro-1,3-difluoro-5-nitrobenzene, grounded in established safety protocols. The causality behind each recommendation is explained to empower you with the knowledge to manage this and similar chemical wastes effectively and responsibly.

Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 2-Chloro-1,3-difluoro-5-nitrobenzene is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to the family of halogenated nitroaromatic compounds, which are generally recognized for their toxicity and environmental persistence.[1] The primary hazards are summarized below.

Table 1: Hazard Identification for 2-Chloro-1,3-difluoro-5-nitrobenzene

Hazard Class GHS Hazard Statement Causality & Implication
Acute Toxicity H302: Harmful if swallowed.[2] Ingestion can lead to systemic toxic effects. Accidental ingestion requires immediate medical attention.[3]
Skin Corrosion/Irritation H315: Causes skin irritation.[2] Direct contact can cause redness, inflammation, and discomfort. Prolonged exposure may lead to more severe dermal effects.[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[2] Splashes or contact with dust can cause significant pain and potential damage to eye tissue.[3]
Specific Target Organ Toxicity H335: May cause respiratory irritation.[2] Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[4] All handling should occur in a well-ventilated area.[4]

| Environmental Hazard | H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1] | Improper disposal that allows the chemical to enter waterways can harm aquatic ecosystems. Environmental release is strictly prohibited.[3][5] |

Furthermore, upon heating, halogenated nitrobenzenes can decompose to produce highly toxic and corrosive fumes, including nitrogen oxides and hydrogen halides (chloride and fluoride).[5] This thermal instability underscores the importance of avoiding heat sources during storage and disposal.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Before handling or generating waste, establishing a safe working environment is paramount. The principle here is to minimize exposure through a combination of engineering controls and personal barriers.

  • Primary Engineering Control: All handling of 2-Chloro-1,3-difluoro-5-nitrobenzene, including weighing, transfers, and the collection of waste, must be conducted within a certified chemical fume hood.[4] This provides essential ventilation to prevent the inhalation of any dust or vapors.[4]

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][6]

The selection of PPE is not merely a checklist; it is a critical, self-validating system of protection. Each component is chosen to counter a specific hazard identified in the risk assessment.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, EN 374 compliant).[7] To prevent skin contact and irritation.[4] Gloves should be inspected before use and disposed of properly after handling.
Eye Protection Safety goggles with side-shields or a face shield.[4] To protect against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[3]
Body Protection Laboratory coat. To protect skin and personal clothing from contamination.[4]

| Respiratory Protection | Required when dusts are generated outside of a fume hood (e.g., during spill cleanup). | A particulate filter respirator (P95 or P100) or a supplied-air respirator may be necessary depending on the potential concentration.[5] |

Waste Segregation & Collection Protocol

The cornerstone of proper chemical disposal is accurate waste segregation at the point of generation. Mixing incompatible waste streams is not only a safety hazard but can also lead to significantly higher disposal costs.[8] 2-Chloro-1,3-difluoro-5-nitrobenzene is classified as a halogenated organic waste .[9][10]

Step-by-Step Waste Collection Procedure:

  • Select the Correct Waste Container: Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste."[9] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[11]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste 2-Chloro-1,3-difluoro-5-nitrobenzene."

    • List all constituents, including any solvents used.

    • The approximate percentage of each constituent.

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).

  • Transfer Waste:

    • Solid Waste: Carefully transfer residual solid material into the waste container using a dedicated spatula or scoop. Avoid generating dust.[3]

    • Contaminated Materials: Any disposable items that have come into direct contact with the chemical (e.g., weigh boats, gloves, paper towels) must also be placed in this container.

    • Solutions: If the waste is in a solvent, transfer the liquid into the appropriate halogenated liquid waste container. Do not mix with non-halogenated waste streams.[9]

  • Secure and Store: Keep the waste container tightly closed when not in use.[3][4] Store it in a designated satellite accumulation area within or near the lab, which should be a secondary containment bin in a well-ventilated area, away from strong bases and oxidizing agents.[3][5]

Spill Management & Decontamination

Accidents can happen, and a prepared response is crucial to mitigate risks.

Protocol for a Small Spill (Solid):

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Prevent Dust Generation: If appropriate, gently moisten the spilled powder with a fine water spray to prevent it from becoming airborne.[5]

  • Contain and Collect: Carefully sweep or scoop the spilled material into a suitable container for disposal.[3][5] Use tools that will not generate sparks.[12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place all cleanup materials (including contaminated cloths and gloves) into the halogenated organic waste container.[13]

  • Wash Hands: Thoroughly wash hands after the cleanup is complete.

For large spills, evacuate the area, alert your institution's Environmental Health & Safety (EHS) department, and prevent entry.

Final Disposal Pathway: The Principle of "Cradle-to-Grave"

It is critical to understand that laboratory personnel do not perform the final disposal. Our responsibility is the safe and compliant collection, segregation, and temporary storage of the waste. The final disposal must be carried out by a licensed and approved hazardous waste disposal contractor.[3] This is a core tenet of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates "cradle-to-grave" management of hazardous waste.[14]

The workflow below illustrates the decision-making and logistical process for ensuring compliant disposal.

G cluster_0 Laboratory Operations cluster_1 Facility Waste Management cluster_2 Final Disposal start Waste Generation (2-Chloro-1,3-difluoro-5-nitrobenzene) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always Start Here segregate Step 2: Identify Waste Type (Halogenated Organic) ppe->segregate container Step 3: Select & Label Container ('Halogenated Waste') segregate->container collect Step 4: Transfer Waste to Container container->collect store Step 5: Securely Store in Satellite Accumulation Area collect->store pickup Step 6: Schedule Waste Pickup with EHS Department store->pickup Periodic Process transport Step 7: EHS Transports to Central Hazardous Waste Facility pickup->transport contractor Step 8: Transfer to Licensed Hazardous Waste Contractor transport->contractor end Step 9: Compliant Final Disposal (e.g., High-Temperature Incineration) contractor->end

Caption: Disposal workflow for 2-Chloro-1,3-difluoro-5-nitrobenzene.

By adhering to these procedures, you ensure that the disposal of 2-Chloro-1,3-difluoro-5-nitrobenzene is conducted safely, protecting yourself, your colleagues, and the environment, while maintaining full regulatory compliance.

References

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). International Chemical Safety Card (ICSC) 0255: 1,3-Dichloro-5-nitrobenzene. Retrieved from [Link]

  • International Labour Organization (ILO) and World Health Organization (WHO). (2021). International Chemical Safety Card (ICSC) 1633: 1-Chloro-3-nitrobenzene. Retrieved from [Link]

  • Public Health England. (2024). Nitrobenzene - Incident management. GOV.UK. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2015). Safety Data Sheet: Nitrobenzene ≥98,5 %, for synthesis. Retrieved from [Link]

  • Croner-i. (n.d.).Aromatic halogenated amines and nitro-compounds.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %, for synthesis. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-1,3-difluoro-5-nitrobenzene

Executive Safety Summary Immediate Action Required: Treat 2-Chloro-1,3-difluoro-5-nitrobenzene as a high-risk skin absorption hazard and a potential methemoglobinemia inducer . Unlike standard organic intermediates, halo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Chloro-1,3-difluoro-5-nitrobenzene as a high-risk skin absorption hazard and a potential methemoglobinemia inducer .

Unlike standard organic intermediates, halogenated nitrobenzenes possess a specific lipophilic structure that facilitates rapid transdermal uptake. Standard laboratory PPE (single nitrile gloves, standard lab coat) is insufficient for prolonged handling or solution-phase work. This guide provides the elevated safety protocols necessary to handle this compound without incident.

Core Hazard Profile (GHS & Mechanistic)
  • Acute Toxicity (H302, H312, H332): Harmful by all routes of exposure.

  • Target Organ Toxicity (Blood): Nitro-aromatics can oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity (Cyanosis).

  • Skin/Eye Irritation (H315, H319): Corrosive potential to mucous membranes.

  • Sensitization: Potential for delayed hypersensitivity reactions.

The "Why" Behind the Protocol: Mechanistic Insight

To ensure safety, one must understand the molecule's behavior. The presence of two fluorine atoms and one chlorine atom on the nitrobenzene ring significantly alters its physicochemical properties compared to unsubstituted nitrobenzene.

  • Enhanced Lipophilicity: The halogen substituents increase the molecule's lipid solubility. This allows it to penetrate the stratum corneum (outer skin layer) faster than non-halogenated analogues.

  • Glove Permeation: Small, halogenated aromatic molecules can permeate standard disposable nitrile gloves in <10 minutes . The "safe" look of a glove is deceptive; the chemical may be passing through on a molecular level before any visible degradation occurs.

  • Vapor Pressure: While likely a solid or low-melting solid at room temperature, the vapor pressure is sufficient to cause respiratory irritation and systemic toxicity if heated or aerosolized during weighing.

PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to the specific task load.

PPE ComponentStandard Handling (Weighing <1g, Closed Systems)High-Risk Handling (Solutions, Heating, >1g, Cleanup)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner). Change immediately upon splash.[1]Laminate Liner (Silver Shield®) worn under Nitrile outer gloves.Nitro-aromatics permeate nitrile rapidly. Laminates provide >4h breakthrough time; outer nitrile provides grip.
Respiratory Fume Hood (Face velocity 0.5 m/s). If outside hood: N95 (Particulate).Fume Hood . If outside/spill: Half-face respirator with OV/P100 (Organic Vapor + HEPA) cartridges.Halogens prevent easy metabolic breakdown; inhalation allows direct entry to the bloodstream.
Eye/Face Chemical Splash Goggles (Indirect Vent).Face Shield + Splash Goggles.[2]Safety glasses allow vapor/aerosol bypass. Goggles seal the orbital area.
Body Cotton Lab Coat (Buttoned to neck).Tyvek® or Chem-Tape Apron over lab coat; Sleeve covers.Cotton absorbs; Tyvek repels. Prevents "wicking" of spills to skin.[3][4]

Operational Protocols

A. Pre-Work Verification (The "Zero-Fail" Check)

Before opening the container, perform this 3-point check:

  • Airflow: Verify fume hood flow monitor reads "Safe" or use a tissue strip to confirm inward draw.

  • Glove Inflation: Inflate the inner glove with air and squeeze to check for pinholes. A compromised barrier is worse than no barrier.

  • Neutralizer Prep: Have a tray of absorbent pads and a sealable waste bag ready before starting.

B. Weighing & Transfer (Solid/Melt)
  • Static Control: Use an antistatic gun or bar if the solid is fluffy/powdery to prevent aerosolization.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable weighing boat or glass vial.

  • Transfer: Use a wide-mouth funnel. If the material sticks, do not tap the funnel against the flask (creates dust). Rinse the funnel with the reaction solvent into the flask.

C. Reaction Setup
  • Closed System: All reactions involving this intermediate should be run under an inert atmosphere (Nitrogen/Argon) to prevent moisture uptake and contain vapors.

  • Temperature Control: If heating, use a silicone oil bath rather than a heating mantle to prevent hot spots that could trigger thermal decomposition.

D. Decontamination & Doffing (Critical Step)

Most exposures occur after the experiment, during glove removal.

  • Wash Outer Gloves: While still wearing them, wash outer nitrile gloves with soap and water. Dry with a paper towel.

  • Remove Outer Gloves: Peel off, turning inside out. Dispose of in solid hazardous waste.

  • Inspect Inner Gloves: Check for any discoloration.

  • Remove Inner Gloves: Peel off without touching the exterior.

  • Hand Wash: Immediately wash hands with cool water and soap for 60 seconds. (Warm water opens pores—avoid it).

Visual Safety Logic (Decision Tree)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical.

SafetyProtocol Start Start: Handling CAS 2267-37-0 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Ambient Temp Liquid Liquid / Solution / Heated StateCheck->Liquid Dissolved or Melted RiskAssess Risk Assessment Solid->RiskAssess Liquid->RiskAssess Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Fume Hood RiskAssess->Level1 < 1g & Short Duration Level2 LEVEL 2 PPE: Silver Shield Liner + Nitrile Respirator (if outside hood) Tyvek Sleeves RiskAssess->Level2 > 1g OR > 15 mins OR Heating Action Proceed with Experiment Level1->Action Level2->Action

Figure 1: PPE Selection Decision Tree. Blue nodes indicate decision points; Green indicates standard protection; Red indicates maximum protection requirements.

Emergency Response & Disposal

Accidental Exposure[1][3]
  • Skin Contact: DO NOT use solvents (ethanol/acetone) to wash skin; this accelerates absorption. Flush with water for 15 minutes.

  • Inhalation: Move to fresh air immediately. If lips turn blue (cyanosis), administer oxygen (medical professionals only) and alert EMS for potential methemoglobinemia treatment (Methylene Blue).

Disposal Protocols
  • Waste Stream: Segregate as "Halogenated Organic Waste" .

  • Incompatibility: Do not mix with strong oxidizers or strong bases in the waste container (risk of exothermic reaction).

  • Container: Use high-density polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles for long-term storage of waste solutions.

References

  • PubChem. (n.d.). Compound Summary: 2-Chloro-1,3-difluoro-5-nitrobenzene. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Nitrobenzene derivatives hazard classification. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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